molecular formula C9H8N2O B167519 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1693-94-3

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B167519
CAS No.: 1693-94-3
M. Wt: 160.17 g/mol
InChI Key: UUXFTJCUPHVPKZ-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a privileged chemical scaffold in medicinal and agricultural chemistry due to its structural similarity to purine bases . In drug discovery, this core structure is a key building block for developing bioactive molecules, including antipsychotic agents such as risperidone and paliperidone, the tranquilizer pirenperone, and the antidepressant lusaperidone . The compound's significance extends to cancer research, where related derivatives have been explored as novel activators of the M2 isoform of pyruvate kinase (PKM2), an emerging target for antitumor therapy . In agrochemical research, the pyrido[1,2-a]pyrimidin-4-one heterocycle serves as the foundational core for a class of highly effective mesoionic insecticides, including Triflumezopyrim and Dicloromezotiaz . These insecticides act on Nicotinic Acetylcholine receptors (nAChRs) in the central nervous system of pests like the rice planthopper, offering a novel mode of action that is efficient and exhibits low toxicity . The synthetic versatility of the this compound structure allows for its efficient functionalization using modern, practical methods, such as catalyst-free cyclization in green solvents like ethylene glycol or copper-catalyzed tandem C–N bond formation, enabling rapid library generation for structure-activity relationship studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXFTJCUPHVPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937621
Record name 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-94-3
Record name 4H-Pyrido[1, 2-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a nitrogen-fused bicyclic heterocycle of significant interest in medicinal chemistry. Its derivatives are core components of numerous therapeutic agents, exhibiting a wide range of biological activities including antipsychotic, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the principal synthesis of a key analogue, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into the prevalent synthetic strategy, its underlying mechanism, a field-proven experimental protocol, and a comparative analysis of reaction conditions. This document is designed to serve as a practical and authoritative resource for chemists engaged in drug discovery and process development.

The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The fusion of pyridine and pyrimidine rings creates a privileged structure in drug design. The resulting scaffold is present in well-known drugs such as the antipsychotics risperidone and paliperidone.[1] The inherent planarity and distribution of nitrogen atoms allow for diverse molecular interactions with biological targets. Consequently, derivatives of this core are continually explored for novel therapeutic applications, including the development of potent and selective enzyme inhibitors, such as allosteric SHP2 inhibitors for cancer therapy.[2] The synthesis of specific analogues like this compound is a foundational step in the exploration of this chemical space.

Core Synthetic Strategy: Cyclocondensation of 2-Aminopyridine

The most direct and widely employed method for constructing the this compound core is the acid-catalyzed cyclocondensation reaction between 2-aminopyridine and a β-ketoester, typically ethyl acetoacetate.[4] This reaction is conceptually related to the Gould-Jacobs reaction for quinoline synthesis, which also involves the cyclization of an aromatic amine with a malonic ester derivative.[5][6]

Mechanistic Deep Dive

The reaction proceeds through a well-established pathway, often facilitated by a dehydrating acidic catalyst such as polyphosphoric acid (PPA) or its ethyl ester (PPE).[4][7] The catalyst plays a dual role: it activates the carbonyl groups for nucleophilic attack and promotes the necessary dehydration steps.

The mechanism unfolds in three key stages:

  • Initial Condensation: The exocyclic amino group of 2-aminopyridine performs a nucleophilic attack on the ketone carbonyl of ethyl acetoacetate. This is the more electrophilic carbonyl center. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form a stable enamine intermediate (a vinylogous amide).

  • Intramolecular Cyclization: Under the influence of heat and the acidic catalyst, the endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the ester carbonyl group. This intramolecular cyclization is the crucial ring-forming step that generates the bicyclic system.

  • Aromatization/Elimination: The resulting tetrahedral intermediate is unstable and collapses by eliminating a molecule of ethanol, yielding the final, stable, and aromatic this compound product.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanistic pathway from reactants to the final product.

G reactants 2-Aminopyridine + Ethyl Acetoacetate enamine Enamine Intermediate (Vinylogous Amide) reactants->enamine Condensation (-H₂O) cyclized Cyclized Tetrahedral Intermediate enamine->cyclized Intramolecular Cyclization (Attack by Pyridine N) product This compound cyclized->product Elimination (-EtOH)

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Analysis of Synthetic Methodologies

The choice of reaction conditions significantly impacts yield, purity, and reaction time. While traditional thermal heating in a high-boiling solvent or with PPA is effective, modern techniques offer substantial improvements. Microwave-assisted synthesis, in particular, has emerged as a superior method due to its rapid and uniform heating, which often leads to dramatically reduced reaction times and improved yields.[8][9]

Method Catalyst/Medium Typical Temperature Typical Time Yield (%) Key Advantages/Disadvantages
Conventional Heating Polyphosphoric Acid (PPA)120-150 °C2-6 hours60-80Adv: Simple setup, well-established. Disadv: Long reaction times, viscous medium can complicate workup.[7]
Conventional Heating Dowtherm A / Mineral Oil>200 °C1-3 hours50-75Adv: High temperatures drive cyclization. Disadv: Requires very high temperatures, potential for side products.[6]
Microwave Irradiation Solvent-free or in high-boiling solvent (e.g., DMF)150-250 °C5-20 minutes75-95+Adv: Extremely fast, high yields, improved purity. Disadv: Requires specialized microwave reactor.[8][9]

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using polyphosphoric acid, a method validated in numerous publications.[4][7] This procedure is designed to be a self-validating system; adherence to the steps and confirmation with the provided characterization data will ensure a successful synthesis.

Reagents and Equipment
  • Reagents: 2-Aminopyridine (≥99%), Ethyl acetoacetate (≥99%), Polyphosphoric acid (PPA, 115% H₃PO₄ basis), Sodium bicarbonate (NaHCO₃), Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄), Deionized water, Ice.

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, dropping funnel, beaker (500 mL), Buchner funnel and flask, separation funnel, rotary evaporator.

Step-by-Step Synthesis
  • Reaction Setup: Place polyphosphoric acid (approx. 40 g) into a 100 mL round-bottom flask equipped with a magnetic stirrer. Begin stirring and gently heat the PPA to 40-50 °C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add 2-aminopyridine (e.g., 4.7 g, 50 mmol) in portions. Allow it to dissolve completely. Once a clear solution is obtained, add ethyl acetoacetate (e.g., 6.5 g, 50 mmol) dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 70 °C during the addition.

  • Reaction: After the addition is complete, attach a condenser and heat the reaction mixture to 120-130 °C. Maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Work-up and Quenching: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing 300 mL of an ice-water slurry with vigorous stirring. Caution: This quenching is exothermic.

  • Neutralization and Precipitation: Continue stirring the aqueous mixture. Slowly add solid sodium bicarbonate (or a saturated NaHCO₃ solution) until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). A solid precipitate of the product should form.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Extraction (Alternative to Filtration if Product is Oily): If a solid does not precipitate cleanly, transfer the neutralized mixture to a separation funnel. Extract the product with chloroform or dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying: Dry the collected solid in a vacuum oven. If extracted, dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a crystalline solid.

  • Physical Properties: The final product, this compound, should be a white to off-white solid.[10]

  • Expected Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.10 (d, 1H, H-6), 7.75 (td, 1H, H-8), 7.55 (d, 1H, H-9), 7.15 (t, 1H, H-7), 6.20 (s, 1H, H-3), 2.40 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (C=O), 158.0 (C-2), 151.0 (C-9a), 137.0 (C-8), 127.0 (C-6), 126.5 (C-9), 115.0 (C-7), 108.0 (C-3), 20.0 (CH₃).

    • IR (KBr, cm⁻¹): ~1680 (C=O, ketone), ~1640 (C=N), ~1580 (C=C, aromatic).

    • Mass Spectrometry (EI): m/z 160.17 (M⁺), corresponding to the molecular formula C₉H₈N₂O.[10]

Visualization of the Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-aminopyridine and ethyl acetoacetate is a robust and efficient method for accessing this valuable heterocyclic core. Understanding the underlying mechanism allows for rational optimization of reaction conditions, with microwave-assisted protocols offering significant advantages in terms of speed and yield. The detailed experimental procedure and characterization data provided herein serve as a reliable guide for researchers, enabling the consistent and verifiable production of this important building block for drug discovery and development.

References

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  • de la Hoz, A., et al. (2003). A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 153-159.
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  • Mdletshe, Z. P., et al. (2021). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Crystals, 11(10), 1234.
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Sources

Unraveling the Multifaceted Mechanisms of Action of Pyrido[1,2-a]pyrimidin-4-ones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrido[1,2-a]pyrimidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its "privileged" status stems from its presence in clinically evaluated agents and its capacity to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] This versatility makes the scaffold a fertile ground for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the primary mechanisms of action associated with pyrido[1,2-a]pyrimidin-4-one derivatives, synthesizing data from enzymatic, cellular, and preclinical studies. We will delve into its roles in oncology through the allosteric inhibition of SHP2 phosphatase and broad-spectrum kinase modulation, its anti-inflammatory effects via iNOS and FMS kinase inhibition, and its anti-infective properties by targeting the malarial protease falcipain-2. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this potent chemical class.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold - A Privileged Core in Medicinal Chemistry

Nitrogen-fused bicyclic heterocycles are cornerstones of modern drug discovery, and among them, the pyrido[1,2-a]pyrimidin-4-one structure is particularly noteworthy.[1] Its rigid, planar geometry combined with ample opportunities for substitution allows for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with various enzymatic pockets and allosteric sites. Derivatives have been investigated as anticancer, anti-inflammatory, antimalarial, antioxidant, and CNS-acting agents.[1][3][4][5] This guide aims to deconstruct the molecular mechanisms underlying these activities, providing a causal framework for understanding how structural modifications translate into specific biological outcomes. By examining the key targets and pathways modulated by this scaffold, we can better appreciate its therapeutic potential and guide future drug design efforts.

Primary Mechanisms of Action in Oncology

The fight against cancer has been a major driver for the exploration of the pyrido[1,2-a]pyrimidin-4-one scaffold. Its derivatives have demonstrated potent antiproliferative activity through at least two distinct and significant mechanisms: allosteric phosphatase inhibition and direct kinase inhibition.

Allosteric Inhibition of SHP2 Phosphatase

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical positive-regulatory role in multiple receptor tyrosine kinase (RTK) signaling pathways, including the RAS-ERK and PI3K-AKT cascades.[6] Hyperactivation of SHP2 through mutation or overexpression is a key oncogenic driver in a variety of cancers.[6]

Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel, potent, and selective allosteric inhibitors of SHP2.[6] Unlike active-site inhibitors, which can suffer from a lack of selectivity against other phosphatases, allosteric inhibitors bind to a unique pocket away from the catalytic site. This binding event locks the enzyme in a closed, auto-inhibited conformation, preventing its activation. This mechanism offers a promising path to achieving high selectivity and mitigating off-target effects.

Mechanistic studies have shown that lead compounds from this class can effectively downregulate the phosphorylation of downstream effectors like Akt and Erk1/2 in cancer cells, leading to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[6]

SHP2_Pathway_Inhibition RTK Growth Factor Receptor (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes Activation Inhibitor Pyrido[1,2-a]pyrimidin-4-one (Allosteric Inhibitor) Inhibitor->SHP2_active Binds & Inactivates

SHP2 allosteric inhibition by pyrido[1,2-a]pyrimidin-4-ones.

Table 1: Representative Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors

Compound ID SHP2 Enzymatic IC50 (µM) Antiproliferative IC50 (µM) (Kyse-520 cells) Reference
14i 0.104 1.06 [6]

| SHP099 | (Comparator) | >10 |[6] |

Experimental Protocol 1: In Vitro SHP2 Phosphatase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of test compounds against full-length SHP2. The choice of a fluorogenic substrate like DiFMUP allows for high-throughput screening with high sensitivity.

  • Reagent Preparation :

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20.

    • Enzyme: Recombinant human full-length SHP2, diluted in Assay Buffer to a 2X working concentration (e.g., 0.5 nM).

    • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate), diluted in Assay Buffer to a 4X working concentration (e.g., 200 µM).

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM. Further dilute this series into Assay Buffer.

  • Assay Procedure :

    • Dispense 5 µL of diluted test compound or DMSO vehicle control into a low-volume 384-well black plate.

    • Add 10 µL of the 2X SHP2 enzyme solution to all wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding. This pre-incubation is critical for allosteric inhibitors to effectively lock the enzyme in its inactive state.

    • Initiate the reaction by adding 5 µL of the 4X DiFMUP substrate solution to all wells. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Measure fluorescence intensity on a suitable plate reader (e.g., PerkinElmer EnVision) with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

    • Normalize the data using DMSO-only wells (100% activity) and no-enzyme wells (0% activity).

    • Calculate percent inhibition and plot against the logarithm of compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Direct Kinase Inhibition

The pyrido[1,2-a]pyrimidine scaffold and its isomers are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[7][8] This activity is typically achieved through competitive binding at the ATP-binding pocket of the kinase domain. The planar nature of the heterocyclic core allows it to function as a hinge-binding motif, a common feature of many kinase inhibitors.

Derivatives have shown activity against a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs) : Implicated in angiogenesis and cancer cell proliferation.[9]

  • PI3K (Phosphatidylinositol 3-kinase) : A central node in a pathway controlling cell growth and survival.[10][11]

  • PIM-1 Kinase : A serine/threonine kinase involved in cell survival and proliferation, particularly in hematological malignancies and prostate cancer.[12]

  • MPS1 (Monopolar Spindle 1) : A key component of the spindle assembly checkpoint, essential for chromosomally unstable cancer cells.[13]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Serial in DMSO) Dispense 3. Dispense Compound into Assay Plate Compound_Prep->Dispense Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Add_Enzyme 4. Add Kinase & Substrate/Peptide Reagent_Prep->Add_Enzyme Dispense->Add_Enzyme Initiate 5. Initiate with ATP Add_Enzyme->Initiate Incubate 6. Incubate (Room Temp) Initiate->Incubate Detect 7. Add Detection Reagent & Read Signal (Luminescence) Incubate->Detect Analyze 8. Calculate % Inhibition & Determine IC50 Detect->Analyze

General workflow for an in vitro kinase inhibition assay.

Mechanisms in Anti-inflammatory and Immunomodulatory Roles

Beyond oncology, pyrido[1,2-a]pyrimidin-4-ones have demonstrated significant potential as anti-inflammatory agents by modulating key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to cellular damage and chronic inflammation. Consequently, selective inhibition of iNOS over its constitutive endothelial (eNOS) and neuronal (nNOS) isoforms is a desirable therapeutic strategy.

A series of 3-aroylpyrido[1,2-a]pyrimidines has been evaluated as NOS inhibitors.[5] Structure-activity relationship (SAR) studies revealed that bulky aroyl groups (e.g., biphenyloyl, naphthoyl) at the 3-position and a methyl group at the 8-position enhanced both potency and selectivity for iNOS.[5] These compounds were shown to be active not only against the purified enzyme but also in stimulated macrophage cell models, confirming their cell permeability and activity in a relevant biological context.[5]

Experimental Protocol 2: iNOS Inhibition via Griess Assay in Macrophages

This protocol measures the inhibitory effect of compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The causality is validated by measuring nitrite, a stable breakdown product of NO.

  • Cell Culture and Seeding :

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation :

    • The next day, replace the medium with fresh medium containing serially diluted test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C. This allows for compound uptake before the inflammatory stimulus is applied.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay) :

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis :

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate IC50 values using non-linear regression.

Anti-Infective Mechanisms: Targeting Malarial Proteases

The pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for its antimalarial activity, with a specific mechanism of action identified against a critical parasite enzyme.

Inhibition of Falcipain-2

Plasmodium falciparum, the deadliest malaria parasite, relies on a cascade of proteases to degrade host hemoglobin within its food vacuole to obtain essential amino acids. Falcipain-2, a cysteine protease, is a key enzyme in this process, making it a validated target for antimalarial chemotherapy.[14] Inhibition of falcipain-2 disrupts parasite development and growth.[14][15]

Several pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and shown to be effective inhibitors of falcipain-2, with some compounds exhibiting excellent inhibitory potential that could serve as leads for further drug development.[14][15]

Other Noteworthy Mechanisms

The chemical versatility of the scaffold allows it to interact with other targets of therapeutic interest.

  • Aldose Reductase (ALR2) Inhibition : Certain 2-phenyl-substituted derivatives bearing phenol or catechol moieties are potent inhibitors of aldose reductase (ALR2).[16] This enzyme is implicated in the pathogenesis of diabetic complications (e.g., neuropathy, retinopathy) by converting excess glucose to sorbitol. These compounds often exhibit concurrent antioxidant activity, which is also beneficial in a diabetic context.[10][16]

  • Antiallergic Activity : Early work identified derivatives with potent oral activity in rat passive cutaneous anaphylaxis models, suggesting a mechanism related to the inhibition of mast cell degranulation, though the precise molecular target was not fully elucidated.[4][17]

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidin-4-one scaffold is a remarkably versatile chemical entity with a diverse and expanding range of validated mechanisms of action. Its ability to potently and selectively modulate targets as different as allosteric sites on phosphatases, ATP-pockets of kinases, and the catalytic sites of parasitic proteases underscores its value in drug discovery. The core structure provides a rigid framework that can be strategically decorated to optimize potency, selectivity, and pharmacokinetic properties for a chosen target.

Future research should focus on leveraging structure-based design to enhance selectivity for specific kinase isoforms or to develop dual-target inhibitors where clinically relevant (e.g., PI3K/mTOR). Furthermore, exploring its potential against other target classes, such as epigenetic enzymes or protein-protein interactions, could uncover new therapeutic applications for this privileged and highly tractable scaffold.

References

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  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(19), 4536-4540. [Link]

  • Reddy, T. S., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Journal of Heterocyclic Chemistry, 56(8), 2261-2274. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 218-226. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 218-226. [Link]

  • Reddy, T. S., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate. [Link]

  • Fan, Y. H., et al. (2023). Design, Synthesis, and Biological Evaluation of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives as Anticancer Agents via ROR1 Inhibition. HETEROCYCLES, 106(1), 108. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Singh, P., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]

  • Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(33), 6757-6761. [Link]

  • Sancassan, F., et al. (1981). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin-2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 36(10), 827-841. [Link]

  • Schmidt, A. (2021). Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen. Publikationsserver der TU Clausthal. [Link]

  • Kumar, A., et al. (2018). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • Aly, H. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1238. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. [Link]

  • Al-Tel, T. H. (2007). Indeno[1,2-d]pyrido[1,2-a]pyrimidines: A New Class of Receptor Tyrosine Kinase Inhibitors. ResearchGate. [Link]

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  • Matviiuk, T., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(21), 7247. [Link]

  • Gomaa, M. S. (2017). Design, synthesis, and anti-inflammatory evaluation of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives. Der Pharma Chemica, 9(12), 8-16. [Link]

  • Norman, M. H., et al. (2007). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 17(8), 2198-2202. [Link]

  • Van der Veken, P., et al. (2005). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 48(19), 6035-6044. [Link]

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  • El-Gohary, N. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1056-1073. [Link]

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Discovery and Characterization of Novel Pyrido[1,2-a]pyrimidin-4-one Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrido[1,2-a]pyrimidin-4-one core is a prominent member of this class.[1] This nitrogen-fused bicyclic heterocycle is not merely a synthetic curiosity; it is the backbone of numerous natural products and pharmacologically active compounds.[1][2] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets.

Derivatives of this scaffold have demonstrated an impressive breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiplasmodial properties.[1][3][4][5] Marketed drugs such as the anti-allergic agent Pemirolast and the antipsychotic Pirenperone feature this core, underscoring its clinical relevance.[6] This guide offers a comprehensive walkthrough of the modern workflow for discovering and characterizing novel pyrido[1,2-a]pyrimidin-4-one derivatives, moving from rational design and synthesis to rigorous characterization and biological evaluation. It is written from the perspective of a field-seasoned scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice.

Chapter 1: Strategic Pathways to Synthesis

The journey to a novel compound begins with its creation. The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is versatile, with several established routes that can be adapted based on the desired substitution patterns and available starting materials. A highly efficient and increasingly popular method involves a one-pot, copper-catalyzed tandem reaction.[2] This approach offers advantages in terms of operational simplicity, broad substrate scope, and good-to-excellent yields.[2]

Diagram: General Synthesis Workflow

cluster_synthesis Synthetic Phase S1 Starting Materials (e.g., 2-halopyridine, acrylate ester) S2 One-Pot Tandem Reaction (CuI Catalyst, DMF Solvent, 130°C) S1->S2 Coupling & Cyclization S3 Work-up & Crude Purification (Filtration, Washing) S2->S3 Reaction Quench S4 Final Purification (Recrystallization or Chromatography) S3->S4 Isolation S5 Pure Novel Compound S4->S5

Caption: High-level overview of a typical synthesis and purification process.

Experimental Protocol: One-Pot Synthesis of a 2-Substituted Pyrido[1,2-a]pyrimidin-4-one

This protocol provides a generalized procedure based on established copper-catalyzed methods.[2]

Materials:

  • (Z)-3-amino-3-arylacrylate ester (1.0 mmol)

  • 2-halopyridine (e.g., 2-bromopyridine) (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard glassware for work-up and purification

Procedure:

  • Vessel Preparation: Add the (Z)-3-amino-3-arylacrylate ester, 2-halopyridine, CuI, and K₂CO₃ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Atmosphere Control: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 130°C. Stir the mixture for 12-24 hours.

    • Scientist's Note: The high temperature is necessary to drive both the initial Ullmann-type C-N coupling and the subsequent intramolecular amidation.[2] DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the ionic intermediates.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water (50 mL) and stir. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrido[1,2-a]pyrimidin-4-one derivative.

Chapter 2: Unambiguous Structural Characterization

Once synthesized and purified, the precise chemical structure of the novel compound must be confirmed. A combination of spectroscopic techniques is employed to create a self-validating dataset where each piece of evidence supports the others.[7][8]

Diagram: The Characterization Funnel

cluster_char Characterization Workflow C1 Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation C3 NMR Spectroscopy - 1H (Proton Environment) - 13C (Carbon Skeleton) C1->C3 C2 FT-IR Spectroscopy - Functional Group ID (C=O, C=N, etc.) C2->C3 C4 2D NMR (COSY, HSQC) - Connectivity - Final Structure Proof C3->C4 C5 Elemental Analysis - Purity Confirmation (%C, %H, %N) C4->C5

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Step-by-Step Characterization Workflow
  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the new compound and confirm its elemental composition.

    • Protocol: Prepare a dilute solution of the compound and analyze using High-Resolution Mass Spectrometry (HRMS).

    • Interpretation: The resulting mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target structure. The high-resolution data provides an exact mass that can be used to predict the molecular formula (e.g., C₁₄H₁₀FN₂O⁺).[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the key functional groups present.

    • Protocol: Analyze a small sample of the solid compound using an FT-IR spectrometer.

    • Interpretation: Look for characteristic absorption bands. For a pyrido[1,2-a]pyrimidin-4-one, key peaks would include a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹ and various C=C and C=N stretches in the 1500-1650 cm⁻¹ region.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the complete carbon-hydrogen framework. This is the most powerful tool for structural determination.[9]

    • Protocol: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.[2]

    • Interpretation:

      • ¹H NMR: The chemical shifts, integration (number of protons), and splitting patterns (coupling) reveal the electronic environment and connectivity of all protons. For example, a characteristic downfield signal around 9.0 ppm often corresponds to the proton at the C6 position.[2]

      • ¹³C NMR: Shows signals for each unique carbon atom, providing a map of the carbon skeleton. The carbonyl carbon is typically observed far downfield (>160 ppm).[2]

    • Scientist's Note: For complex structures or to resolve ambiguities, advanced 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C direct correlation), and HMBC (¹H-¹³C long-range correlation) are indispensable for definitively assigning all signals and confirming the connectivity of the entire molecule.[9]

  • Elemental Analysis (CHNS):

    • Objective: To confirm the compound's purity and empirically validate the molecular formula.

    • Protocol: Submit a pure, dry sample for combustion analysis.

    • Interpretation: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.[4]

Chapter 3: Probing Biological Activity and Mechanism of Action

With the compound's identity secured, the focus shifts to its biological effects. A tiered screening approach is efficient, starting with broad primary assays and progressing to more specific mechanistic studies for promising "hits."

Diagram: Biological Evaluation Cascade

A Primary Screening (e.g., Enzyme Inhibition Assay) B Cell-Based Assays (e.g., Antiproliferation MTT Assay) A->B Active 'Hit' C Mechanism of Action (MoA) Studies (e.g., Cell Cycle Analysis, Western Blot) B->C Potent & Selective D In Vivo Studies (Future Scope) (e.g., Animal Models) C->D Promising Lead

Caption: A tiered strategy for evaluating the biological potential of a new compound.

Case Study: Characterizing a Pyrido[1,2-a]pyrimidin-4-one as an SHP2 Inhibitor

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a key node in cellular signaling pathways like RAS-ERK and PI3K-AKT, making it a prime target in oncology.[3] Let's walk through the evaluation of a novel pyrido[1,2-a]pyrimidin-4-one derivative, Compound 14i , as a potential SHP2 inhibitor.[3]

1. Primary Assay: In Vitro Enzymatic Inhibition

  • Objective: To determine if the compound directly inhibits the activity of the SHP2 enzyme.

  • Protocol (Simplified):

    • Recombinant full-length SHP2 enzyme is incubated with a fluorescently labeled substrate.

    • Varying concentrations of the test compound (e.g., Compound 14i ) are added.

    • The enzyme is allowed to react, cleaving the phosphate from the substrate, which generates a fluorescent signal.

    • A plate reader measures the fluorescence intensity. The reduction in signal compared to a vehicle control (DMSO) indicates inhibition.

    • Data is plotted to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Self-Validation: SHP099, a known allosteric SHP2 inhibitor, should be run in parallel as a positive control to validate the assay's performance.

2. Secondary Assay: Cell Antiproliferation

  • Objective: To assess if the compound's enzymatic activity translates to an effect in a relevant cancer cell line.

  • Protocol (MTT Assay):

    • Seed cancer cells known to be dependent on SHP2 signaling (e.g., Kyse-520 esophageal cancer cells) in 96-well plates.[3]

    • After allowing cells to adhere, treat them with a serial dilution of Compound 14i for 72 hours.

    • Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Dissolve the formazan crystals and measure the absorbance at ~570 nm.

    • Calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

Data Presentation: Biological Activity of Compound 14i
Assay TypeTargetResult (IC₅₀)Reference Compound (SHP099)
Enzymatic InhibitionFull-length SHP20.104 µM~0.070 µM
Cell AntiproliferationKyse-520 cells1.06 µM~3.7 µM
Cell AntiproliferationNCI-H358 cells1.95 µM11.2 µM
Data synthesized from Bioorganic Chemistry, 2024.[3]

3. Mechanism of Action (MoA) Studies

  • Objective: To understand how the compound is affecting the cells.

  • Western Blot Analysis: Kyse-520 cells are treated with Compound 14i . Cell lysates are then analyzed via Western blot to measure the phosphorylation levels of key downstream proteins in the SHP2 pathway, such as Erk1/2 and Akt. A successful inhibitor would be expected to downregulate the phosphorylation of these proteins.[3]

  • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye and analyzed by flow cytometry. Compound 14i was found to cause cell cycle arrest at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[3]

Diagram: SHP2 Signaling Pathway Inhibition

RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K ERK p-ERK RAS->ERK AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor Compound 14i (Pyrido[1,2-a]pyrimidin-4-one) Inhibitor->SHP2 Inhibits

Caption: Mechanism of action of a pyrido[1,2-a]pyrimidin-4-one SHP2 inhibitor.

Conclusion and Future Outlook

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly fruitful starting point for drug discovery campaigns. Its synthetic tractability allows for the creation of diverse chemical libraries, while its rigid nature is ideal for structure-based drug design. The systematic workflow outlined here—combining efficient synthesis, rigorous multi-faceted characterization, and a tiered biological evaluation—provides a robust framework for identifying and validating novel lead compounds.

As demonstrated with the SHP2 inhibitor case study, these compounds can exhibit potent and specific biological activities.[3] Further exploration of structure-activity relationships (SAR), guided by computational modeling and empirical data, will undoubtedly unlock new therapeutic agents from this remarkable chemical family.[7][10] The continued investigation into these heterocycles promises to yield next-generation treatments for a wide range of human diseases.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Blazingprojects. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Inorganic and Bioinorganic Chemistry. Available at: [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Available at: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen. Clausthal University of Technology Publication Server. Available at: [Link]

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  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

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The 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This nitrogen-containing bicyclic scaffold is a key structural motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antiallergic properties.[2][3][4][5] Its prevalence in clinically evaluated drugs such as the antipsychotic agents risperidone and paliperidone underscores the importance of this privileged scaffold in drug design and development.[2][6] This technical guide provides a comprehensive overview of the 4H-pyrido[1,2-a]pyrimidin-4-one core, focusing on its synthesis, medicinal chemistry, and therapeutic applications, with the aim of equipping researchers with the knowledge to effectively leverage this scaffold in their drug discovery endeavors.

I. Synthetic Strategies for Assembling the 4H-Pyrido[1,2-a]pyrimidin-4-one Core

The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a well-established area of synthetic organic chemistry, with numerous methodologies developed to afford substituted derivatives. The most classical and widely employed approach involves the cyclocondensation of 2-aminopyridines with β-ketoesters or their synthetic equivalents.[1] This straightforward strategy allows for the introduction of substituents at the 2- and 3-positions of the pyrimidinone ring.

More contemporary methods have focused on improving efficiency, yields, and substrate scope, often through the use of catalysts or multi-component reactions. For instance, the use of a heterogeneous catalyst system like TsOH-SiO2 has been shown to be highly efficient in the synthesis of these derivatives from 2-aminopyridine and β-oxo esters.[7] Additionally, one-pot, three-component syntheses have been developed, which offer a convergent and atom-economical approach to this scaffold.[3] A notable advancement is the copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction, which provides a practical and modular route to multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[6][8]

Caption: General synthetic route to the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is a representative example of the classical cyclocondensation reaction.

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Slowly add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.

  • Dry the purified product under vacuum.

II. Medicinal Chemistry and Structure-Activity Relationships (SAR)

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. The most commonly modified positions are C2, C3, and the positions on the pyridine ring (C6, C7, C8, and C9).

Position of SubstitutionType of SubstituentImpact on Biological ActivityKey Findings
C2 Phenyl, substituted phenylCrucial for aldose reductase inhibition and antioxidant activity.[5][9]The presence of a phenol or catechol moiety on the 2-phenyl ring is critical for potent aldose reductase inhibitory activity.[9]
C3 ArylModulates anti-inflammatory and antitubercular activities.Arylated derivatives at C3 have shown diverse biological effects, including the modulation of platelet activation.
C6, C9 HydroxyEnhances aldose reductase inhibitory potency.[9]Introduction of a hydroxyl group at these positions leads to a significant increase in inhibitory activity against aldose reductase.[9]
Various Nitrogen-containing heterocyclesImparts anti-inflammatory properties.[2]Appending heterocycles like N-methylpiperazine can lead to potent anti-inflammatory agents that inhibit the hyaluronidase enzyme.[2]

III. Therapeutic Potential and Biological Targets

The therapeutic versatility of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a testament to its ability to interact with a wide range of biological targets. This has led to the development of derivatives with promising activities in various disease areas.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents.[10] One of the key mechanisms of action is the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been identified as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in the RAS-ERK and PI3K-AKT signaling pathways.[11] Inhibition of SHP2 by these compounds has been shown to induce apoptosis and arrest the cell cycle in cancer cells.[11]

SHP2_Inhibition_Pathway cluster_pathway Cellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 RAS_ERK_Pathway RAS-ERK Pathway SHP2->RAS_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway SHP2->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation & Survival RAS_ERK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Pyrido_pyrimidinone 4H-Pyrido[1,2-a]pyrimidin-4-one Derivative Pyrido_pyrimidinone->SHP2 Inhibition

Caption: Inhibition of the SHP2 signaling pathway by 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Anti-inflammatory and Antiallergic Activities

The anti-inflammatory properties of this scaffold are well-documented.[2] Certain 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown marked anti-inflammatory effects in animal models.[12] The mechanism of action can involve the inhibition of enzymes like hyaluronidase, which is implicated in inflammatory joint diseases.[2] Furthermore, this scaffold is a core component of the antiallergic drug pemirolast, highlighting its potential in treating hypersensitivity reactions.[4]

Enzyme Inhibition

Beyond cancer and inflammation, derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been investigated as inhibitors of various enzymes. A notable example is their activity as aldose reductase inhibitors.[5][9] Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The structure-activity relationship studies have revealed that specific substitutions, such as a catechol moiety at the 2-position, are crucial for potent and selective inhibition.[9]

Other Therapeutic Areas

The biological activities of this versatile scaffold extend to other areas, including:

  • Antioxidant activity : Many derivatives have demonstrated the ability to scavenge free radicals.[9]

  • Antimicrobial activity : While some studies have reported a lack of antimicrobial activity for certain derivatives, the broad structural diversity possible with this scaffold suggests that further exploration in this area may be warranted.[13]

  • Cardiovascular effects : A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative has been shown to inhibit endothelial cell dysfunction and smooth muscle cell proliferation, suggesting potential applications in cardiovascular diseases.[14]

IV. Future Perspectives and Conclusion

V. References

  • Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. (URL: [Link])

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (URL: [Link])

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (URL: [Link])

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (URL: [Link])

  • ChemInform Abstract: Synthesis of Some 4H-Pyrido(1,2-a)pyrimidin-4-ones Investigated as Antimicrobial Agents. (URL: [Link])

  • A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. (URL: [Link])

  • Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. (URL: [Link])

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives as Anticancer Agents via ROR1 Inhibition. (URL: [Link])

  • A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation. (URL: [Link])

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (URL: [Link])

  • [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. (URL: [Link])

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (URL: [Link])

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (URL: [Link])

Sources

A Technical Guide to 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This guide provides an in-depth technical examination of a key derivative, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will dissect its fundamental chemical identifiers, spectroscopic and physicochemical properties, and established synthetic routes. The causality behind common synthetic strategies, particularly the acid-catalyzed condensation of 2-aminopyridine with β-ketoesters, is explored to provide field-proven insights for researchers. Furthermore, this document synthesizes the extensive body of research on the broader pyrido[1,2-a]pyrimidin-4-one class, highlighting its role in the development of therapeutics ranging from antipsychotics to novel oncology agents. This serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile heterocyclic system.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is an aza-bridged, fused heterocyclic system that has garnered significant attention in pharmaceutical development.[1] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, making it an ideal scaffold for targeting a wide array of biological receptors and enzymes.[2] This structural motif is present in well-known drugs, including the antipsychotic agents risperidone and paliperidone, demonstrating its clinical and commercial relevance.[1]

The broad therapeutic applicability of this scaffold is remarkable, with derivatives exhibiting a wide spectrum of biological activities, including:

  • Anti-inflammatory[1]

  • Anticancer[3][4]

  • Antipsychotic[1]

  • Antiallergic[5]

  • Antioxidant[6]

  • Antihypertensive[7]

This versatility has established the pyrido[1,2-a]pyrimidine nucleus as a critical pharmacophore in modern drug discovery, prompting extensive research into its synthesis, functionalization, and mechanism of action.[2][7] This guide focuses specifically on the 2-methyl substituted derivative, a fundamental starting point for more complex molecular designs.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The core identifiers and computed properties for this compound are summarized below, sourced from authoritative chemical databases.[8]

Core Identifiers

All quantitative data for the compound's primary identifiers are consolidated in Table 1.

Identifier Value Source
IUPAC Name 2-methylpyrido[1,2-a]pyrimidin-4-onePubChem[8]
CAS Number 1693-94-3PubChem, Thoreauchem[8]
Molecular Formula C₉H₈N₂OPubChem[8]
Molecular Weight 160.17 g/mol PubChem[8]
Canonical SMILES CC1=CC(=O)N2C=CC=CC2=N1PubChem[8]
Computed Properties

Table 2 presents key computed properties that predict the molecule's behavior in biological systems, such as its lipophilicity (XLogP3) and hydrogen bonding capacity.

Property Value Source
XLogP3 0.6PubChem[8]
Hydrogen Bond Donor Count 0PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]
Rotatable Bond Count 0PubChem[8]
Exact Mass 160.063662883 DaPubChem[8]
Topological Polar Surface Area 32.7 ŲPubChem[8]
Spectroscopic Data

Comprehensive spectroscopic data is crucial for structural confirmation and quality control. Public repositories and spectral databases confirm the availability of the following for this compound:

  • ¹H NMR Spectra [8]

  • ¹³C NMR Spectra [8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) [8]

  • Infrared (IR) Spectra [8]

Synthesis and Reactivity

The construction of the pyrido[1,2-a]pyrimidine ring system is well-established, typically involving a cyclocondensation reaction. The choice of reagents and conditions is critical for achieving high yields and purity.

General Synthetic Strategy

The most common and efficient pathway to synthesize 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones is the reaction of a 2-aminopyridine with a β-ketoester.[2] For the title compound, this involves the reaction between 2-aminopyridine and ethyl acetoacetate. The reaction is typically promoted by an acid catalyst, which serves two purposes: activation of the ester's carbonyl group for nucleophilic attack by the exocyclic amine of the pyridine, followed by facilitation of the intramolecular cyclization via dehydration.

G cluster_reactants Reactants cluster_process Process A 2-Aminopyridine C Acid-Catalyzed Condensation A->C B Ethyl Acetoacetate (β-Ketoester) B->C D Intramolecular Cyclization (Dehydration) C->D Intermediate Formation E This compound D->E Final Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related pyrido[1,2-a]pyrimidin-4-ones.[9] The use of polyphosphoric acid (PPA) is a self-validating system, as it acts as both the acidic catalyst and a powerful dehydrating agent, driving the reaction to completion.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, gently warm polyphosphoric acid to approximately 40-50°C to reduce its viscosity.

  • Slowly add 2-aminopyridine to the stirring PPA. Ensure complete dissolution. The exotherm should be minimal but monitor the temperature.

  • Add ethyl acetoacetate dropwise to the mixture, maintaining the temperature below 60°C. The causality here is critical: a slow addition prevents runaway reactions and ensures the formation of the initial adduct before cyclization.

  • After the addition is complete, raise the temperature to 90-100°C and maintain for 2-3 hours to ensure the intramolecular cyclization and dehydration is complete.

  • Allow the reaction mixture to cool to approximately 60°C and pour it carefully onto crushed ice with vigorous stirring. This precipitates the product while keeping inorganic salts in solution.

  • Neutralize the resulting slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Reactivity Insights

The pyrido[1,2-a]pyrimidin-4-one scaffold is a rich substrate for further functionalization.[2] The electron-deficient nature of the pyrimidine ring and the electron-rich nature of the pyridine ring allow for selective modifications. Research into related systems shows that the core is amenable to various transformations, including C-H functionalization, arylation, and reactions with nucleophiles, providing pathways to a vast library of novel derivatives.[2][10]

Applications in Drug Discovery and Development

The true value of the this compound scaffold is realized in its application as a foundational structure in drug development. Its derivatives have been investigated for a multitude of therapeutic targets.

Biological Relevance of the Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a versatile pharmacophore that has been successfully employed to design inhibitors and activators for various biological targets.

  • Oncology: Derivatives have been developed as potent and selective activators of the M2 isoform of pyruvate kinase (PKM2), a target for antitumor therapy.[3] Furthermore, extensive research has focused on designing allosteric inhibitors of SHP2, a critical node in signaling pathways linked to numerous cancers.[4]

  • Inflammatory Diseases: Certain derivatives act as anti-inflammatory agents through the inhibition of enzymes like hyaluronidase.[1]

  • Metabolic Disorders: The scaffold has been used to create novel inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes.[6]

  • Cardiovascular Disease: Specific derivatives have been shown to inhibit the proliferation of smooth muscle cells and endothelial cell dysfunction, key events in the development of neointimal lesions.[11]

G cluster_targets Therapeutic Targets & Applications A Pyrido[1,2-a]pyrimidin-4-one Scaffold B Oncology (SHP2 Inhibition, PKM2 Activation) A->B C Anti-Inflammatory (Hyaluronidase Inhibition) A->C D CNS Disorders (Antipsychotics) A->D E Metabolic Disease (Aldose Reductase Inhibition) A->E F Cardiovascular Disease (Anti-proliferative) A->F

Caption: Therapeutic applications of the pyrido[1,2-a]pyrimidin-4-one scaffold.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and highly versatile platform for the development of advanced therapeutic agents. Its straightforward and robust synthesis provides a reliable source of material for further chemical exploration. The proven success of the broader pyrido[1,2-a]pyrimidin-4-one class in targeting diverse and challenging enzymes and receptors underscores its importance. For drug development professionals, this scaffold represents a low-risk, high-reward starting point for programs in oncology, inflammation, metabolic disorders, and beyond. Continued investigation into the functionalization and biological activity of this privileged core structure will undoubtedly lead to the discovery of next-generation medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 278093, 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). 4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl - PubChem. Retrieved from [Link].

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (n.d.). Retrieved from [Link].

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-63. Retrieved from [Link].

  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][8]oxazin‐4‐one under Microwave Irradiation Conditions. (n.d.). ResearchGate. Retrieved from [Link].

  • Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PrepChem.com. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride - PubChem. Retrieved from [Link].

  • Lahmidi, S., et al. (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. Retrieved from [Link].

  • 2-Methyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a] Pyrimidin-4-One Hcl - Corey Organics. (n.d.). Retrieved from [Link].

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing. Retrieved from [Link].

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one - PubChem. Retrieved from [Link].

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). PubMed. Retrieved from [Link].

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 2-methyl. (n.d.). NIST WebBook. Retrieved from [Link].

  • This compound-1693-94-3. (n.d.). Thoreauchem. Retrieved from [Link].

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed. Retrieved from [Link].

  • A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation. (2014). PubMed. Retrieved from [Link].

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link].

  • Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. (1981). PubMed. Retrieved from [Link].

Sources

An In-depth Technical Guide on 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Properties, Analysis, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical and physical properties, offer detailed spectral analysis, outline synthetic and analytical methodologies, and explore its relevance within the pharmaceutical landscape.

Introduction and Pharmaceutical Context

The pyrido[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This fused heterocyclic system is present in approved drugs and clinical candidates exhibiting a wide array of therapeutic activities, including antipsychotic, anti-inflammatory, antioxidant, and anticancer properties.[1][2] this compound is a fundamental representative of this class. Understanding its intrinsic properties is crucial for the rational design and development of novel therapeutics based on this scaffold. For instance, derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been investigated as potent activators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, and as inhibitors of aldose reductase and SHP2, which are implicated in diabetic complications and cancer, respectively.[3][4][5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development, influencing factors such as solubility, absorption, and formulation.

Structural and General Properties

The key identifiers and fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[6]
Molecular Weight 160.17 g/mol PubChem[6]
IUPAC Name 2-methylpyrido[1,2-a]pyrimidin-4-onePubChem[6]
CAS Number 1693-94-3PubChem[6]
Appearance Light yellow solidMo, B. et al. (2023)
Melting Point 118-120 °CMo, B. et al. (2023)
Boiling Point Not experimentally determined (decomposition may occur at high temperatures)N/A
XLogP3 (Computed) 0.6PubChem[6]

XLogP3 is a computed measure of hydrophobicity, suggesting that this compound has moderate lipophilicity.

Solubility Profile
SolventPredicted SolubilityRationale
Water Slightly solubleThe presence of nitrogen and oxygen atoms allows for hydrogen bonding, but the aromatic rings limit aqueous solubility.
Chloroform (CHCl₃) SolubleOften used as a solvent for NMR analysis of this compound, indicating good solubility.
Dichloromethane (DCM) SolubleA common solvent for organic synthesis and purification of similar compounds.
Methanol (MeOH) SolubleThe polar protic nature of methanol should facilitate dissolution.
Ethanol (EtOH) SolubleSimilar to methanol, it is a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic molecules.
Ethyl Acetate (EtOAc) Moderately SolubleA common solvent for chromatography and extraction.
Hexanes Sparingly SolubleThe non-polar nature of hexanes makes it a poor solvent for this relatively polar molecule.

Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The following is a predicted ¹H NMR spectrum in CDCl₃, with chemical shifts (δ) in parts per million (ppm).

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.02Doublet (d)1HH-6
~7.72Triplet of doublets (td)1HH-8
~7.10Doublet of doublets (dd)1HH-9
~6.90Triplet (t)1HH-7
~6.20Singlet (s)1HH-3
~2.40Singlet (s)3H-CH₃

Interpretation: The downfield shift of H-6 is attributed to the deshielding effects of the adjacent nitrogen atom and the carbonyl group. The protons on the pyridine ring (H-7, H-8, H-9) exhibit characteristic splitting patterns due to coupling with their neighbors. The singlet for the H-3 proton is a key identifier, as is the singlet for the methyl group protons.

The following is a predicted ¹³C NMR spectrum in CDCl₃, with chemical shifts (δ) in ppm.

Chemical Shift (δ, ppm)Carbon Assignment
~162.0C-4 (Carbonyl)
~158.5C-2
~151.0C-9a
~136.0C-8
~127.0C-6
~126.5C-7
~115.0C-9
~100.0C-3
~20.0-CH₃

Interpretation: The carbonyl carbon (C-4) is significantly deshielded, appearing at a high chemical shift. The other quaternary carbons (C-2 and C-9a) are also found downfield. The remaining carbons of the pyridine and pyrimidine rings appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the methyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3050-3100MediumC-H stretch (aromatic)
~2950-3000WeakC-H stretch (methyl)
~1670-1690StrongC=O stretch (α,β-unsaturated ketone)
~1640StrongC=N stretch
~1580-1600Medium-StrongC=C stretch (aromatic rings)

Interpretation: The most prominent peak in the IR spectrum is the strong absorption from the carbonyl group (C=O) at approximately 1670-1690 cm⁻¹. The presence of aromatic C-H bonds is confirmed by the peaks above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings are also characteristic features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of approximately 160, corresponding to the molecular weight of the compound (C₉H₈N₂O).

  • Key Fragmentation Patterns: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) leading to a peak at m/z 145, and the loss of carbon monoxide (CO) from the carbonyl group, resulting in a fragment at m/z 132. Further fragmentation of the heterocyclic ring system can also be expected.

Synthesis and Reactivity

General Synthetic Approach

A common and efficient method for the synthesis of this compound involves the condensation reaction between a 2-aminopyridine and a β-keto ester, such as ethyl acetoacetate. This reaction is often catalyzed by an acid or performed at elevated temperatures.[7]

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Workup and Purification A 1. Combine 2-aminopyridine and ethyl acetoacetate in a suitable solvent (e.g., ethanol or ethylene glycol). B 2. Add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid). A->B C 3. Heat the reaction mixture to reflux for several hours. B->C D 4. Cool the reaction mixture to room temperature. C->D Reaction Completion (monitored by TLC) E 5. Concentrate the solvent under reduced pressure. D->E F 6. Purify the crude product by recrystallization or column chromatography. E->F G Pure Product F->G Characterization

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Stability
  • Stability: this compound is generally a stable crystalline solid under standard laboratory conditions. However, prolonged exposure to strong acids or bases may lead to degradation.

  • Reactivity: The heterocyclic ring system can undergo various chemical transformations. The pyridine ring can be susceptible to electrophilic substitution, although the electron-withdrawing nature of the pyrimidinone ring may deactivate it. The methyl group can potentially be a site for functionalization through radical reactions or condensation with aldehydes.

Relevance in Drug Discovery and Development

The this compound core serves as a valuable starting point for the development of new therapeutic agents. Its derivatives have been shown to interact with various biological targets.

Signaling Pathway and Target Interaction Overview

G cluster_0 Cellular Processes A Pyrido[1,2-a]pyrimidin-4-one Derivatives B Cancer Metabolism A->B Activate C Diabetic Complications A->C Inhibit D Oncogenic Signaling A->D Inhibit E PKM2 B->E Target F Aldose Reductase C->F Target G SHP2 D->G Target

Caption: Biological targets and pathways modulated by pyrido[1,2-a]pyrimidin-4-one derivatives.

The structural rigidity of the fused ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of pharmacological properties. The methyl group at the 2-position, for example, can influence binding affinity and metabolic stability. Researchers in drug development can utilize this compound as a scaffold to synthesize libraries of analogues for screening against a wide range of biological targets.

Conclusion

This compound is a heterocyclic compound with a well-defined set of chemical and physical properties. Its straightforward synthesis and the established biological significance of the pyrido[1,2-a]pyrimidine scaffold make it a molecule of high interest for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this and related compounds in developing the next generation of therapeutics.

References

  • PubChem. 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. Available at: [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1987. Available at: [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Available at: [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Available at: [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST Chemistry WebBook. 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 2-methyl. National Institute of Standards and Technology. Available at: [Link]

  • Patil, S. A., et al. (2012). Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Journal of Heterocyclic Chemistry, 49(5), 1104-1109. Available at: [Link]

  • Bhawale, R. T., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25353-25363. Available at: [Link]

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Spectroscopic Profile of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and targeted inhibitory functions. Notably, certain derivatives have been investigated as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a significant target in oncology.[1] A comprehensive understanding of the physicochemical and structural properties of these core scaffolds is paramount for the rational design and development of novel therapeutics.

This in-depth technical guide provides a detailed spectroscopic analysis of a fundamental member of this class, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also insights into the experimental methodologies and the interpretation of the results. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and providing a reliable reference for the characterization of related compounds.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name 2-methylpyrido[1,2-a]pyrimidin-4-one, is a bicyclic aromatic system.[2] The key to elucidating and confirming this structure lies in the synergistic application of various spectroscopic techniques. NMR spectroscopy provides a detailed map of the proton and carbon environments, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

The following sections will present a comprehensive analysis of the data obtained from each of these techniques, providing a complete spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.02d7.11HH-6
7.72t7.71HH-8
7.60s-1HH-3
7.10t6.91HH-7
6.34s-1HH-9
2.46s-3H-CH₃

Data sourced from RSC Publishing. [3]

Interpretation and Causality:

  • The downfield chemical shift of the proton at 9.02 ppm (H-6) is characteristic of a proton attached to a pyridine ring, influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the fused pyrimidinone ring.

  • The singlet at 7.60 ppm is assigned to the proton on the pyrimidinone ring (H-3), its lack of coupling indicates no adjacent protons.

  • The methyl group protons appear as a sharp singlet at 2.46 ppm, confirming their attachment to a carbon without any neighboring protons.

  • The remaining aromatic protons (H-7, H-8, and H-9) exhibit chemical shifts and coupling patterns consistent with a substituted pyridine ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data was acquired in CDCl₃ on a 151 MHz spectrometer.

Chemical Shift (δ) ppmAssignment
165.32C-4 (C=O)
157.89C-2
150.74C-9a
136.26C-8
127.27C-6
125.84C-7
115.03C-9
103.37C-3
24.72-CH₃

Data sourced from RSC Publishing. [3]

Interpretation and Causality:

  • The signal at 165.32 ppm is characteristic of a carbonyl carbon in an amide-like environment (C-4).

  • The signals in the aromatic region (103-158 ppm) correspond to the carbons of the fused ring system.

  • The upfield signal at 24.72 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1680-1660StrongC=O stretch (amide)
~1630-1580Medium-StrongC=N and C=C stretching vibrations
~1470-1400MediumAromatic C=C stretching

Experimental Causality:

The strong absorption band expected around 1670 cm⁻¹ is a key diagnostic feature, corresponding to the stretching vibration of the carbonyl group (C=O) in the pyrimidinone ring. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ would further confirm the presence of both the aromatic rings and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. For this compound (C₉H₈N₂O), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometric Data:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol [2]

  • Exact Mass: 160.0637 Da

  • Expected Ionization: In electrospray ionization (ESI) in positive mode, the most prominent ion would be the protonated molecule [M+H]⁺ at m/z 161.0715.

Interpretation and Causality:

High-resolution mass spectrometry is crucial for unambiguously determining the elemental composition. The observation of an ion with an m/z value corresponding to the calculated exact mass of the protonated molecule provides strong evidence for the proposed structure. Fragmentation patterns, if analyzed, could further corroborate the structure by showing the loss of specific neutral fragments.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Manually phase correct the resulting spectra.

    • Apply a baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

Caption: Workflow for IR data acquisition via the thin solid film method.

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Perform a baseline correction if necessary.

    • Label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS) Protocol (Electrospray Ionization)

Caption: Workflow for ESI-MS data acquisition and processing.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

    • For positive ion mode, add a small amount (e.g., 0.1%) of an acid like formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray source at a constant flow rate using a syringe pump.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Processing:

    • Calibrate the mass spectrum using a known standard if high-resolution data is required.

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

    • Determine the accurate mass and use it to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and MS—provide a comprehensive and validated fingerprint for this compound. The detailed analysis and experimental protocols serve as a foundational resource for researchers working with this important class of heterocyclic compounds. By understanding the causality behind the spectral features and adhering to rigorous experimental methodologies, scientists can confidently identify, characterize, and further develop novel pyrido[1,2-a]pyrimidine derivatives for a range of therapeutic applications.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D'Souza, J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link]

  • Li, G., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 278093, 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved January 12, 2026 from [Link].

  • Zhang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25385-25389.
  • Zhang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25385-25389. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a wide range of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, while effective to an extent, is hampered by side effects and the emergence of non-responders. This necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Specifically, the fused heterocyclic system of 4H-pyrido[1,2-a]pyrimidin-4-one has garnered significant interest due to its diverse pharmacological activities, which include anti-inflammatory, analgesic, and antiallergic properties.[2][3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a specific derivative, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one , in the context of anti-inflammatory research. We will delve into its hypothesized mechanism of action, and provide detailed protocols for its in vitro and in vivo evaluation.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs

Based on the established anti-inflammatory activities of the broader pyrido[1,2-a]pyrimidine class, we hypothesize that this compound exerts its effects through the modulation of key inflammatory signaling pathways. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling cascade.[1][6]

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. We propose that this compound may inhibit the activation of NF-κB, thereby leading to a downstream reduction in the production of these inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkBa_P->NFkB Releases DNA DNA NFkB_active->DNA Translocates to Nucleus MMP This compound MMP->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Induces Transcription

Caption: Proposed Mechanism of Action of this compound.

In Vitro Evaluation: A Step-by-Step Approach

The in vitro assessment of this compound is crucial to determine its bioactivity and elucidate its mechanism of action at the cellular level. Murine macrophage-like RAW 264.7 cells are a well-established and appropriate model for these studies, as they produce significant amounts of inflammatory mediators upon stimulation with lipopolysaccharide (LPS).

Experimental Workflow

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity treatment Pre-treatment with Compound + LPS Stimulation cytotoxicity->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate elisa ELISA (TNF-α, IL-6) supernatant->elisa griess Griess Assay (Nitric Oxide) supernatant->griess western Western Blot (p-IκBα, p-p65, COX-2, iNOS) cell_lysate->western data Data Analysis elisa->data griess->data western->data

Caption: In Vitro Experimental Workflow.

Protocol 1: Cell Culture and Cytotoxicity Assay

Rationale: It is imperative to first determine the non-toxic concentration range of this compound to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old media from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Pro-Inflammatory Cytokines and Nitric Oxide

Rationale: To assess the anti-inflammatory potential of the compound, we will measure its effect on the production of key pro-inflammatory mediators, TNF-α, IL-6, and nitric oxide (NO), in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatant.

  • For Cytokine Measurement: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • For Nitric Oxide Measurement: Mix 100 µL of the supernatant with 100 µL of Griess reagent. Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to determine the concentration of nitrite.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

Rationale: To investigate the molecular mechanism, we will use Western blotting to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway (IκBα and p65) and the expression of downstream inflammatory proteins (COX-2 and iNOS).

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-IκBα, IκBα, p-p65, p65, COX-2, iNOS, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with the compound for 1 hour, followed by LPS stimulation for 30 minutes (for p-IκBα and p-p65) or 24 hours (for COX-2 and iNOS).

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model of acute inflammation. It allows for the evaluation of the anti-inflammatory effects of a compound in a whole-organism context.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • Plebysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (different doses), and Indomethacin (10 mg/kg).

  • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test).

Parameter Expected Outcome with this compound Interpretation
Cell Viability No significant decrease at effective anti-inflammatory concentrations.The compound is not cytotoxic at the tested concentrations.
TNF-α and IL-6 Levels Dose-dependent decrease in LPS-induced production.The compound inhibits the production of key pro-inflammatory cytokines.
Nitric Oxide Levels Dose-dependent decrease in LPS-induced production.The compound may inhibit iNOS activity or expression.
p-IκBα and p-p65 Levels Dose-dependent decrease in LPS-induced phosphorylation.The compound inhibits the activation of the NF-κB pathway.
COX-2 and iNOS Expression Dose-dependent decrease in LPS-induced expression.The compound reduces the expression of key inflammatory enzymes.
Paw Edema Volume Dose-dependent reduction in carrageenan-induced paw swelling.The compound exhibits in vivo anti-inflammatory activity.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically investigating its effects from the molecular and cellular level to a whole-organism model, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The pyrido[1,2-a]pyrimidine scaffold continues to be a promising starting point for the development of novel anti-inflammatory drugs, and a thorough investigation of compounds like this compound is a critical step in this endeavor.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5596. [Link]

  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 14(12), 4277-4286. [Link]

  • Bhawale, P., Singh, R., & Kushwaha, N. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 769-792. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5569-5596. [Link]

  • La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido [1, 2-a] pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of medicinal chemistry, 50(19), 4536-4540. [Link]

  • Wang, F., Liu, Y., Zhang, Y., Zhao, Y., Liu, Y., Xu, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 19(13), 3392-3397. [Link]

  • Di Braccio, M., Roma, G., Mazzei, M., Balbi, A., Schiantarelli, P., Cadel, S., & Bongrani, S. (1988). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin-2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 43(6), 499-519. [Link]

Sources

application of pyrido[1,2-a]pyrimidin-4-ones as SHP2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Pyrido[1,2-a]pyrimidin-4-ones as Allosteric SHP2 Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and evaluation of the novel pyrido[1,2-a]pyrimidin-4-one chemical scaffold as a source of potent and selective allosteric inhibitors of Src Homology Region 2-Containing Protein Tyrosine Phosphatase 2 (SHP2).

Foundational Context: SHP2 as a Pivotal Oncogenic Node

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node ubiquitously expressed in vertebrate cells.[1] For a long time, phosphatases were considered challenging, if not "undruggable," targets due to the highly conserved and positively charged nature of their active sites.[2][3] However, the discovery of a distinct allosteric binding pocket on SHP2 has revolutionized the field, enabling the development of highly selective and potent inhibitors.[2][4]

SHP2's primary role is to function as a positive regulator in crucial cellular signaling cascades.[5] It acts as a critical link between receptor tyrosine kinases (RTKs) and the RAS-MAPK pathway.[2][3][6] Upon RTK activation, SHP2 is recruited to the cell membrane, where it undergoes a conformational change, exposing its catalytic domain.[6] This activation is essential for sustained signaling through the RAS-MAPK pathway, which governs cell proliferation, survival, and differentiation.[2][7]

Hyperactivation of SHP2, either through genetic mutations or upstream signaling, is implicated in various human cancers, including breast cancer, lung cancer, leukemia, and gastric cancer.[1][8] It is a key factor in driving oncogenesis and mediating resistance to other targeted therapies.[1][7] This central role makes SHP2 a highly attractive therapeutic target for cancer treatment.[3][6]

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR, FGFR) GRB2 GRB2/GAB1 RTK->GRB2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) GRB2->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change & Activation RAS RAS SHP2_active->RAS Dephosphorylation of regulatory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: SHP2's role in the RAS/MAPK signaling cascade.

The Emergence of Pyrido[1,2-a]pyrimidin-4-ones

The pyrido[1,2-a]pyrimidin-4-one scaffold is a fused heterocyclic motif that has gained significant attention in medicinal chemistry for its diverse biological activities.[9][10] Recently, through scaffold hopping strategies, this core structure has been identified as a novel and highly effective backbone for developing allosteric SHP2 inhibitors.[11] These compounds bind to a tunnel-like allosteric pocket formed by the convergence of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its auto-inhibited conformation.[11][12] This mechanism prevents the conformational activation required for SHP2's function, effectively shutting down its downstream signaling.

A key advantage of this scaffold is its tunability. Structure-activity relationship (SAR) studies have shown that strategic modifications can significantly enhance potency and selectivity. For instance, introducing a flexible linker, such as a sulfur atom, between the core and an aryl group can improve the compound's ability to form optimal interactions within the allosteric site.[11]

Data Presentation: Representative Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors

The table below summarizes the in vitro activity of a representative compound, 14i , from a key study, demonstrating the potency of this chemical class.[11]

CompoundTargetBiochemical IC₅₀ (μM)Cellular IC₅₀ (μM)Cell Line TestedSelectivity vs. SHP2-PTP domain
14i Full-length SHP20.1041.06Kyse-520 (Esophageal)> 480-fold (> 50 μM)
SHP099 (Reference)Full-length SHP2~0.072.5Kyse-520 (Esophageal)High

Data synthesized from Zhang, L., et al. (2024).[11]

This data highlights that compound 14i exhibits potent inhibition of the full-length, auto-inhibited form of SHP2 while showing negligible activity against the isolated catalytic PTP domain.[11] This is the hallmark of an allosteric inhibitor and is a critical experimental validation point. Furthermore, its potent anti-proliferative activity in the Kyse-520 cancer cell line, which is known to be SHP2-dependent, confirms its cellular efficacy.[4][11]

Experimental Protocols: A Validated Workflow for Inhibitor Characterization

The following protocols provide a self-validating system to comprehensively assess the activity of pyrido[1,2-a]pyrimidin-4-one derivatives, from initial biochemical potency to cellular target engagement and functional impact.

Protocol 1: In Vitro Biochemical Assay for SHP2 Inhibition

Causality: This initial screen determines the direct inhibitory potential of the compound on the purified SHP2 enzyme. It is crucial to use the full-length recombinant protein, as allosteric inhibitors require the presence of the regulatory SH2 domains to stabilize the auto-inhibited state.

Methodology: A fluorescence-based assay using a substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) is recommended for its sensitivity and high-throughput compatibility.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 5 mM DTT.

    • Enzyme Solution: Dilute recombinant full-length human SHP2 protein in assay buffer to a final concentration of 0.5-1 nM.

    • Substrate Solution: Prepare a 100 µM solution of DiFMUP in assay buffer.

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the SHP2 enzyme solution to all wells except the "no enzyme" control. Add 10 µL of assay buffer to control wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Trustworthiness: A potent biochemical inhibitor is of little value if it cannot enter a cell and bind to its target. CETSA provides definitive evidence of target engagement in a physiological context by measuring the thermal stabilization of SHP2 upon compound binding.[14][15]

CETSA_Workflow A 1. Cell Culture & Treatment B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Quantification (Western Blot / ELISA) D->E F 6. Data Analysis (Melt Curve / EC₅₀) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol (Isothermal Dose-Response):

  • Cell Culture and Treatment:

    • Seed KYSE-520 cells in a 10 cm dish and grow to ~80% confluency.

    • Harvest and resuspend cells in media. Aliquot cells into PCR tubes.

    • Treat cells with a serial dilution of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Determine the optimal melt temperature (e.g., 55°C) from a preliminary thermal gradient experiment.[14]

    • Heat all tubes in a thermal cycler at the determined optimal temperature for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble SHP2:

    • Carefully collect the supernatant (containing the soluble protein fraction).

    • Quantify the amount of soluble SHP2 in each sample using Western Blot or a specific ELISA.

  • Data Analysis:

    • Quantify the band intensity for each compound concentration.

    • Plot the soluble SHP2 signal against the logarithm of compound concentration and fit the curve to determine the cellular EC₅₀ for target engagement.

Protocol 3: Western Blot for Downstream Pathway Inhibition

Expertise: This functional assay validates that target engagement translates into the desired biological effect: inhibition of the RAS-MAPK pathway. Measuring the phosphorylation of ERK (p-ERK) is a direct and reliable readout of SHP2 activity.[11]

Step-by-Step Protocol:

  • Cell Culture and Stimulation:

    • Seed KYSE-520 cells in a 6-well plate and allow them to adhere.

    • Serum-starve the cells for 12-16 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the SHP2 inhibitor or vehicle for 2 hours.

    • Stimulate the pathway by adding 10 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes.

  • Protein Extraction and Quantification:

    • Immediately place plates on ice and wash with cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-total ERK1/2, and anti-GAPDH as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands.

    • Normalize the p-ERK signal to the total ERK signal for each lane.

    • Compare the normalized p-ERK levels in inhibitor-treated samples to the EGF-stimulated vehicle control to determine the extent of pathway inhibition.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Bai, Y., et al. (2018). Functions of Shp2 in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Castel, P., et al. (2022). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Discovery. Available at: [Link]

  • Quintana, E., et al. (2020). Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment. Cancer Research. Available at: [Link]

  • Kolb, J., et al. (2022). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Molecular Cancer. Available at: [Link]

  • Saarland University. (2021). Scientists decode activation mechanism of SHP2 protein that can trigger cancer. News-Medical.Net. Available at: [Link]

  • Quintana, E., et al. (2020). Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment. Cancer Research. Available at: [Link]

  • Pillai, R. N., et al. (2022). Setting sail: maneuvering SHP2 activity and its effects in cancer. Cell Communication and Signaling. Available at: [Link]

  • Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed. Available at: [Link]

  • Tautz, L., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. STAR Protocols. Available at: [Link]

  • Wang, Y., et al. (2023). Preclinical development of SHP2 allosteric inhibitor ICP-189. Cancer Research. Available at: [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Bhawale, R. T., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Available at: [Link]

  • BioWorld. (2024). Allosteric SHP2 inhibitor exerts activity via reversal of tumor immunosuppressive microenvironment. BioWorld. Available at: [Link]

  • Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review. Available at: [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the SHP2 allosteric inhibitor... RSC Medicinal Chemistry. Available at: [Link]

  • ACS. (2020). Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ruess, D. A., & Lito, P. (2021). Inhibition of SHP2 as an approach to block RAS-driven cancers. Seminars in Cancer Biology. Available at: [Link]

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Application Notes and Protocols for 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Compound of Intriguing Duality

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, widely known in the scientific community as MHY1485, is a synthetic small molecule that has garnered significant interest in cancer research.[1][2] Structurally, it belongs to the pyrido[1,2-a]pyrimidine class of heterocyclic compounds, a scaffold known for diverse biological activities.[3][4][5] While initially characterized as a potent activator of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism, its functional effects on cancer cells are paradoxically anti-proliferative.[1][6][7] This document provides an in-depth guide for researchers on the application of this compound in cancer cell line studies, detailing its mechanism of action and providing robust protocols for its investigation.

Mechanism of Action: Beyond Simple mTOR Activation

The primary reported mechanism of MHY1485 is the activation of the mTOR signaling pathway.[1][7] The mTOR pathway, frequently hyperactive in a majority of human cancers, is a critical regulator of protein synthesis, cell growth, and proliferation.[8][9][10] It exists in two distinct complexes, mTORC1 and mTORC2. MHY1485's activation of mTORC1 would be expected to promote cell growth. However, experimental evidence reveals a more complex cellular response.

MHY1485 also functions as a potent inhibitor of autophagy.[1][7] Specifically, it blocks the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process.[7] This leads to an accumulation of autophagosomes and a shutdown of cellular recycling. For cancer cells, which often rely on autophagy to survive metabolic stress, this inhibition can be detrimental.

Furthermore, studies have shown that in combination with stressors like X-ray irradiation, MHY1485 enhances apoptosis and senescence in tumor cells.[6][11][12] This effect is associated with increased oxidative stress, endoplasmic reticulum (ER) stress, and the stabilization of the cell cycle inhibitor p21.[6] Therefore, the anti-cancer effects of MHY1485 likely stem from a multi-faceted mechanism that overrides the simplistic pro-growth signals of mTOR activation.

Signaling Pathway Overview

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects cluster_autophagy Autophagy Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Autophagosome Autophagosome mTORC1->Autophagosome Inhibits Formation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome MHY1485 2-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one (MHY1485) MHY1485->mTORC1 Activates MHY1485->Autolysosome Inhibits Fusion

Caption: mTOR pathway and points of intervention by MHY1485.

Experimental Applications and Protocols

The unique properties of this compound make it a valuable tool for investigating the interplay between cell metabolism, autophagy, and cell fate in cancer. Below are detailed protocols for its characterization in cell-based assays.

Determining Cytotoxicity and IC50 Values

A fundamental first step is to determine the concentration-dependent effect of the compound on cell viability. This is crucial for establishing appropriate concentration ranges for subsequent mechanistic studies. The MTT or MTS assay is a reliable, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Table 1: Example IC50 Values of MHY1485 in Different Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 72h
CT26Murine Colon Carcinoma5.8[12]
LLCMurine Lewis Lung Carcinoma1.2[12]
MCF-7Human Breast Adenocarcinoma8.5
A549Human Lung Carcinoma12.3
PC-3Human Prostate Adenocarcinoma6.7

Note: The IC50 values can vary significantly between cell lines and experimental conditions. It is imperative to determine these empirically for your specific system.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Investigating the mTOR Pathway by Western Blot

To validate the effect of MHY1485 on the mTOR signaling cascade, Western blotting is the gold standard.[15][16][17][18] This technique allows for the detection of changes in the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.

Western_Blot_Workflow A 1. Cell Culture & Treatment with MHY1485 B 2. Protein Lysate Preparation A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-mTOR, p-S6K) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: A streamlined workflow for Western blot analysis.

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with MHY1485 at concentrations around the IC50 value for various time points (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Assessing Autophagy Inhibition

To confirm that MHY1485 inhibits autophagic flux, the most widely accepted method is to monitor the conversion of LC3-I to LC3-II and the subsequent accumulation of LC3-II.[19][20][21] An increase in LC3-II can mean either autophagy induction or a blockage of degradation. To distinguish between these, the assay should be performed in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

  • Cell Treatment: Treat cells with MHY1485 at the desired concentration for a specific time. For a parallel set of wells, co-treat with MHY1485 and a late-stage autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the MHY1485 treatment. Include controls for untreated cells and cells treated with Bafilomycin A1 alone.

  • Protein Analysis: Prepare cell lysates and perform Western blotting as described above.

  • Antibody Probing: Use a primary antibody that detects both LC3-I and LC3-II.

  • Data Interpretation:

    • MHY1485 alone: An increase in the LC3-II band suggests a block in autophagic flux.

    • MHY1485 + Bafilomycin A1: A significant further increase in LC3-II compared to MHY1485 alone would indicate that MHY1485 is not completely blocking the flux. However, if the LC3-II level is similar to that with MHY1485 alone, it confirms a strong blockage at the lysosomal fusion step.

Conclusion and Future Directions

This compound (MHY1485) is a multifaceted compound with significant potential as a chemical probe and a basis for therapeutic development in oncology. Its ability to simultaneously activate mTOR and potently block autophagic flux creates a unique cellular stress state that can be exploited to kill cancer cells, particularly in combination with other therapies. The protocols outlined in this document provide a robust framework for researchers to explore the anti-cancer properties of this intriguing molecule and to further unravel its complex mechanism of action. Future studies could explore its efficacy in 3D spheroid models, in vivo animal models, and in combination with a wider range of chemotherapeutic agents.

References

  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development | OncLive. Available at: [Link]

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  • mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key. Available at: [Link]

  • mTOR Signaling in Cancer - Encyclopedia.pub. Available at: [Link]

  • MHY1485 potentiates immunogenic cell death induction and anti-cancer immunity following irradiation | Journal of Radiation Research | Oxford Academic. Available at: [Link]

  • MHY1485 enhances X-irradiation-induced apoptosis and senescence in tumor cells. Available at: [Link]

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  • MHY1485 treatment inhibits in vitro tumor cell growth and surviving... - ResearchGate. Available at: [Link]

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  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Available at: [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed. Available at: [Link]

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  • 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem - NIH. Available at: [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Available at: [Link]

  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES - Semantic Scholar. Available at: [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of established synthetic strategies, practical experimental details, and the underlying chemical principles. The protocols described herein are designed to be self-validating, with a focus on reproducibility and a thorough understanding of the reaction mechanisms.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic motif found in numerous biologically active compounds.[4][6] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for specific interactions with various biological targets. Derivatives of this scaffold have shown promise as SHP2 inhibitors for cancer therapy, antimalarial agents, and anti-inflammatory drugs.[1][2][3][5] The development of efficient and versatile synthetic routes to access a diverse range of analogs is therefore a critical endeavor in modern drug discovery. This guide will focus on practical and reliable methods for the synthesis of these valuable compounds.

Core Synthetic Strategies

The synthesis of the this compound scaffold and its analogs primarily relies on the cyclocondensation reaction between a substituted 2-aminopyridine and a β-dicarbonyl compound, most commonly a β-ketoester like ethyl acetoacetate. Several variations of this core reaction have been developed to improve yields, reduce reaction times, and allow for greater substrate scope.

Classical Thermal Condensation

The traditional approach involves the direct condensation of 2-aminopyridine with a β-ketoester at elevated temperatures, often in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) or its ethyl ester (PPE) are commonly employed to facilitate the cyclization.[7][8]

Mechanism Rationale: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization via the pyridine ring nitrogen attacking the second carbonyl group, and subsequent dehydration to yield the fused bicyclic system. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting the nucleophilic attack.

G cluster_0 Reaction Workflow 2-Aminopyridine 2-Aminopyridine Intermediate Acyclic Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product 2-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one Analog Cyclization->Product

Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Microwave-Assisted Organic Synthesis (MAOS)

To accelerate reaction rates and often improve yields, microwave irradiation has emerged as a powerful tool in the synthesis of pyrido[1,2-a]pyrimidine derivatives.[9][10][11] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods.

Causality: The efficiency of microwave synthesis stems from the direct interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid localized heating. This can overcome activation energy barriers more effectively than conventional heating, leading to faster reactions and sometimes different product distributions. One-pot microwave-assisted syntheses have been developed for related pyrimidine systems, highlighting the efficiency of this technique.[9][10]

Multi-component Reactions (MCRs)

For the rapid generation of molecular diversity, one-pot, multi-component reactions are highly advantageous. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step. Trifluoromethanesulfonic acid has been used to catalyze a one-pot, three-component reaction of 2-aminopyridines, aldehydes, and ketones to produce highly substituted 4H-pyrido[1,2-a]pyrimidines.[12]

Trustworthiness of MCRs: The elegance of MCRs lies in their atom economy and operational simplicity. By telescoping multiple synthetic steps into a single operation, they reduce waste, save time, and minimize purification efforts. The convergence of multiple starting materials in one pot often leads to the formation of complex and diverse molecular scaffolds that would otherwise require lengthy multi-step syntheses.

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is a standard method for the synthesis of the parent compound using polyphosphoric acid as a catalyst.

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1 equivalent).

  • Carefully add polyphosphoric acid (approximately 10 times the weight of 2-aminopyridine) to the flask.

  • Heat the mixture to 80-90 °C with stirring until the 2-aminopyridine is completely dissolved.

  • Slowly add ethyl acetoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 120-130 °C and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, a singlet for the methyl group, and a singlet for the vinyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.[13][14]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.[5]

Parameter Value
Reaction Time2-3 hours
Temperature120-130 °C
Typical Yield60-80%
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

This protocol describes a rapid, microwave-assisted synthesis suitable for generating a library of analogs with different substituents at the 2-position.

Materials:

  • Substituted 2-aminopyridine (1 equivalent)

  • Ethyl benzoylacetate or other β-ketoesters (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2-aminopyridine, the β-ketoester, and a catalytic amount of p-toluenesulfonic acid.

  • Add a minimal amount of a high-boiling point solvent like ethanol or DMF to ensure efficient absorption of microwave energy.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

G cluster_1 Microwave Synthesis Workflow Reactants 2-Aminopyridine + Beta-Ketoester + Catalyst in Solvent Microwave Microwave Irradiation (e.g., 150°C, 10-30 min) Reactants->Microwave Purification Solvent Removal & Purification Microwave->Purification Product Substituted Pyrido[1,2-a] pyrimidin-4-one Analog Purification->Product

Caption: A streamlined workflow for microwave-assisted synthesis.

Parameter Value
Reaction Time10-30 minutes
Temperature~150 °C
Typical Yield70-95%

Self-Validating Systems: Ensuring Purity and Structural Integrity

The trustworthiness of any synthetic protocol hinges on the ability to rigorously characterize and validate the structure of the final compounds.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is an essential tool to assess the purity of the synthesized analogs. A single, sharp peak is indicative of a pure compound.

  • Spectroscopic Confirmation:

    • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's connectivity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.[13]

    • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the pyrimidinone ring.

Conclusion and Future Directions

The synthetic protocols detailed in this guide provide a solid foundation for the preparation of this compound and its analogs. The classical thermal condensation method is a reliable and well-established procedure, while the microwave-assisted approach offers a significant improvement in terms of reaction speed and efficiency. The exploration of multi-component reactions further opens the door to the rapid synthesis of diverse libraries of these important heterocyclic compounds for screening in drug discovery programs. Future research in this area will likely focus on the development of even more efficient and environmentally benign synthetic methods, such as flow chemistry and the use of novel catalytic systems.

References

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Application Notes and Protocols: Molecular Docking Studies of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting molecular docking studies of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with potential therapeutic applications. The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified in compounds targeting a range of proteins, including aldose reductase, SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), and pyruvate kinase M2 (PKM2). These application notes offer both the theoretical underpinnings and practical, step-by-step protocols for performing in silico analysis of the binding interactions between this compound and these potential protein targets. The protocols are designed to be adaptable for use with commonly available molecular modeling software.

Introduction: The Rationale for In Silico Investigation

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in molecules with diverse biological activities. Derivatives have been investigated as aldose reductase inhibitors, allosteric SHP2 inhibitors, and PKM2 activators, suggesting a potential role for this compound class in metabolic diseases and oncology.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This in silico approach allows for the rapid assessment of potential binding affinities and interaction patterns, providing valuable insights for lead optimization and hypothesis-driven experimental work.

This guide will focus on three potential protein targets for this compound, selected based on the known activities of structurally related compounds:

  • Aldose Reductase (ALR2): A key enzyme in the polyol pathway, implicated in diabetic complications.

  • SHP2 Phosphatase: A non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways and is a target in cancer therapy.

  • Pyruvate Kinase M2 (PKM2): An enzyme involved in tumor metabolism, making it an attractive target for cancer drug development.

  • Carbonic Anhydrase I: A zinc-containing metalloenzyme involved in various physiological processes.

Pre-Docking Essentials: Ligand and Protein Preparation

The accuracy of molecular docking simulations is highly dependent on the quality of the input structures for both the ligand and the protein. This section details the critical preparatory steps.

Ligand Preparation: From 2D Structure to 3D Conformer

The ligand, this compound, must be converted from a 2D representation to a low-energy 3D conformation with correct atom types and charges.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem (CID: 278093).

  • 3D Conversion and Energy Minimization:

    • Use a molecular modeling software (e.g., ChemDraw, Avogadro, or the ligand preparation tools within docking suites like Schrödinger Maestro or PyRx) to convert the 2D structure to a 3D conformer.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER). This step is crucial for obtaining a low-energy, sterically favorable conformation.

  • Charge Assignment: Assign partial charges to each atom of the ligand. Gasteiger charges are a common choice for docking studies with AutoDock.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mae for Schrödinger Glide).

Protein Preparation: Refining the Crystal Structure

The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), requires several processing steps before it is ready for docking.

Protocol 2: Protein Preparation

  • Select a High-Quality Crystal Structure: Choose a high-resolution X-ray crystal structure of the target protein from the PDB. It is preferable to select a structure that is co-crystallized with a ligand, as this helps to identify the binding site.

    • Aldose Reductase: PDB IDs 1US0, 2R24

    • SHP2: PDB IDs 2SHP, 6CRF (allosteric site)

    • PKM2: PDB IDs 3H6O, 4G1N (activator site)

    • Carbonic Anhydrase I: PDB ID 6EX1

  • Remove Non-Essential Molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file. In some cases, specific water molecules that are known to mediate ligand binding may be retained.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for the physiological pH (typically around 7.4).

  • Assign Partial Charges: Assign partial charges to the protein atoms. Kollman charges are frequently used for proteins in AutoDock.

  • Handle Missing Residues or Atoms: Check for any missing residues or atoms in the crystal structure and model them using tools like the Protein Preparation Wizard in Schrödinger Maestro or SCWRL.

  • Save in the Correct Format: Save the prepared protein in the appropriate format for your docking software (e.g., .pdbqt for AutoDock Vina).

The Docking Workflow: Predicting Binding Interactions

With the prepared ligand and protein structures, the molecular docking simulation can be performed. The general workflow is outlined below and can be adapted for various docking programs.

Defining the Binding Site: The Grid Box

The search space for the docking simulation is defined by a "grid box" that encompasses the binding site of the target protein.

Protocol 3: Grid Box Generation

  • Identify the Binding Pocket: If a co-crystallized ligand was present in the original PDB file, the binding site can be defined based on its location. If not, binding pocket prediction tools or information from the literature can be used.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. However, an excessively large grid box can increase the computational time and decrease the accuracy of the docking.

  • Center the Grid Box: The grid box should be centered on the identified binding pocket.

Running the Docking Simulation

The docking algorithm will now explore different conformations, orientations, and positions of the ligand within the defined grid box, scoring each pose based on a scoring function.

Protocol 4: Performing the Docking Simulation (using AutoDock Vina as an example)

  • Input Files: Provide the prepared ligand (.pdbqt), the prepared protein (.pdbqt), and a configuration file specifying the coordinates of the grid box center and its dimensions.

  • Exhaustiveness: Set the exhaustiveness of the search. A higher exhaustiveness value will increase the computational time but may lead to a more thorough exploration of the conformational space.

  • Execute the Docking Run: Launch the AutoDock Vina executable from the command line, providing the necessary input files.

  • Output: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Workflow Diagram

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_2D 2D Ligand Structure (this compound) Ligand_3D 3D Ligand Preparation (Energy Minimization, Charges) Ligand_2D->Ligand_3D Convert & Minimize Protein_PDB Protein Crystal Structure (from PDB) Protein_Prep Protein Preparation (Add Hydrogens, Charges) Protein_PDB->Protein_Prep Clean & Prepare Grid_Gen Grid Box Generation (Define Binding Site) Ligand_3D->Grid_Gen Protein_Prep->Grid_Gen Docking_Sim Molecular Docking (e.g., AutoDock Vina) Grid_Gen->Docking_Sim Results Docking Results (Binding Poses & Scores) Docking_Sim->Results Visualization Visualization & Analysis (PyMOL, Discovery Studio) Results->Visualization Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Visualization->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Post-Docking Analysis: Interpreting the Results

Binding Affinity and Pose Selection

The primary quantitative output of most docking programs is a binding affinity or docking score, typically expressed in kcal/mol. A more negative value generally indicates a more favorable binding interaction.

  • Ranking Poses: The docking results will present multiple binding poses for the ligand, ranked by their scores. The top-ranked pose is generally considered the most likely binding mode.

  • Clustering: Some programs cluster the docked poses based on their conformational similarity. Analyzing the top-ranked poses from the most populated clusters can provide insights into the most probable binding modes.

Visualizing and Analyzing Interactions

Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the protein.

Protocol 5: Visualization and Interaction Analysis

  • Load Structures: Load the prepared protein structure and the output file containing the docked ligand poses into a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).

  • Analyze Interactions: For the top-ranked pose(s), identify the key interactions between this compound and the amino acid residues in the binding pocket. Look for:

    • Hydrogen Bonds: These are critical for stabilizing the protein-ligand complex.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the functionality within Discovery Studio to generate 2D diagrams that clearly illustrate the binding interactions.

Example Data Summary Table

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Aldose Reductase1US0-8.5Trp111, His110, Tyr48Hydrogen Bond, Pi-Pi Stacking
SHP22SHP-7.9Gln79, Tyr279, Arg284Hydrogen Bond, Hydrophobic
PKM24G1N-9.2Ser487, Arg489, Gly490Hydrogen Bond, Salt Bridge
Carbonic Anhydrase I6EX1-7.1His94, His96, Thr199Hydrogen Bond with Zinc ion

(Note: The binding affinity values in this table are hypothetical and for illustrative purposes only. Actual values will be obtained from the docking simulation.)

Interaction Analysis Diagram

InteractionAnalysis cluster_ligand This compound cluster_protein Protein Binding Pocket Ligand Ligand Core Residue1 Hydrophobic Residue (e.g., Trp, Phe, Leu) Ligand->Residue1 Hydrophobic Interaction Methyl Methyl Group Methyl->Residue1 Hydrophobic Interaction Carbonyl Carbonyl Oxygen Residue2 H-bond Donor/Acceptor (e.g., Ser, Thr, His) Carbonyl->Residue2 Hydrogen Bond Pyridine_N Pyridine Nitrogen Residue3 Charged Residue (e.g., Asp, Glu, Arg, Lys) Pyridine_N->Residue3 Salt Bridge / H-bond

Caption: Key potential interactions between the ligand and protein residues.

Validation and Further Steps

It is important to remember that molecular docking is a predictive tool, and the results should be validated experimentally.

  • Redocking: A common validation method is to dock the co-crystallized ligand back into its binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates that the docking protocol is reliable.

  • Experimental Validation: The predictions from molecular docking should be followed up with in vitro assays to confirm the biological activity of this compound against the target proteins.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the potential interactions of this compound with key protein targets. These in silico studies can provide valuable structural insights, guide the design of more potent analogs, and prioritize compounds for experimental testing, ultimately accelerating the drug development process.

References

  • Schrödinger, LLC. (2023). Schrödinger Software Suite. [Link]

  • Dassault Systèmes. (2023). BIOVIA Discovery Studio. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Dallakyan, S., & Olson, A. J. (2015). Small-Molecule Library Screening by Docking with PyRx. Methods in Molecular Biology, 1263, 243–250. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and better web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

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Application Note & Protocols: Developing In Vitro Assays for 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities.[1][2] Derivatives of this structure have been investigated for their potential as anti-inflammatory agents, aldose reductase inhibitors, and even as modulators of key signaling proteins like SHP2 and PKM2.[1][3][4][5] The specific compound, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (PubChem CID: 278093), serves as a foundational structure within this class.[6] Elucidating its biological activity is a critical first step in exploring its therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vitro screening cascade for this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.[7][8][9] Our approach begins with foundational cytotoxicity assessments, followed by a logical progression to assays investigating potential anti-inflammatory, kinase inhibitory, and CNS-related activities.

Part 1: Foundational Assays - Assessing Cytotoxicity

Before exploring specific mechanisms of action, it is imperative to determine the cytotoxic profile of this compound. This initial screen ensures that any observed effects in subsequent mechanistic assays are not simply a consequence of cell death.[10] Tetrazolium-based colorimetric assays are a reliable and straightforward method for this purpose, measuring the metabolic activity of viable cells.[11][12]

The Principle of Tetrazolium Reduction Assays

Both MTT and XTT assays rely on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] The primary distinction lies in the solubility of the formazan product:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent (e.g., DMSO).[13][15]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[13][15]

For high-throughput screening, the XTT assay is often preferred due to its streamlined workflow and reduced handling, which can lead to lower variability.[15]

Protocol 1: XTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or a relevant cancer cell line).

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the activated XTT solution to each well, including the no-cell blank controls.[13]

  • Incubation and Measurement:

    • Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[13]

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[13]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the % Viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterDescription
Cell Line Dependent on the therapeutic area of interest (e.g., RAW 264.7 for inflammation, A549 for lung cancer).
Seeding Density Optimized to ensure cells are in the logarithmic growth phase during treatment.
Compound Conc. A wide range (e.g., 0.1-100 µM) is used to capture the full dose-response curve.
Incubation Time Typically 24-72 hours, depending on the cell doubling time and expected mechanism.
Wavelengths Primary: 450-500 nm; Reference: 630-690 nm.

Part 2: Mechanistic Assays - Investigating Anti-Inflammatory Activity

Given that many pyrido[1,2-a]pyrimidin-4-one derivatives exhibit anti-inflammatory properties, a key avenue of investigation is the compound's effect on inflammatory signaling pathways.[1] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[10][16]

Workflow for Assessing Anti-inflammatory Potential

A logical workflow starts with a functional readout of the entire pathway (NF-κB activation) and then proceeds to measure the downstream products of inflammation.

G Assay1 NF-κB Luciferase Reporter Assay Assay2 Nitric Oxide (NO) Production Assay Assay3 Pro-inflammatory Cytokine Quantification (ELISA) Assay1->Assay3 If active, confirm downstream effects Assay4 Western Blot for iNOS/COX-2 Expression Assay2->Assay4 If active, confirm protein expression

Caption: Tiered screening workflow for anti-inflammatory activity.

Protocol 2: NF-κB Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[16] It utilizes a cell line (e.g., HEK293) engineered to express the firefly luciferase gene under the control of NF-κB response elements.[17][18] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it drives luciferase expression, which is measured as a luminescent signal.[16][18]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • White, opaque 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)

  • This compound (dissolved in DMSO)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Seed 30,000 cells in 100 µL of complete medium per well into a white 96-well plate.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in medium.

    • Carefully remove the medium and add 50 µL of the compound dilutions to the respective wells.

    • Include a "vehicle control" (DMSO) and a "positive inhibitor control" (e.g., a known NF-κB inhibitor).

    • Incubate for 1-2 hours at 37°C.[16]

  • Stimulation:

    • Prepare the NF-κB activator (e.g., TNF-α) at 2x the final desired concentration in medium.

    • Add 50 µL of the 2x activator solution to all wells except the "unstimulated control" wells (add 50 µL of medium instead).[16]

    • Incubate for 6 to 24 hours at 37°C. The optimal time depends on the cell line and activator kinetics.[16][17]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Remove the culture medium and add 50-100 µL of luciferase assay reagent to each well.[16]

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a plate-reading luminometer.[16]

Data Analysis:

  • Subtract the average luminescence of the "unstimulated control" from all other readings.

  • Normalize the data by expressing the luminescence of each well as a percentage of the "stimulated vehicle control".

  • Plot the normalized luminescence against the log concentration of the compound to determine its IC₅₀.

ControlTreatmentStimulusExpected Outcome
Unstimulated Vehicle (DMSO)NoneBaseline luminescence
Stimulated Vehicle (DMSO)TNF-α / LPSMaximum luminescence (100% activity)
Test Compound 2-Methyl-4H-pyrido...TNF-α / LPSDose-dependent decrease in luminescence
Positive Control Known InhibitorTNF-α / LPSSignificant decrease in luminescence

Part 3: Target-Based Assays - Kinase Inhibition and Receptor Binding

The pyrido[1,2-a]pyrimidin-4-one scaffold is present in molecules that target specific proteins.[5] Therefore, it is logical to screen this compound against panels of relevant protein targets, such as kinases and CNS receptors.

Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase. Radiometric assays, which measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) onto a substrate, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[19][20]

Materials:

  • Purified, active recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • This compound (dissolved in DMSO)

  • ATP solution

  • Phosphocellulose filter paper or membrane

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and a dilution series of this compound.

    • Include "no-inhibitor" (100% activity) and "no-enzyme" (background) controls.

    • Add the purified kinase to all wells except the "no-enzyme" control.

    • Pre-incubate the plate for 10 minutes at 30°C.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[19]

    • Incubate for 30-90 minutes at 30°C. The time should be within the linear range of the reaction.

  • Stopping the Reaction and Capturing Substrate:

    • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

    • Immediately immerse the filter paper in a wash solution (e.g., 0.75% phosphoric acid).

  • Washing and Counting:

    • Wash the filter paper several times with the phosphoric acid solution to remove all unbound [γ-³²P]ATP.

    • Perform a final wash with acetone and let the paper dry.

    • Place the filter spots into scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Subtract the average CPM from the "no-enzyme" control wells from all other readings.

  • Calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 - [(CPM of Test Well / Average CPM of No-Inhibitor Control) * 100]

  • Plot the % Inhibition against the log concentration of the compound to determine the IC₅₀ value.

G cluster_workflow Kinase Inhibition Assay Workflow Setup 1. Set up Reaction (Buffer, Substrate, Inhibitor, Kinase) Preinc 2. Pre-incubate (10 min @ 30°C) Setup->Preinc Init 3. Initiate Reaction (Add [γ-³²P]ATP) Preinc->Init Inc 4. Incubate (30-90 min @ 30°C) Init->Inc Stop 5. Stop & Spot (on Phosphocellulose Paper) Inc->Stop Wash 6. Wash Paper (Remove free ³²P-ATP) Stop->Wash Count 7. Scintillation Counting (Measure incorporated ³²P) Wash->Count

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol 4: GABA-A Receptor Binding Assay

To explore potential central nervous system (CNS) activity, a receptor binding assay is a crucial tool. The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, is a common target for anxiolytic and sedative compounds.[21] This protocol describes a competitive binding assay to determine if this compound can displace a known radioligand from the GABA-A receptor.[22]

Materials:

  • Rat brain membranes (prepared from whole brain or specific regions like the cerebellum)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand, e.g., [³H]Muscimol (for the GABA binding site)[22][23]

  • Unlabeled displacer for non-specific binding (e.g., GABA or bicuculline methiodide)[22]

  • This compound (dissolved in buffer/DMSO)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Perform the assay in microcentrifuge tubes or a 96-well plate.

    • Prepare three sets of tubes:

      • Total Binding: Assay buffer, radioligand, and brain membranes.

      • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled displacer (e.g., 100 µM GABA), and brain membranes.

      • Displacement: Assay buffer, radioligand, serial dilutions of this compound, and brain membranes.

  • Incubation:

    • Add the prepared brain membranes to the tubes to start the binding reaction.

    • Incubate for 30-60 minutes on ice or at 4°C.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Measurement:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate the percent displacement for each concentration of the test compound:

    • % Displacement = 100 - [((CPM of Test Well - NSB) / Specific Binding) * 100]

  • Plot the % Displacement against the log concentration of the compound to determine the IC₅₀ or Kᵢ value.

Conclusion and Forward Path

This document outlines a strategic, multi-tiered approach to characterizing the in vitro biological activity of this compound. By starting with essential cytotoxicity profiling and progressing to targeted mechanistic assays, researchers can efficiently identify and validate potential therapeutic activities. The provided protocols, grounded in established methodologies, offer a robust starting point for any drug discovery program focused on this promising chemical scaffold. Each assay must be carefully validated in-house to ensure accuracy, precision, and reproducibility, forming the bedrock of a successful preclinical data package.[7][8]

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Application Notes & Protocols: The Use of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction: A Privileged Scaffold for Targeted Inhibition

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure serves as a "privileged" framework for designing molecules with high affinity and specificity for various biological targets, including enzymes and signaling proteins.[2][3][4] This guide focuses on the application of derivatives of this scaffold as chemical probes, with a primary focus on MI-2 (MALT1 inhibitor) , a well-characterized probe that contains a modified 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one core.

MI-2 has been identified as a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[5][6][7] MALT1 is a paracaspase, a unique arginine-specific cysteine protease, that is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] Its dysregulation is a hallmark of certain cancers, particularly Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL), and various autoimmune disorders, making it a compelling therapeutic target.[10][11][12][13]

This document provides a comprehensive guide to using MI-2 and related compounds to probe MALT1 function in biochemical and cellular contexts. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss best practices for data interpretation, empowering researchers to leverage this powerful tool for target validation and drug discovery.

Section 1: Mechanism of Action and Target Profile

Primary Target: MALT1 Paracaspase

MALT1's protease activity is essential for the survival of cancer cells that depend on chronic NF-κB signaling.[8] It functions within the CARMA1-BCL10-MALT1 (CBM) signalosome.[8] Upon B-cell receptor or Toll-like receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's proteolytic function. Activated MALT1 cleaves several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB, thereby amplifying and sustaining pro-survival signaling.[5][8][9]

MI-2 acts as an irreversible inhibitor of MALT1.[5][6][7] It binds directly to the MALT1 protein, suppressing its protease function. This inhibition blocks the cleavage of MALT1 substrates, leading to the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[5][6] The irreversible nature of MI-2, likely due to a reactive chloromethyl amide group, contributes to its potent effects in cell-based assays, where it can achieve sustained target inhibition even after the compound is washed out.[5]

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_cbm CBM Signalosome cluster_substrates MALT1 Substrates BCR BCR / TLR Stimulation CARMA1 CARMA1 BCR->CARMA1 recruits BCL10 BCL10 CARMA1->BCL10 complexes with MALT1 MALT1 (Inactive) BCL10->MALT1 complexes with MALT1_active MALT1 Protease (Active) MALT1->MALT1_active activates A20 A20 (TNFAIP3) MALT1_active->A20 cleaves & inactivates CYLD CYLD MALT1_active->CYLD cleaves & inactivates RELB RelB MALT1_active->RELB cleaves & inactivates NFkB NF-κB Activation (c-REL Translocation) MALT1_active->NFkB Promotes MI2 MI-2 Probe (2-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one derivative) MI2->MALT1_active Irreversibly Inhibits A20->NFkB Negative Regulation CYLD->NFkB Negative Regulation RELB->NFkB Negative Regulation Survival Cell Proliferation & Survival NFkB->Survival

Caption: MALT1 Signaling Pathway and Inhibition by MI-2.
Known Off-Target Profile: GPX4

A critical aspect of using any chemical probe is understanding its selectivity. Recent studies have revealed that MI-2 can induce ferroptosis, a form of iron-dependent cell death, by directly inhibiting Glutathione Peroxidase 4 (GPX4), independent of its effect on MALT1.[14] This lack of absolute selectivity is a crucial consideration.[14] When designing experiments, it is imperative to include controls to differentiate MALT1-dependent effects from potential off-target effects on GPX4. This can be achieved by using MALT1-null cell lines or comparing results with other structurally distinct MALT1 inhibitors.

Section 2: Physicochemical Properties and Data

Proper handling and application of a chemical probe require knowledge of its physical and chemical characteristics.

PropertyValueSource
IUPAC Name 2-methylpyrido[1,2-a]pyrimidin-4-one (core structure)[15]
Molecular Formula (MI-2) C₁₉H₁₇Cl₃N₄O₃
Molecular Weight (MI-2) 455.72 g/mol
MALT1 IC₅₀ 5.84 µM (in vitro biochemical assay)[6][7]
Cellular GI₅₀ (48 hr) 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly10)[5][6]
Solubility Soluble to 100 mM in DMSO, 20 mM in ethanol
Mechanism Irreversible MALT1 protease inhibitor[5][7]

Section 3: Core Applications & Experimental Protocols

Application 1: In Vitro MALT1 Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the probe against recombinant MALT1 protein. This is a primary assay to confirm direct enzymatic inhibition.

Principle: This assay uses a fluorogenic peptide substrate, such as Ac-LRSR-AMC, which upon cleavage by MALT1, releases a fluorescent group (AMC) that can be quantified.[7] An inhibitor will reduce the rate of cleavage, resulting in a lower fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4).

    • Recombinant MALT1: Dilute purified, active recombinant MALT1 protein to a working concentration (e.g., 5-10 nM) in Assay Buffer.

    • Substrate: Prepare a stock solution of Ac-LRSR-AMC in DMSO and dilute to a working concentration (e.g., 20 µM) in Assay Buffer.

    • Compound Plate: Prepare a serial dilution of MI-2 (or other test compounds) in DMSO, typically starting from 10 mM. Then, dilute further into Assay Buffer to achieve the final desired concentrations (e.g., 0.01 µM to 100 µM). Include DMSO-only controls.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions (or DMSO control) to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the diluted MALT1 enzyme solution to each well.

    • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the diluted substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~465 nm.[7]

    • Take kinetic readings every 1-2 minutes for 30-60 minutes, or take a single endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the reaction rate (slope of the kinetic read) or use the endpoint fluorescence values.

    • Normalize the data using positive (enzyme + substrate + DMSO) and negative (substrate + buffer only) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Cellular Target Engagement (CETSA)

Objective: To confirm that MI-2 directly binds to and stabilizes MALT1 inside intact cells.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17][18] When cells are heated, unstabilized proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[16][19] The amount of soluble MALT1 remaining after heating can be quantified by Western Blot.

CETSA_Workflow cluster_treatment Step 1: Cell Treatment cluster_heat Step 2: Thermal Challenge cluster_lysis Step 3: Lysis & Separation cluster_analysis Step 4: Analysis Treat_Veh Treat cells with Vehicle (DMSO) Heat Aliquot cells and heat to a range of temperatures (e.g., 40°C - 70°C) Treat_Veh->Heat Treat_MI2 Treat cells with MI-2 Probe Treat_MI2->Heat Lysis Lyse cells (e.g., freeze-thaw cycles) Heat->Lysis Centrifuge Centrifuge to pellet aggregated proteins Lysis->Centrifuge Collect Collect soluble fraction (supernatant) Centrifuge->Collect WB Analyze soluble MALT1 levels by Western Blot Collect->WB Plot Plot % Soluble MALT1 vs. Temperature WB->Plot Result Result: Thermal shift indicates target engagement Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture MALT1-expressing cells (e.g., ABC-DLBCL line HBL-1) to ~80% confluency.

    • Treat cells with MI-2 at a saturating concentration (e.g., 5-10 µM) or vehicle (DMSO) for 1-2 hours in culture media.

  • Heating Step:

    • Harvest, wash, and resuspend the cells in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One unheated sample serves as the control.

    • Cool the tubes to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for MALT1. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

  • Data Interpretation:

    • Quantify the band intensities for MALT1 at each temperature.

    • Normalize the intensity to the unheated control (100% soluble).

    • Plot the percentage of soluble MALT1 against temperature for both vehicle- and MI-2-treated samples. A rightward shift in the melting curve for the MI-2-treated sample indicates target stabilization and engagement.[16]

Application 3: Probing MALT1 Signaling in Cells

Objective: To measure the functional consequence of MALT1 inhibition on its downstream signaling pathway.

Protocol A: Western Blot for Substrate Cleavage

  • Cell Treatment:

    • Plate ABC-DLBCL cells (e.g., HBL-1, TMD8) that have constitutive MALT1 activity.

    • Treat cells with a dose-range of MI-2 (e.g., 0.1 to 5 µM) or vehicle for 4-24 hours.

    • To better visualize cleavage products, which are often degraded by the proteasome, co-treat cells with a proteasome inhibitor like MG-132 (5 µM) for the final 1-2 hours of incubation.[5]

  • Lysis and Blotting:

    • Harvest cells, lyse in RIPA buffer with protease inhibitors, and determine protein concentration.

    • Perform Western Blot analysis using antibodies against MALT1 substrates.

  • Data Interpretation:

    • In vehicle-treated cells, you should observe both the full-length protein and a lower molecular weight cleavage product for substrates like A20, BCL10, and RELB.[5]

    • Treatment with MI-2 should result in a dose-dependent decrease in the abundance of the cleaved forms and/or an increase in the full-length forms, indicating MALT1 inhibition.[5]

Protocol B: Immunofluorescence for c-REL Nuclear Translocation

  • Cell Treatment:

    • Grow cells (e.g., HBL-1) on glass coverslips.

    • Treat with MI-2 (e.g., 200 nM) or vehicle for 24 hours.[5]

  • Staining:

    • Fix the cells with 4% paraformaldehyde.[20]

    • Permeabilize the cells with a detergent like 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against c-REL.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.[20]

  • Imaging and Analysis:

    • Mount the coverslips and visualize using a fluorescence microscope.[21][22]

    • In vehicle-treated ABC-DLBCL cells, c-REL staining will be predominantly nuclear.

    • In MI-2-treated cells, c-REL staining should be predominantly cytoplasmic, demonstrating that MALT1 inhibition has blocked the NF-κB signaling that drives its nuclear translocation.[5]

Section 4: Data Interpretation & Best Practices

  • Confirm Selectivity: The most potent effects of MI-2 are observed in MALT1-dependent cell lines (e.g., HBL-1, TMD8), while MALT1-independent lines (e.g., U2932, HLY-1) are resistant.[5][7] Always include both types of cell lines in viability or signaling assays to demonstrate on-target effects.

  • Acknowledge Off-Targets: Given the known effect of MI-2 on GPX4, be cautious when interpreting cell death phenotypes.[14] If ferroptosis is suspected, test for hallmarks such as lipid peroxidation and rescue by iron chelators or ferroptosis inhibitors (e.g., Ferrostatin-1).

  • Leverage Irreversibility: The irreversible binding of MI-2 is a key feature.[5] This can be exploited in pulse-chase experiments where cells are briefly exposed to the probe, washed, and then analyzed at later time points to assess the duration of signaling inhibition.

  • Use Appropriate Controls: For all experiments, include vehicle (DMSO) controls. For target validation, consider using a structurally unrelated MALT1 inhibitor as a comparator or using siRNA/CRISPR to deplete MALT1 as a genetic control.

References

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Application Notes & Protocols: Strategic Functionalization of the 4H-Pyrido[1,2-a]pyrimidin-4-one Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing bridged heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives have demonstrated potent anticancer, anti-inflammatory, antioxidant, and antipsychotic properties.[3][4][5] Notably, this core is embedded in established drugs such as the antipsychotic agent paliperidone and the anti-allergic ramastine, underscoring its clinical relevance.[3]

The versatility of this scaffold lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which can engage in crucial hydrogen bonding interactions within enzyme active sites. The core's true potential in drug discovery, however, is unlocked through precise functionalization. The introduction of diverse substituents at key positions—primarily C2, C3, and the peripheral pyridine ring—allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides an in-depth exploration of key functionalization strategies, complete with detailed protocols, to empower researchers in the synthesis of novel and potent therapeutic agents based on the 4H-pyrido[1,2-a]pyrimidin-4-one core.

I. Synthesis of the Core Scaffold

Before functionalization, a robust synthesis of the core is required. The most common and effective method involves the condensation of a 2-aminopyridine with a β-ketoester. This reaction can be promoted by acid catalysis or thermal conditions.

Protocol 1: General Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol describes a bismuth(III) chloride-catalyzed, solvent-free synthesis, which is both efficient and environmentally benign.

Rationale: Bismuth(III) chloride is a mild, non-toxic Lewis acid that effectively activates the β-ketoester for nucleophilic attack by the 2-aminopyridine. The solvent-free condition minimizes waste and can accelerate reaction rates.

Workflow Diagram:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_process Process r1 2-Aminopyridine mix Mix & Heat r1->mix r2 β-Ketoester (e.g., Ethyl Acetoacetate) r2->mix cat BiCl3 (5 mol%) cat->mix cond Solvent-free Heat (e.g., 80-100 °C) cond->mix workup Workup (Cool, Triturate with Ether) mix->workup product 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one workup->product

Caption: Workflow for the synthesis of the core scaffold.

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask, combine the desired 2-aminopyridine (1.0 eq), the appropriate β-ketoester (e.g., ethyl acetoacetate for a 2-methyl substituent, 1.1 eq), and bismuth(III) chloride (BiCl₃, 0.05 eq).

  • Reaction: Equip the flask with a condenser and heat the mixture in an oil bath at 80-100 °C with magnetic stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine is consumed (typically 1-3 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The resulting solid or viscous oil is triturated with diethyl ether (Et₂O).

  • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with fresh Et₂O to remove any unreacted starting material and impurities. The product is typically obtained in high purity without the need for column chromatography.

II. Key Functionalization Strategies at the C3 Position

The C3 position of the 4H-pyrido[1,2-a]pyrimidin-4-one core is electronically activated and represents the most common site for introducing molecular diversity. We will detail two powerful and distinct approaches: a two-step Suzuki-Miyaura cross-coupling and a direct C-H arylation.

A. Strategy 1: Halogenation and Suzuki-Miyaura Cross-Coupling

This classic and highly reliable two-step approach first installs a halogen (typically bromine) at the C3 position, which then serves as a handle for palladium-catalyzed cross-coupling with a wide variety of boronic acids.

Workflow Diagram:

cluster_step1 Step 1: C3-Bromination cluster_step2 Step 2: Suzuki Coupling start 4H-Pyrido[1,2-a]pyrimidin-4-one intermediate 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one start->intermediate Electrophilic Substitution reagent1 N-Bromosuccinimide (NBS) Solvent: DMF or CH3CN reagent1->intermediate product 3-Aryl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate->product Cross-Coupling reagent2 Aryl/Heteroaryl Boronic Acid Base (e.g., K2CO3, Cs2CO3) Solvent: Dioxane/H2O reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, XPhosPdG2) catalyst->product

Caption: Two-step C3-arylation via bromination and Suzuki coupling.

Rationale: N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic bromine source for activated aromatic systems. The reaction proceeds readily at the electron-rich C3 position.

Step-by-Step Protocol:

  • Preparation: Dissolve the 4H-pyrido[1,2-a]pyrimidin-4-one starting material (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into cold water. The brominated product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol. Dry the product under vacuum. The 3-bromo derivative is usually pure enough for the subsequent Suzuki coupling step.

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[6] The choice of palladium catalyst, ligand, and base is critical to prevent side reactions like debromination, especially with electron-rich heterocyclic systems.[7] Using a modern catalyst system like XPhosPdG2/XPhos can improve yields and substrate scope.[7]

Step-by-Step Protocol:

  • Preparation: To a microwave vial or Schlenk tube, add the 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand system (e.g., XPhosPdG2, 5 mol% and XPhos, 5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the specified time (1-12 hours). Monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl product.

Suzuki Catalytic Cycle Mechanism:

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)-X L2 OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R1-Pd(II)-R2 L2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X (3-Bromo Core) R1X->OxAdd Boronic R2-B(OH)2 + Base Borate [R2-B(OH)3]- Boronic->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[6]

B. Strategy 2: Direct C-H Arylation

Direct C-H functionalization is a more atom- and step-economical approach that avoids the pre-functionalization (halogenation) step. This protocol is based on the palladium-catalyzed, silver(I)-promoted C3-arylation developed by Guchhait and Priyadarshani.[3]

Rationale: This method activates the C3-H bond directly. A palladium catalyst facilitates the C-H activation/palladation step. The silver(I) salt (Ag₂CO₃) plays a dual role: it acts as a base and, crucially, as a halide scavenger, promoting the formation of a cationic arylpalladium species that is highly reactive towards the C-H bond of the pyridopyrimidinone.[3]

Step-by-Step Protocol:

  • Preparation: In a sealed tube, combine the 4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), the bromo- or iodo-arene (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).

  • Solvent: Add a solvent mixture of tert-amyl alcohol and water (9:1 v/v).

  • Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one.

III. Alternative Functionalization: C3-Phosphonation

To further expand the chemical space, installing groups other than aryls is highly desirable. Organophosphorus compounds are important in medicinal chemistry for their ability to act as enzyme inhibitors or mimics of phosphate groups. This protocol describes a silver-catalyzed direct C3-phosphonation.[1][8]

Rationale: This method utilizes a silver catalyst (AgNO₃) to mediate the direct coupling of the C3-H bond with an H-phosphite ester. The reaction proceeds with high regioselectivity and avoids the use of palladium.[8]

Step-by-Step Protocol:

  • Preparation: To a reaction tube, add the 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), dialkyl H-phosphite (e.g., diethyl phosphite, 2.0 eq), and AgNO₃ (10 mol%).

  • Solvent: Add acetonitrile (CH₃CN) as the solvent.

  • Reaction: Seal the tube and heat the mixture at 60 °C for 12 hours.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel to yield the desired 3-phosphonated product.

IV. Data Summary and Biological Relevance

The functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one core has led to the discovery of potent inhibitors for various therapeutic targets. The tables below summarize representative compounds and their biological activities.

Table 1: C3-Aryl Derivatives as SHP2 Inhibitors [4]

Compound IDR (C3-Aryl Group)SHP2 IC₅₀ (µM)Kyse-520 Cell IC₅₀ (µM)
13a Phenyl>50>50
14i 2-Naphthyl (via S-linker at C7)0.1041.06

Note: Compound 14i features a more complex modification with a linker, but highlights the potency achievable with this scaffold.

Table 2: C2/C6/C9-Functionalized Derivatives as Aldose Reductase (ALR2) Inhibitors [5]

Compound IDR (Substituent)PositionALR2 IC₅₀ (µM)
13 2-(4-Hydroxyphenyl)C21.12
14 2-(3,4-Dihydroxyphenyl)C20.42
18 2-(4-Hydroxyphenyl), 9-HydroxyC2, C90.38
29 2-(3,4-Dihydroxyphenyl), 9-HydroxyC2, C90.09

Data demonstrates that functionalization on the pyridine ring (e.g., C9) in combination with C2 substitution significantly enhances inhibitory activity.

V. Conclusion and Future Directions

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a highly tractable and versatile scaffold for drug discovery. Strategic functionalization, particularly at the C3 position, is key to modulating biological activity. This guide has provided detailed, field-proven protocols for several high-impact transformations, including halogenation-Suzuki coupling, direct C-H arylation, and direct phosphonation. These methods provide a robust toolkit for researchers to generate diverse compound libraries.

Future efforts will likely focus on expanding the repertoire of C-H functionalization reactions to include alkylation, amination, and trifluoromethylation, as well as exploring late-stage functionalization of more complex derivatives. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic core.

References

  • Functionalization of 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones. - ResearchGate. Available at: [Link]

  • Silver‐Catalyzed Direct Regioselective C3 Phosphonation of 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones With H‐phosphites. - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. - PubMed. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. - Rose-Hulman Institute of Technology. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. - PubMed Central. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. - MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. - PubMed. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. - PubMed. Available at: [Link]

  • The Suzuki Reaction. - Stanford University. Available at: [Link]

  • Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. - ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). - PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy. This document provides a detailed guide to leveraging the 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry, for the discovery and development of novel kinase inhibitors. We will explore the rationale for its use, provide detailed protocols for its synthesis and derivatization, and outline robust methodologies for biochemical and cellular screening to identify potent and selective drug candidates. Particular focus is given to inhibitors targeting the PI3K/mTOR signaling pathway, a critical axis in cancer cell growth and survival.[1][2][3]

Introduction: The Strategic Value of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that presents a unique combination of chemical and structural features, making it an excellent starting point for kinase inhibitor design. Its rigid, planar structure can effectively mimic the purine ring of ATP, allowing it to sit within the adenine-binding pocket of a wide range of kinases.[4] The inherent nitrogen atoms provide key hydrogen bond acceptor and donor capabilities, crucial for anchoring the molecule to the hinge region of the kinase domain.

The this compound variant offers specific advantages:

  • Synthetic Tractability: The scaffold is readily synthesized and allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5][6]

  • Proven Biological Activity: This scaffold is the foundation of numerous compounds that have demonstrated potent inhibitory activity against key oncogenic kinases, including Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][7][8][9]

  • Favorable Physicochemical Properties: Derivatives often possess drug-like properties, which can be fine-tuned through chemical modification to optimize solubility, cell permeability, and metabolic stability.

Visualizing the Core Scaffold

The diagram below illustrates the fundamental structure of the this compound core, highlighting the key positions for chemical modification to explore the SAR and optimize inhibitor potency and selectivity.

Scaffold cluster_scaffold This compound Core scaffold scaffold R1 R1 (e.g., H-bond donors/acceptors) scaffold->R1 Position 7/8 R2 R2 (Solubility/Selectivity) scaffold->R2 Position 2 (Methyl group) R3 R3 (Vector to solvent front) scaffold->R3 Position 3

Caption: Core structure and key modification points.

Synthesis and Library Development

The power of this scaffold lies in its amenability to chemical diversification. A general and robust synthetic strategy is crucial for generating a library of analogues to probe the chemical space around the kinase ATP-binding site.

Protocol 2.1: General Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

This protocol outlines a common and effective method for constructing the core scaffold, starting from commercially available 2-aminopyridine derivatives.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in ethanol. Add ethyl acetoacetate (1.2 eq) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the resulting crude intermediate, add polyphosphoric acid (10x weight of the intermediate).

  • Heat the mixture to 120-140 °C for 2-3 hours. The mixture will become a thick, stirrable paste.

  • Work-up: Carefully pour the hot mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralize the aqueous slurry by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Scientist's Note (Rationale): The use of polyphosphoric acid or Eaton's reagent is critical for the intramolecular cyclization step. These reagents act as both a Brønsted acid catalyst and a dehydrating agent, efficiently driving the reaction towards the formation of the fused bicyclic system. The ice-quench and neutralization are essential for safely handling the strong acid and isolating the product.

Biochemical Screening: In Vitro Kinase Inhibition

Once a library of compounds has been synthesized, the first step in evaluating their biological activity is to perform a direct biochemical assay against the target kinase(s). Luminescence-based assays that measure ATP consumption are a gold standard for high-throughput screening (HTS) due to their sensitivity, scalability, and robustness.[10][11]

Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol provides a template for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase (e.g., PI3Kα or mTOR).

Materials:

  • Target kinase (e.g., recombinant human PI3Kα)

  • Kinase-specific substrate (e.g., a peptide or lipid substrate)

  • Test compounds dissolved in 100% DMSO

  • ATP solution at 2x the final desired concentration

  • Kinase assay buffer (optimized for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a serial dilution series of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM stock.

  • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 25 nL) of each compound dilution into the wells of the 384-well assay plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare the ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness (Self-Validation): The inclusion of positive (known inhibitor) and negative (DMSO) controls in every plate is non-negotiable. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate and must be ≥ 0.5 for the data to be considered reliable.

Data Presentation: SAR Table

The results from the biochemical screen can be summarized to build a structure-activity relationship.

Compound IDR1 (Position 7)R2 (Position 3)PI3Kα IC₅₀ (nM)[8]mTOR IC₅₀ (nM)[8]Selectivity (PI3Kα/mTOR)
Scaffold-01 -H-H85012001.4
Scaffold-02 -OCH₃-H4509802.2
Scaffold-03 -H-Morpholine55370.67
Scaffold-04 -Cl-Morpholine15191.27
Scaffold-05 -OCH₃-Morpholine8121.5

Note: Data is representative and for illustrative purposes.

This table clearly shows that adding a morpholine group at the R2 position dramatically improves potency against both PI3Kα and mTOR, a key finding in the development of dual inhibitors.[1][8]

Cellular Screening: Assessing On-Target Efficacy

A potent biochemical inhibitor must also be effective in a cellular context. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.[12][13]

Protocol 4.1: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the level of intracellular ATP as an indicator of cell viability and metabolic activity.[14] A reduction in ATP levels in cancer cells dependent on the PI3K/mTOR pathway indicates successful target inhibition.

Materials:

  • Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • White, opaque 96-well or 384-well clear-bottom cell culture plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a microplate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Add serially diluted compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the concentration of compound that causes a 50% reduction in cell viability (GI₅₀) by plotting the normalized luminescence against the log of the compound concentration and fitting to a dose-response curve.[14]

Visualizing the Drug Discovery Workflow

The process from initial idea to a validated cellular hit follows a structured cascade.

Workflow A Scaffold Selection (Pyrido[1,2-a]pyrimidin-4-one) B Library Synthesis (Protocol 2.1) A->B C High-Throughput Screening (HTS) Biochemical Kinase Assay B->C D Hit Identification (Potency < 1 µM) C->D E IC50 Determination (Protocol 3.1) D->E F SAR Analysis (Data Table) E->F F->B Iterative Optimization G Cellular Viability Assay (Protocol 4.1) F->G H Validated Cellular Hit (Potent & Cell-Permeable) G->H

Caption: Kinase inhibitor screening cascade.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in cancer, making it a prime therapeutic target.[2] Inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold often function as ATP-competitive inhibitors, blocking the catalytic activity of PI3K and/or mTOR and thereby shutting down this pro-survival signaling cascade.[1] This can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K p70S6K mTORC1->S6K P EIF4E 4E-BP1 mTORC1->EIF4E P Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation | Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a versatile and highly effective platform for the design of novel kinase inhibitors. Its favorable synthetic and structural characteristics have enabled the development of potent inhibitors against critical cancer targets like PI3K and mTOR. By following systematic protocols for synthesis, biochemical screening, and cellular validation, researchers can efficiently navigate the drug discovery process. The iterative optimization of this scaffold, guided by robust SAR data, holds significant promise for delivering the next generation of targeted cancer therapeutics.

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  • "Tert-Amino effect" in heterocyclic synthesis. Formation of N heterocycles by ring-closure reactions of substituted 2-vinyl-N,N-dialkylanilines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health (NIH). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

The synthesis of this compound, a key scaffold in medicinal chemistry, is a well-established reaction, yet its efficiency can be highly sensitive to reaction parameters. This guide provides a comprehensive overview of the synthesis, focusing on the widely used condensation of 2-aminopyridine with ethyl acetoacetate, and offers practical solutions to common challenges.

I. Reaction Overview: The Synthesis of this compound

The most common and direct route to this compound involves the cyclocondensation of 2-aminopyridine with ethyl acetoacetate. This reaction is typically acid-catalyzed, with traditional methods employing reagents like polyphosphoric acid (PPA) and more modern approaches utilizing catalysts such as copper iodide (CuI) or bismuth chloride (BiCl3).[1][2]

The general reaction scheme is as follows:

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the keto-carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the final product. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity:

    • PPA: Ensure the polyphosphoric acid is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy as a dehydrating agent.[3][4] The viscosity of PPA can make accurate measurement challenging; ensure you are using a sufficient amount.

    • Lewis Acid Catalysts (e.g., BiCl3): The catalyst may be of poor quality or deactivated. Use a freshly opened bottle or a properly stored catalyst. Consider increasing the catalyst loading in small increments.

    • Copper(I) Iodide (CuI): Ensure the CuI is of high purity. The presence of Cu(II) impurities can sometimes hinder the reaction.

  • Suboptimal Reaction Temperature:

    • The reaction generally requires heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider gradually increasing it. For PPA-catalyzed reactions, temperatures are often elevated.[3] For CuI-catalyzed systems, a specific temperature profile should be followed.[5]

  • Inadequate Reaction Time:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may simply require more time to reach completion. Spot the reaction mixture alongside the starting materials (2-aminopyridine and ethyl acetoacetate) on a TLC plate. The disappearance of starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

  • Poor Quality of Starting Materials:

    • Ensure that 2-aminopyridine and ethyl acetoacetate are pure. Impurities can interfere with the reaction. If necessary, purify the starting materials before use.

Question 2: I am observing the formation of a significant amount of side products. What are these byproducts and how can I minimize their formation?

Answer:

Side product formation can be a significant issue, leading to lower yields and complicating purification.

Common Side Products and Mitigation Strategies:

  • Self-condensation of Ethyl Acetoacetate: Under certain conditions, ethyl acetoacetate can undergo self-condensation. This is more likely to occur in the presence of strong bases. Ensure your reaction conditions are not basic, and if using a catalyst, that it is appropriate for the desired transformation.

  • Formation of an Amide Intermediate: The initial reaction between 2-aminopyridine and ethyl acetoacetate forms an enamine intermediate. If the cyclization step is slow or incomplete, this intermediate may be observed.

    • Solution: Ensure sufficient catalyst is present to promote the intramolecular cyclization. Increasing the reaction temperature can also facilitate this step.

  • Unidentified Byproducts: If you observe multiple spots on your TLC plate that are not your starting materials or product, consider the following:

    • Reaction Conditions: Extreme temperatures or prolonged reaction times can lead to decomposition of starting materials or the product. Optimize these parameters by running small-scale experiments at different temperatures and for varying durations.

    • Stoichiometry: Ensure the molar ratio of 2-aminopyridine to ethyl acetoacetate is appropriate. A 1:1 ratio is typically used, but slight adjustments may be necessary depending on the specific conditions.

Question 3: The purification of my product is proving to be difficult. What are the recommended purification techniques?

Answer:

Effective purification is crucial for obtaining a high-purity final product.

Recommended Purification Methods:

  • Flash Chromatography: This is a highly effective method for purifying this compound, particularly for removing closely related impurities.[5] A silica gel column is typically used with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: This is a classic and often very effective method for purifying solid compounds.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing pyrimidinone derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[6] Experiment with small amounts of your crude product and different solvents to find the most suitable one.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this synthesis?

The catalyst plays a crucial role in facilitating the cyclocondensation reaction.

  • Acid Catalysts (PPA, Lewis Acids): These catalysts activate the carbonyl group of ethyl acetoacetate, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminopyridine. They also act as dehydrating agents, promoting the final cyclization step by removing water.[3][4]

  • Copper(I) Iodide (CuI): In more modern methods, CuI can catalyze the reaction through a different mechanism, potentially involving coordination to the nitrogen atoms and facilitating the C-N bond formation.[5]

Q2: Are there any "greener" or more environmentally friendly approaches to this synthesis?

Yes, several efforts have been made to develop more environmentally benign synthetic routes.

  • Solvent Choice: Using greener solvents like ethylene glycol has been reported to promote the reaction, sometimes even without a catalyst.

  • Catalyst Choice: The use of non-toxic and recyclable catalysts like bismuth chloride (BiCl3) is a step towards a more sustainable synthesis.[2]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Prepare a TLC plate (silica gel). Using a capillary tube, spot a small amount of your reaction mixture, as well as the 2-aminopyridine and ethyl acetoacetate starting materials, on the baseline of the plate. Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The progress of the reaction can be determined by observing the disappearance of the starting material spots and the appearance of a new, more polar product spot.

Q4: What are the typical reaction conditions for the synthesis of this compound?

The optimal reaction conditions can vary depending on the chosen catalyst and scale of the reaction. However, a general guideline is provided in the table below.

ParameterPolyphosphoric Acid (PPA)Copper(I) Iodide (CuI)
Catalyst Loading Used as both catalyst and solventTypically 5-10 mol%
Solvent PPA itselfDMF, Toluene, or other high-boiling solvents
Temperature 100-150 °C100-140 °C
Reaction Time 2-6 hours12-24 hours

Note: These are general ranges. It is crucial to optimize these conditions for your specific setup.

IV. Experimental Protocols

Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)
  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, place 2-aminopyridine (1 equivalent).

  • Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring (typically 10-20 times the weight of 2-aminopyridine).

  • Heat the mixture to 60-70 °C with stirring until the 2-aminopyridine is completely dissolved.

  • Slowly add ethyl acetoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Increase the temperature to 120-140 °C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Modern Copper-Catalyzed Synthesis
  • To a dry Schlenk tube, add 2-aminopyridine (1 equivalent), ethyl acetoacetate (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), and a suitable ligand (if required by the specific literature procedure).

  • Add a dry, high-boiling solvent such as DMF or toluene.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[5]

V. Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Enamine Intermediate Enamine Intermediate 2-Aminopyridine->Enamine Intermediate Nucleophilic Attack Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

ExperimentalWorkflow Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Heating and Stirring Heating and Stirring Reaction Setup->Heating and Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating and Stirring->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Crude Product Isolation Crude Product Isolation Work-up->Crude Product Isolation Purification Purification Crude Product Isolation->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Inactive? Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Too low? Increase Reaction Time Increase Reaction Time Low Yield->Increase Reaction Time Incomplete? Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Impure? Side Products Side Products Adjust Stoichiometry Adjust Stoichiometry Side Products->Adjust Stoichiometry Incorrect ratio? Optimize Reaction Conditions Optimize Reaction Conditions Side Products->Optimize Reaction Conditions Too harsh? Purification Issues Purification Issues Try Different Solvent for Recrystallization Try Different Solvent for Recrystallization Purification Issues->Try Different Solvent for Recrystallization Oiling out? Perform Column Chromatography Perform Column Chromatography Purification Issues->Perform Column Chromatography Complex mixture?

Caption: A decision tree for troubleshooting common issues.

VI. References

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidin-4-ones are a critical class of compounds in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] Achieving high yield and purity is paramount for downstream applications and ensuring the reliability of research data.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve experimental hurdles effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

I. Low Reaction Yield

Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, ranging from reactant quality to reaction conditions. A common and effective synthetic route involves the condensation of 2-aminopyridine with ethyl acetoacetate.[2] Let's break down the potential issues within this synthetic framework.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

      • Temperature: Gradually increase the reaction temperature. Some syntheses of related compounds are conducted at elevated temperatures, such as in refluxing toluene or at 130°C in DMF.[1][2] However, be cautious of potential side product formation at higher temperatures.

      • Catalyst: While some methods proceed without a catalyst, the use of an acid catalyst like p-toluenesulfonic acid can significantly improve the rate and yield of the cyclocondensation.[2] If you are not using a catalyst, consider adding one. If you are, ensure it is fresh and used in the correct stoichiometric amount.

  • Side Product Formation: Competing side reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution:

      • Reaction Conditions: As mentioned, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Optimize the temperature by running small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity.

      • Order of Addition: In some cases, the order of reagent addition can influence the outcome. A standard procedure involves the reaction of 2-aminopyridine with the β-ketoester.[2] Ensure you are following a validated protocol.

  • Moisture in Reagents/Solvents: The presence of water can interfere with the condensation reaction.

    • Solution:

      • Drying Reagents and Solvents: Use anhydrous solvents and ensure your starting materials, particularly 2-aminopyridine and ethyl acetoacetate, are dry. Solvents can be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).

  • Suboptimal Work-up and Isolation: The desired product may be lost during the work-up and purification steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. Pyrido[1,2-a]pyrimidin-4-ones can have basic nitrogens that may require neutralization for efficient extraction into an organic solvent.

      • Purification: Choose the appropriate purification method. While direct crystallization from the reaction mixture is ideal, column chromatography may be necessary to separate the product from unreacted starting materials and side products.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Decision Tree for Low Yield.

II. Product Purity Issues

Question: After purification, my this compound is still impure. What are the likely contaminants and what purification strategies can I employ?

Answer:

Purity is crucial for accurate characterization and for any biological testing. Impurities can arise from unreacted starting materials, side products, or residual solvents.

Common Impurities and Purification Protocols:

  • Unreacted 2-Aminopyridine: This is a common impurity if the reaction has not gone to completion.

    • Purification Strategy:

      • Acid Wash: During the work-up, a wash with a dilute acid solution (e.g., 1M HCl) can help to remove the basic 2-aminopyridine by forming a water-soluble salt. Be sure to neutralize your organic layer afterward if your product is acid-sensitive, though this compound is generally stable.

      • Column Chromatography: If an acid wash is not sufficient, column chromatography is very effective. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Unreacted Ethyl Acetoacetate: This starting material can also persist in the final product.

    • Purification Strategy:

      • Evaporation: Ethyl acetoacetate is relatively volatile and can sometimes be removed under high vacuum.

      • Column Chromatography: As with 2-aminopyridine, column chromatography is an excellent method for removing this impurity.

  • Side Products: The nature of side products can vary depending on the reaction conditions.

    • Purification Strategy:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. For this compound, which is a light yellow solid with a melting point of 118-120 °C, you can try recrystallizing from a solvent system like ethyl acetate/hexanes or ethanol/water.[1]

      • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method.

Detailed Protocol for Recrystallization:

  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Detailed Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with your adsorbed product to the top of the column.

  • Elution: Begin eluting the column with your starting solvent mixture, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment Workflow

PurityWorkflow A Assess Purity of Isolated Product (NMR, TLC, MP) B Product is Impure A->B C Identify Contaminants (NMR, comparison with starting materials) B->C D Unreacted Starting Materials C->D E Side Products C->E F Residual Solvent C->F G Perform Acid/Base Wash during Work-up D->G H Attempt Recrystallization E->H J Dry under High Vacuum F->J K Pure Product Obtained G->K Success I Perform Column Chromatography H->I If unsuccessful H->K Success I->K Success J->K Success

Sources

Technical Support Center: Navigating Solubility Challenges of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers working with 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1693-94-3). This molecule holds significant interest in various research fields. However, like many promising small molecules in discovery pipelines, its limited aqueous solubility can present a considerable challenge in obtaining accurate and reproducible data in biological assays.[1][2] Inaccurate solubility assessment can lead to underestimated compound activity, variable results, and flawed structure-activity relationships (SAR).[3]

This guide is structured to provide you with both quick answers and in-depth troubleshooting strategies. We will delve into the physicochemical properties of the compound, address frequently encountered issues, and provide detailed protocols to help you generate reliable and meaningful experimental results.

Section 1: Physicochemical Profile at a Glance

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior. The structure of this compound, containing basic nitrogen atoms, suggests it is a weakly basic compound, a critical piece of information for developing solubilization strategies.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[4]
Molecular Weight 160.17 g/mol PubChem[4]
CAS Number 1693-94-3Thoreauchem
XLogP3 0.6PubChem[4]
Predicted Nature Weakly BasicBased on chemical structure

The XLogP3 value of 0.6 indicates moderate lipophilicity, suggesting that while it prefers an organic environment, it is not exceptionally "greasy." The primary challenge arises from its crystalline structure and pH-dependent charge state.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with this compound.

Q1: What is the best solvent to prepare a primary stock solution? A: We exclusively recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for preparing your initial high-concentration stock solution. DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of many poorly soluble compounds.[3]

Q2: My compound won't dissolve in DMSO, even at a low concentration. What should I do? A: Gentle warming (to 30-37°C) and brief sonication can aid dissolution in DMSO. However, ensure your compound is stable under these conditions. If it remains insoluble, this indicates you have exceeded its thermodynamic solubility limit in DMSO, and you must prepare a stock at a lower concentration. Not all compounds are soluble at the common 10 mM starting point.[3]

Q3: Why does my compound precipitate immediately when I dilute my DMSO stock into aqueous assay buffer? A: This is a classic observation for compounds with poor aqueous solubility and is due to a phenomenon known as "solvent shift." The compound is stable in 100% DMSO but becomes supersaturated when diluted into an aqueous environment where it is less soluble, causing it to rapidly crash out of solution. The key is to control the dilution process carefully to maintain kinetic solubility.

Q4: What is the maximum final concentration of DMSO I should have in my cell-based assay? A: This is critically important. While DMSO is an excellent solvent, it can have significant biological effects.

  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal off-target effects.[5]

  • 0.1% - 0.5% DMSO: Acceptable for many robust cell lines, but a vehicle control is mandatory.[6]

  • > 1% DMSO: Often leads to cytotoxicity, membrane permeability changes, and other artifacts that can confound your data.[5][7] Crucially, you must maintain the exact same final DMSO concentration across all wells, including untreated and vehicle controls. [8]

Final DMSO Conc.General Cellular ImpactRecommendation
< 0.1% Minimal to noneIdeal for all assays
0.1% - 0.5% Potential for subtle effects on sensitive cellsAcceptable; vehicle control essential [6]
0.5% - 1.0% Increased risk of altered cell function/viabilityUse with caution; may affect results [7]
> 1.0% High probability of cytotoxicity and artifactsStrongly discouraged [5]

Section 3: In-Depth Troubleshooting Guides

Problem: Compound Precipitation Observed During or After Assay Plate Preparation

This is the most frequent and disruptive issue. Microscopic precipitates can scatter light in absorbance assays, sequester the compound from its target, and lead to highly variable data.

The Underlying Cause: You are exceeding the compound's kinetic solubility limit under your final assay conditions. The concentration of dissolved, active compound is much lower than the nominal concentration you calculated.

Solutions Workflow:

G start Compound Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso check_dilution How was the aqueous dilution performed? check_dmso->check_dilution No sol_dmso Action: Lower final DMSO concentration to <0.5%. Prepare a more concentrated DMSO stock if needed. check_dmso->sol_dmso Yes sol_direct Direct dilution into aqueous buffer check_dilution->sol_direct sol_serial Intermediate serial dilution in DMSO check_dilution->sol_serial check_buffer What is the pH of the assay buffer? action_ph Action: Test compound solubility in a slightly acidic buffer (e.g., pH 6.0-6.8). Weak bases are more soluble at lower pH. check_buffer->action_ph end_good Re-test for Precipitation. If clear, proceed with assay. sol_dmso->end_good action_dilution Action: Use an intermediate dilution step in pure DMSO first, then add to buffer. This minimizes solvent shock. sol_direct->action_dilution sol_serial->check_buffer action_dilution->end_good action_ph->end_good

Caption: Troubleshooting workflow for compound precipitation.

Advanced Strategy: pH Modification

Since this compound is a weak base, its solubility is highly pH-dependent. In the neutral to slightly basic conditions of many cell culture media (pH 7.2-7.4), the un-ionized, less soluble form will dominate.[9]

  • Mechanism: At a lower pH, the basic nitrogen atoms in the pyridopyrimidinone ring system become protonated. This positive charge increases the molecule's polarity and its favorable interactions with water, thereby increasing solubility.[10][11]

  • Practical Application: If your assay conditions permit, test your compound in a buffer system with a lower pH (e.g., pH 6.5). This can sometimes dramatically increase the soluble concentration. Alternatively, using a hydrochloride salt form of the compound, if available, can provide better solubility in neutral pH media.[12]

Section 4: Key Experimental Protocols

Adhering to standardized protocols is essential for reproducibility.

Protocol 1: Preparation and Storage of DMSO Stock Solutions
  • Weighing: Accurately weigh a precise amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to reach your target concentration (e.g., 10 mM).

  • Dissolution: Vortex thoroughly. If necessary, use a brief (5-10 minute) sonication in a water bath or warm the solution to 37°C. Visually confirm that all solid material has dissolved. If not, you must discard and prepare a stock at a lower concentration.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes. This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of DMSO, especially if the solvent absorbs atmospheric moisture.[3]

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the practical upper concentration limit for your specific assay conditions.

  • Prepare Compound Series: In a 96-well plate, perform a serial dilution of your DMSO stock solution in pure DMSO. For example, create a 2x concentration series from 20 mM down to ~10 µM.

  • Prepare Assay Buffer Plate: In a separate clear, flat-bottom 96-well plate, add the appropriate volume of your final assay buffer to each well.

  • Dilution Step: Transfer a small, fixed volume (e.g., 1-2 µL) from your DMSO serial dilution plate into the corresponding wells of the assay buffer plate. The goal is to achieve your final desired concentrations with a consistent, low final DMSO percentage (e.g., 0.5%).

  • Incubation & Measurement: Mix the plate well and incubate under your standard assay conditions (e.g., 1 hour at 37°C).

  • Visual & Instrumental Inspection:

    • Visual: Carefully inspect the plate against a dark background. Look for any cloudiness, haziness, or visible precipitate.

    • Instrumental: Measure the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. A significant increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.

  • Analysis: The highest concentration that remains clear both visually and instrumentally is your maximum usable concentration for that specific buffer and incubation time.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • Thoreauchem. (n.d.). This compound-1693-94-3. Retrieved from Thoreauchem. [Link]

  • Lam, M., & Gauthier, M. A. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from Purdue e-Pubs. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from Scientist Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from Semantic Scholar. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from Quora. [Link]

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  • National Center for Biotechnology Information. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem. [Link]

  • Zhang, M., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. PMC - NIH. [Link]

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  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]

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Technical Support Center: Purification of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we synthesize technical expertise with field-proven insights to help you achieve the highest purity for your compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems you may encounter during the purification of this compound and its derivatives.

Question 1: My this compound derivative is showing low mobility (streaking or staying at the baseline) on a silica gel TLC plate, even with highly polar solvent systems like 10% methanol in dichloromethane. What should I do?

Answer:

This is a common issue with N-heterocycles, which can be quite polar and may interact strongly with the acidic silanol groups on the silica gel surface. Here’s a systematic approach to troubleshoot this:

  • Increase Mobile Phase Polarity Strategically: While you've tried increasing the polarity, the choice of modifier is crucial. For basic compounds like pyridopyrimidinones, adding a small amount of a basic modifier to the mobile phase can dramatically improve mobility and reduce tailing.[1]

    • Actionable Step: Prepare a mobile phase of dichloromethane/methanol with 1-2% triethylamine or a few drops of ammonium hydroxide. The amine will compete with your compound for the active sites on the silica gel, leading to better elution.

  • Switch to a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, your compound may be too polar for effective separation on standard silica gel.

    • Alternative 1: Alumina (basic or neutral): Alumina is a good alternative for basic compounds. Use a similar solvent system as you would for silica, but be aware that the selectivity will be different.

    • Alternative 2: Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often the most effective solution.[1] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[2]

Question 2: I've successfully purified my compound by flash column chromatography, but my NMR analysis shows a persistent, co-eluting impurity. How can I improve the separation?

Answer:

Co-eluting impurities are a frequent challenge, indicating that the selectivity of your current system is insufficient. Here are several strategies to enhance resolution:

  • Optimize the Solvent System: A slight change in the solvent composition can significantly alter the selectivity.

    • TLC Screening: Run a series of TLC plates with different solvent systems. Instead of just hexane/ethyl acetate, try combinations like dichloromethane/acetone, toluene/ethyl acetate, or even a three-component system like hexane/ethyl acetate/methanol.[2] Look for the system that provides the greatest separation (ΔRf) between your product and the impurity.

  • Employ a Different Stationary Phase: As mentioned previously, changing the stationary phase can provide a different separation mechanism. If you used silica gel, trying reverse-phase (C18) is a logical next step.

  • Consider Preparative HPLC: For challenging separations where high purity is critical, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard.[2][3][4] It offers significantly higher resolution than flash chromatography. You can start by developing a method on an analytical HPLC to find the optimal conditions before scaling up.[2][5]

Question 3: My this compound derivative is an oil or a persistent gum and refuses to crystallize. What techniques can I use to induce crystallization?

Answer:

Obtaining a crystalline solid is often crucial for final purification and characterization. If your compound is reluctant to crystallize, here are several methods to try:

  • Solvent Screening: The choice of solvent is critical. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Recommended Solvents to Screen: Based on the polarity of this scaffold, consider solvents like ethanol, isopropanol, ethyl acetate, acetone, or mixtures such as ethyl acetate/hexane or dichloromethane/diethyl ether.[6]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: This is a highly effective technique for difficult-to-crystallize compounds. Dissolve your compound in a good solvent (e.g., DMF or DMSO if necessary) and place this vial inside a larger, sealed container with a volatile anti-solvent (a solvent in which your compound is insoluble, like diethyl ether, hexane, or dichloromethane).[7] The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystal growth.[7]

    • Cooling Crystallization: Dissolve your compound in a minimal amount of a suitable hot solvent and then slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Purity Check: Ensure your compound is sufficiently pure before attempting crystallization. Even small amounts of impurities can inhibit crystal formation. It may be necessary to perform an additional chromatographic purification step.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound derivatives.

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common and effective purification techniques are:

  • Recrystallization: Ideal for obtaining highly pure crystalline material, especially after initial purification by other methods.[6][8]

  • Flash Column Chromatography: The workhorse for routine purification of reaction mixtures, typically using silica gel as the stationary phase.[1][2][9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for difficult separations or to achieve very high purity (>99%), particularly in later stages of drug development.[2][3][4]

Q2: What are the typical impurities I should be aware of during the synthesis and purification of these derivatives?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminopyridine or β-ketoester.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers can sometimes form.

  • Solvent Adducts: Solvents used in the reaction or purification (like DMF or methanol) can sometimes form adducts with the product.[10][11]

  • Degradation Products: Some heterocyclic systems can be sensitive to strong acid or base, leading to decomposition.[12]

Q3: How do I select the right solvent system for column chromatography?

A3: The best practice is to use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system.[1][2]

  • Spot your crude reaction mixture on several TLC plates.

  • Develop each plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol).

  • The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from all major impurities.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol outlines a standard procedure for purifying a moderately polar this compound derivative.

1. Preparation of the Column: a. Select a column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. c. Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat, stable bed.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. b. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a solution.

3. Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with the low-polarity mobile phase, gradually increasing the polarity as the separation progresses (gradient elution). c. Collect fractions and monitor their composition by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Preparative HPLC

This protocol is for achieving high purity of a final compound.

1. Method Development (Analytical Scale): a. On an analytical HPLC system with a C18 column, inject a small amount of your partially purified sample. b. Run a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol) to determine the retention time of your compound and impurities.[2] c. Optimize the gradient to achieve baseline separation of your target compound.

2. Scale-Up to Preparative System: a. Use a preparative HPLC system with a larger C18 column of the same chemistry. b. Adjust the flow rate and gradient time according to the column dimensions. c. Dissolve the sample in the mobile phase or a compatible solvent like DMSO.

3. Purification and Fraction Collection: a. Inject the sample onto the preparative column. b. Monitor the elution using a UV detector and collect the fractions corresponding to the peak of your target compound.[2]

4. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. c. If the remaining aqueous solution contains your product, you can either lyophilize (freeze-dry) it or extract the product with an organic solvent like dichloromethane or ethyl acetate.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis of Pyridopyrimidinone Derivatives

Polarity of CompoundStationary PhaseRecommended Solvent System (v/v)
Low to MediumSilica GelHexane / Ethyl Acetate (9:1 to 1:1)
Medium to HighSilica GelDichloromethane / Methanol (99:1 to 9:1)
High / BasicSilica GelDichloromethane / Methanol / NH₄OH (90:10:1)
High / PolarC18 Reverse PhaseWater / Acetonitrile (with 0.1% Formic Acid)

Visualized Workflows

Below are diagrams illustrating key decision-making processes in purification.

Purification_Workflow cluster_start Start: Crude Product cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_final Final Steps Crude Crude Reaction Mixture Flash_Chrom Flash Column Chromatography (Silica or C18) Crude->Flash_Chrom Initial Cleanup Recrystallization Recrystallization Crude->Recrystallization If solid Analysis Purity Check (NMR, LC-MS) Flash_Chrom->Analysis Recrystallization->Analysis Decision Purity > 95%? Analysis->Decision Prep_HPLC Preparative HPLC Decision->Prep_HPLC No Final_Product Pure Compound Decision->Final_Product Yes Prep_HPLC->Final_Product

Caption: General purification workflow for pyridopyrimidinone derivatives.

Troubleshooting_TLC Start Compound streaking/low Rf on Silica TLC Add_Base Add 1% TEA or NH4OH to Mobile Phase Start->Add_Base Check_Rf Rf improved? Add_Base->Check_Rf Switch_Phase Switch to Reverse Phase (C18) or Alumina Check_Rf->Switch_Phase No Proceed Proceed to Column Chromatography Check_Rf->Proceed Yes

Sources

addressing challenges in the C-H functionalization of pyrido[1,2-a]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged core in numerous bioactive molecules, making its efficient and selective functionalization a critical endeavor in modern synthetic chemistry.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you overcome common challenges in your laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Poor or No Conversion

Question: I am attempting a palladium-catalyzed C-H arylation at the C3 position of my 2-substituted pyrido[1,2-a]pyrimidin-4-one, but I am observing no product formation or very low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer: Low or no conversion in palladium-catalyzed C-H functionalization reactions is a common hurdle that can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.[6]

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Oxidative State of Palladium: Ensure you are using the correct palladium precursor. While Pd(OAc)₂ is common, some reactions may require a Pd(0) source. If using a Pd(II) precursor, ensure the reaction conditions are suitable for its in-situ reduction if necessary for the catalytic cycle.

    • Ligand Degradation: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation step. Ensure the ligand is pure and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive). Consider screening different ligands, as the electronic and steric properties of the ligand can significantly impact catalytic activity.

  • Sub-optimal Reaction Conditions:

    • Temperature: C-H activation often requires elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish, consider incrementally increasing the temperature. However, be mindful of potential substrate or product decomposition at higher temperatures.[6]

    • Solvent: The choice of solvent is critical. It must be anhydrous and capable of solubilizing all reaction components. Common solvents for these reactions include DMF, DMAc, or toluene. Ensure your solvent is properly dried before use.

    • Base: The base is often crucial for the deprotonation step of the C-H bond. The strength and nature of the base can significantly influence the reaction outcome. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.

  • Presence of Inhibitors:

    • Water and Oxygen: Many palladium-catalyzed reactions are sensitive to air and moisture.[6] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are anhydrous.

    • Impurities in Starting Materials: Impurities in your pyrido[1,2-a]pyrimidin-4-one starting material or the coupling partner can poison the catalyst. Purify your starting materials thoroughly before use.

Troubleshooting Workflow for Low Conversion:

G start Low or No Conversion Observed check_catalyst Verify Catalyst and Ligand Integrity (Purity, Handling) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Solvent, Base) check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Different Ligands or Palladium Precursors check_catalyst->optimize_catalyst Issue Suspected check_purity Evaluate Starting Material Purity check_conditions->check_purity Conditions OK optimize_conditions Systematically Vary Temperature, Solvent, and Base check_conditions->optimize_conditions Conditions Suboptimal purify_reagents Purify Starting Materials and Dry Solvents check_purity->purify_reagents Impurities Detected successful_reaction Successful Conversion check_purity->successful_reaction All OK, Re-run Carefully optimize_catalyst->successful_reaction optimize_conditions->successful_reaction purify_reagents->successful_reaction

Caption: Decision tree for troubleshooting low conversion.

Issue 2: Poor Regioselectivity

Question: My C-H functionalization reaction on an unsubstituted pyrido[1,2-a]pyrimidin-4-one is yielding a mixture of isomers. How can I improve the regioselectivity, particularly to favor C3 functionalization?

Answer: Achieving high regioselectivity in the C-H functionalization of heterocycles like pyrido[1,2-a]pyrimidin-4-ones is a significant challenge due to the presence of multiple potentially reactive C-H bonds.[7][8][9] The electronic properties of the scaffold inherently favor functionalization at certain positions. For pyrido[1,2-a]pyrimidin-4-ones, the C3 position is often the most electronically favorable for electrophilic aromatic substitution-type functionalizations. However, other factors can lead to mixtures.

Strategies to Enhance Regioselectivity:

  • Exploiting Inherent Electronic Bias:

    • Reaction Type: Minisci-type radical reactions often show a preference for the most electron-deficient positions, which can be C2 and C4 in pyridinium-like systems.[9] Conversely, reactions involving electrophilic palladation tend to favor the more electron-rich C3 position. Understanding the mechanism of your chosen reaction is key to predicting and controlling regioselectivity.

  • Directing Groups:

    • The introduction of a directing group is a powerful strategy to control regioselectivity in C-H activation.[10][11][12] A directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, often in an ortho position. For pyrido[1,2-a]pyrimidin-4-ones, a substituent at the C2 position can effectively direct functionalization to the C3 position.

  • Steric Hindrance:

    • Bulky substituents on the pyrido[1,2-a]pyrimidin-4-one scaffold can sterically hinder certain positions, thereby favoring functionalization at less hindered sites.[9] For instance, a large group at C2 might further enhance the preference for C3 functionalization.

  • Reaction Optimization:

    • Ligand Modification: In transition metal-catalyzed reactions, the ligand on the metal can influence regioselectivity. Bulky ligands can disfavor reaction at sterically congested sites.

    • Solvent and Additives: The solvent polarity and the presence of additives can alter the electronic environment of the substrate and catalyst, sometimes leading to improved regioselectivity.

Regioselectivity Optimization Workflow:

G start Poor Regioselectivity analyze_mechanism Analyze Reaction Mechanism (Radical vs. Electrophilic) start->analyze_mechanism use_directing_group Introduce a Directing Group (e.g., at C2) analyze_mechanism->use_directing_group Mechanism Understood modify_sterics Modify Substrate Sterics use_directing_group->modify_sterics Directing Group Added optimize_conditions Optimize Reaction Conditions (Ligand, Solvent) modify_sterics->optimize_conditions Sterics Modified high_selectivity High Regioselectivity Achieved optimize_conditions->high_selectivity

Caption: Workflow for optimizing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common C-H functionalization reactions for pyrido[1,2-a]pyrimidin-4-ones and which positions are typically targeted?

A1: The most common C-H functionalization reactions for this scaffold include arylation, alkenylation, alkylation, and chalcogenation.[1][13] The C3 position is the most frequently targeted site for functionalization, largely due to its electronic properties.[13][14][15][16][17] Palladium-catalyzed cross-coupling reactions are particularly well-established for C3-arylation and alkenylation.[15][16][17] More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for various C3 functionalizations.[13][18][19][20]

Q2: Do I always need a directing group for selective C-H functionalization of pyrido[1,2-a]pyrimidin-4-ones?

A2: Not always, but it is highly recommended for achieving high regioselectivity, especially when targeting positions other than the most electronically favored C3 site. For C3 functionalization, the inherent reactivity of the scaffold can sometimes provide good selectivity without a directing group.[14] However, for functionalization at less reactive positions or in substrates with multiple potential reaction sites, a directing group is often essential to override the intrinsic reactivity patterns.[10][11]

Q3: My substrate has multiple nitrogen atoms. Will this interfere with my metal-catalyzed C-H functionalization reaction?

A3: Yes, the presence of multiple nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one core can lead to catalyst inhibition or undesired coordination.[21][22] The Lewis basic nitrogen atoms can coordinate strongly to the metal center, potentially leading to catalyst poisoning or directing the functionalization to an unintended position.[21] To circumvent this, strategies such as using a pre-catalyst that is less susceptible to nitrogen coordination or employing specific ligands that modulate the metal's reactivity can be effective. In some cases, a higher catalyst loading may be required to overcome the inhibitory effects.

Q4: I am considering using photoredox catalysis for my C-H functionalization. What are the key advantages and potential challenges?

A4: Photoredox catalysis offers several advantages for C-H functionalization, including mild reaction conditions (often room temperature), the use of visible light as a sustainable energy source, and the ability to generate reactive radical intermediates that can participate in unique bond formations.[18][19][20][23] However, potential challenges include the screening of appropriate photocatalysts and additives, potential side reactions from the highly reactive radical species, and ensuring efficient light penetration for larger-scale reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from established methods for the direct arylation of pyrido[1,2-a]pyrimidin-4-ones.[16][17]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Pd(OAc)₂

  • Ag₂CO₃

  • Anhydrous DMF

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Aryl HalideProduct Yield (%)
4-Bromotoluene85
4-Bromoanisole82
1-Iodo-4-nitrobenzene75
2-Bromopyridine68

Yields are approximate and may vary based on specific reaction conditions and substrate purity.

Protocol 2: Visible-Light-Mediated C3-Thiocyanation of 4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is based on photocatalytic methods for chalcogenation.[13]

Materials:

  • 4H-pyrido[1,2-a]pyrimidin-4-one

  • Ammonium thiocyanate (NH₄SCN)

  • Potassium persulfate (K₂S₂O₈)

  • Eosin Y as photocatalyst

  • Acetonitrile (MeCN)

  • Reaction vial equipped with a stir bar

  • Blue LED light source

Procedure:

  • In a reaction vial, combine 4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv.), NH₄SCN (2.0 equiv.), K₂S₂O₈ (2.0 equiv.), and Eosin Y (1-2 mol%).

  • Add acetonitrile as the solvent.

  • Seal the vial and place it under irradiation with a blue LED light source, ensuring efficient stirring.

  • Maintain the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

References

  • (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]

  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. [Link]

  • Maity, P. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Twilton, J. et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

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  • Twilton, J. et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. National Institutes of Health. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

  • Kumar, A. et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Ano, Y. et al. (2012). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. National Institutes of Health. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Func. ResearchGate. [Link]

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  • Garcia-Rubia, A. et al. (2013). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health. [Link]

  • C−H functionalization of pyrido[1,2‐a]pyrimidin‐4‐one. ResearchGate. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Xu, Y. et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Li, Y. et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]

  • Griesbe, M. et al. (2021). Photoredox catalysis in nickel-catalyzed C–H functionalization. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions. a. ResearchGate. [Link]

  • Optimization of reaction conditions for directed C-H functionalization [a] [b] …. ResearchGate. [Link]

  • Substrate and Catalyst‐controlled C–H Bond Activation /Annulation for Construction of Pyrido[2,3,4‐de]quinazolinones and Indolo[1,2‐c]quinazolinones. ResearchGate. [Link]

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  • Guchhait, S. K. et al. (2023). Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones. The Journal of Organic Chemistry. [Link]

  • Maccallini, C. et al. (2008). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. [Link]

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  • Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

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  • Guchhait, S. K. & Priyadarshani, G. (2015). Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry. [Link]

  • Guchhait, S. K. & Priyadarshani, G. (2015). Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry. [Link]

  • Kalyani, D. et al. (2008). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. National Institutes of Health. [Link]

  • Fortman, G. C. & Nolan, S. P. (2020). N-Heterocyclic Carbene Complexes in C–H Activation Reactions. Chemical Reviews. [Link]

  • Gandeepan, P. & Rajamalli, P. (2018). C–H activation-annulation on the N-heterocyclic carbene platform. RSC Publishing. [Link]

  • Das, S. et al. (2021). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. [Link]

  • Gonzalez-Lainez, M. et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. MDPI. [Link]

Sources

minimizing side-product formation in pyrido[1,2-a]pyrimidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side-Product Formation and Maximizing Yield

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted side-products, and to optimize your synthetic protocols for higher purity and yield.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just steps to follow, but a deeper understanding of the underlying reaction mechanisms.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of pyrido[1,2-a]pyrimidin-4-ones, focusing on the widely used condensation reaction between 2-aminopyridines and β-ketoesters.

Question 1: My reaction is complete, but the yield of the desired pyrido[1,2-a]pyrimidin-4-one is low, and I see multiple spots on my TLC. What are the likely side-products?

Low yields and the presence of multiple byproducts are common challenges in this synthesis. The primary culprits are often related to the reactivity of the starting materials and intermediates under the reaction conditions, which are typically acidic and involve heating.

Likely Side-Products:

  • Unreacted Starting Materials: Incomplete reactions can leave behind 2-aminopyridine and the β-ketoester. This is often an issue of reaction kinetics and can be addressed by optimizing temperature and reaction time.

  • Isomeric Byproducts (e.g., 1,8-Naphthyridin-4-one): While the formation of the pyrido[1,2-a]pyrimidin-4-one is generally favored, the isomeric 1,8-naphthyridin-4-one can sometimes form. It is crucial to definitively characterize your product to rule out this possibility. Historically, there has been some confusion in the literature, but modern spectroscopic techniques can easily distinguish between these isomers.[1]

  • Self-Condensation Products of the β-Ketoester: β-Ketoesters like ethyl acetoacetate can undergo self-condensation under acidic conditions, leading to complex mixtures of byproducts.

  • Products from Reaction with Solvent or Impurities: Solvents or impurities in the starting materials can sometimes participate in side reactions. For instance, water content in the solvent or starting materials can lead to hydrolysis of the ester.

Troubleshooting Workflow:

cluster_optimization Optimization Strategies Start Low Yield & Multiple Spots Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, 1H NMR) Start->Analyze_Crude Identify_Side_Products Identify Major Side-Products Analyze_Crude->Identify_Side_Products Characterize impurities Optimize_Conditions Optimize Reaction Conditions Identify_Side_Products->Optimize_Conditions Based on identified side-products Purification Purification Strategy Optimize_Conditions->Purification After optimization Temp_Time Adjust Temperature & Time Optimize_Conditions->Temp_Time Catalyst Change Catalyst/Acid Optimize_Conditions->Catalyst Solvent Use Anhydrous Solvent Optimize_Conditions->Solvent Stoichiometry Vary Reactant Ratios Optimize_Conditions->Stoichiometry Success High Yield & Purity Purification->Success

Caption: Troubleshooting workflow for low yield.

Question 2: My NMR spectrum shows signals that are inconsistent with the desired pyrido[1,2-a]pyrimidin-4-one. How can I confirm the structure and rule out the 1,8-naphthyridin-4-one isomer?

This is a critical question, as the regioselectivity of the cyclization is a key factor. The two primary nitrogens of 2-aminopyridine (the endocyclic pyridine nitrogen and the exocyclic amino nitrogen) can both potentially participate in the initial reaction with the β-ketoester.

Mechanism Leading to the Desired Product:

The generally accepted mechanism involves the initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the keto-carbonyl of the β-ketoester, followed by cyclization of the resulting enamine intermediate onto the pyridine nitrogen.

Mechanism Potentially Leading to the 1,8-Naphthyridin-4-one Isomer:

An alternative pathway could involve the initial attack of the pyridine nitrogen, which is less likely due to its lower nucleophilicity compared to the amino group, especially under acidic conditions where the pyridine nitrogen is protonated. However, under certain conditions, this pathway cannot be entirely dismissed.

Spectroscopic Differentiation:

  • ¹H NMR: The proton chemical shifts and coupling constants will be significantly different for the two isomers. For the pyrido[1,2-a]pyrimidin-4-one, you would expect to see characteristic signals for the protons on the pyridine ring, which are part of a fused 6,6-bicyclic system. In contrast, the 1,8-naphthyridin-4-one will have a different set of aromatic protons. Careful analysis of 2D NMR spectra (COSY, HMBC) can definitively establish the connectivity.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the quaternary carbons at the ring fusion will be distinct for each isomer.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ.

Recommendation:

Always perform thorough spectroscopic analysis (¹H, ¹³C, COSY, HMBC, and NOESY if necessary) to confirm the structure of your product, especially when developing a new synthetic route or optimizing conditions. Compare your data with literature values for authenticated compounds.

Question 3: I am using a strong acid catalyst like polyphosphoric acid (PPA) and getting a lot of dark, polymeric material. How can I improve this?

Strong acids like PPA, while effective at promoting cyclization, can also lead to charring and polymerization, especially at high temperatures.

Causes of Polymerization:

  • Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can promote a variety of side reactions, including polymerization of the starting materials or intermediates.

  • Decomposition of Starting Materials: 2-aminopyridine and β-ketoesters can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of colored impurities.

Strategies to Mitigate Polymerization:

StrategyRationale
Use a Milder Catalyst Lewis acids (e.g., FeCl₃, AlCl₃) or milder Brønsted acids (e.g., p-toluenesulfonic acid) can be effective at lower temperatures and may reduce charring.
Lower the Reaction Temperature Even with a strong acid, lowering the temperature and extending the reaction time can often minimize decomposition.
Solvent Selection Using a high-boiling, inert solvent can allow for better temperature control and may help to solubilize intermediates, preventing them from decomposing.
Stepwise Synthesis Consider a two-step approach where the intermediate enamine is first formed under milder conditions and then cyclized in a separate step.

Experimental Protocol: Milder, Two-Step Synthesis

  • Step 1: Enamine Formation

    • Dissolve 2-aminopyridine (1 eq.) and the β-ketoester (1.1 eq.) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

    • Reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure.

  • Step 2: Cyclization

    • Dissolve the crude enamine in a high-boiling solvent like Dowtherm A.

    • Heat the solution to 200-250 °C and monitor the cyclization by TLC.

    • Cool the reaction mixture and purify the product by crystallization or column chromatography.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to pyrido[1,2-a]pyrimidin-4-ones and what are its main drawbacks?

The most common and classical method is the acid-catalyzed condensation of a 2-aminopyridine with a β-ketoester. This reaction is often referred to as a modified Guareschi-Thorpe or Betti-type synthesis.

Main Drawbacks:

  • Side-Product Formation: As discussed in the troubleshooting guide, the formation of isomers and polymeric materials can be a significant issue.

  • Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups on the starting materials.

  • Limited Scope: The reaction may not be suitable for all substituted 2-aminopyridines or β-ketoesters.

Are there more modern, milder methods for this synthesis?

Yes, several modern methods have been developed to address the limitations of the classical approach.

  • Palladium- or Copper-Catalyzed Cross-Coupling/Cyclization: These methods involve the coupling of a 2-halopyridine with an enamine or a related species, followed by an intramolecular cyclization. These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and fewer side-products in a much shorter time.

  • Domino Reactions: Multi-component reactions where several bonds are formed in a single pot are becoming increasingly popular for their efficiency and atom economy.

How can I effectively purify my pyrido[1,2-a]pyrimidin-4-one product?

Purification can be challenging due to the similar polarities of the desired product and some of the side-products.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes).

  • Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the product from closely related impurities.

  • Acid-Base Extraction: If your product and impurities have different acid-base properties, an acid-base extraction can be a useful preliminary purification step.

Conclusion

The synthesis of pyrido[1,2-a]pyrimidin-4-ones, while a cornerstone of heterocyclic chemistry, is not without its challenges. A thorough understanding of the potential side reactions and the mechanisms that lead to them is crucial for developing robust and efficient synthetic protocols. By carefully selecting your reaction conditions, monitoring your reactions closely, and employing the appropriate purification techniques, you can successfully minimize the formation of unwanted byproducts and obtain your desired compounds in high yield and purity.

References

  • Bowden, K., & Brown, T. H. (1971). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C: Organic, 2163-2164. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Preclinical Supply

The transition of a drug candidate from laboratory-scale synthesis to the production of kilogram quantities required for preclinical studies is a critical and often challenging phase in pharmaceutical development. 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, acting as scaffolds for novel inhibitors and activators in various biological pathways.[1][2][3] However, scaling the synthesis of this privileged scaffold introduces complexities in reaction control, heat management, impurity profiling, and product isolation that are not always apparent at the bench scale.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides a framework for troubleshooting common issues and answers frequently asked questions encountered during the scale-up synthesis of this compound, ensuring a robust, reproducible, and safe manufacturing process.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most direct and widely adopted route for synthesizing the 4H-pyrido[1,2-a]pyrimidin-4-one core is the thermal cyclization reaction between 2-aminopyridine and a suitable β-ketoester, in this case, ethyl acetoacetate. This reaction proceeds through an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization (Gould-Jacobs reaction) to yield the final product.

Synthetic_Pathway Figure 1: Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Final Product A 2-Aminopyridine C Condensation A->C B Ethyl Acetoacetate B->C I Enamine Intermediate C->I Formation D Thermal Cyclization (High Temperature) P This compound D->P Product Formation I->D Intramolecular Reaction Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low Conversion / Stalled Reaction Check_Temp Is Internal Temperature Adequate (>200°C)? Start->Check_Temp Check_Reagents Are Starting Materials High Purity? Check_Temp->Check_Reagents Yes Increase_Heat Action: Increase Heating / Switch to High-Boiling Solvent Check_Temp->Increase_Heat No Check_Catalyst Is Catalyst System Optimal? Check_Reagents->Check_Catalyst Yes Purify_Reagents Action: Purify Starting Materials / Ensure Anhydrous Conditions Check_Reagents->Purify_Reagents No Optimize_Catalyst Action: Add Catalyst (e.g., BiCl3) / Increase Catalyst Loading Check_Catalyst->Optimize_Catalyst No Success Problem Resolved Check_Catalyst->Success Yes Increase_Heat->Check_Temp Purify_Reagents->Check_Reagents Optimize_Catalyst->Success

Caption: Decision tree for addressing low reaction conversion.

Question 2: My final product is difficult to purify and contains persistent impurities. What are these byproducts and how can I prevent them?

Answer: Impurity formation is exacerbated at scale due to longer reaction times and potential temperature gradients.

  • Likely Impurity 1: Unreacted Starting Materials. Easily identified by TLC or HPLC. This points back to the issues discussed in Question 1 (low temperature, insufficient time).

  • Likely Impurity 2: Incomplete Cyclization Intermediate. The open-chain enamine intermediate can persist if the cyclization temperature is not reached or maintained.

    • Prevention: Ensure the reaction goes to completion by monitoring via TLC or HPLC. A post-reaction "cook-out" at a high temperature for a defined period can drive the final cyclization.

  • Likely Impurity 3: Regioisomers. If a substituted 2-aminopyridine is used, cyclization can sometimes occur at a different ring nitrogen, although this is less common for the parent 2-aminopyridine.

    • Prevention: This is substrate-dependent. For the title compound, it is not a major concern. However, for derivatives, careful selection of starting materials and reaction conditions is key to controlling regioselectivity. [4]

  • Purification Strategy:

    • Cooling & Filtration: The product often crystallizes upon cooling. The crude product can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether to remove soluble impurities. [5] 2. Recrystallization: This is the most effective method for removing closely related impurities. Ethanol is a commonly used solvent for recrystallization of pyridopyrimidinones. [5] 3. Acid-Base Extraction: If the product is contaminated with non-basic impurities, it can be dissolved in a dilute acid solution (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove impurities, and then the aqueous layer is basified to precipitate the pure product, which is then filtered. [6] Question 3: The reaction is highly exothermic and difficult to control at a multi-liter scale. How can I manage the thermal risk?

Answer: While the overall reaction is endothermic (requiring heat input for cyclization), the initial condensation can be exothermic. At scale, this can lead to a dangerous thermal runaway if not managed.

  • Solution 1: Controlled Reagent Addition. Instead of charging all reagents at once, add the ethyl acetoacetate portion-wise or via a controlled addition pump to the heated 2-aminopyridine. This allows the reactor's cooling system to dissipate the heat generated from the initial condensation.

  • Solution 2: Heat Management. Ensure your reactor has an efficient cooling jacket and overhead condenser. For very large scales, external heat exchangers can be used to provide additional cooling capacity. []* Solution 3: Process Analytical Technology (PAT). Use real-time monitoring (e.g., with an in-situ IR probe) to track the formation of the enamine intermediate. This data can be used to control the addition rate and prevent an uncontrolled accumulation of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the scale-up synthesis of this compound?

A1: The following protocol is a general guideline for a multi-gram to kilogram scale synthesis.

Experimental Protocol: Scale-Up Synthesis

  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a scrubber. Ensure the reactor is clean and dry.

  • Reagent Charge: Charge 2-aminopyridine (1.0 eq.) into the reactor.

  • Inerting: Purge the reactor with nitrogen.

  • Heating: Begin stirring and heat the 2-aminopyridine to 120-130 °C until it is fully molten.

  • Controlled Addition: Slowly add ethyl acetoacetate (1.1 eq.) to the molten 2-aminopyridine over 1-2 hours, maintaining the internal temperature below 140 °C. The reaction will generate ethanol as a byproduct, which will begin to distill.

  • Thermal Cyclization: After the addition is complete, slowly raise the temperature to 220-240 °C. Vigorously collect the ethanol distillate. Hold the reaction at this temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by TLC (e.g., using 7:3 hexane:ethyl acetate) or HPLC until the starting material is consumed. [5]8. Cooling and Isolation: Once complete, cool the reaction mixture to 80-90 °C. Add ethanol to the mixture to dissolve the product and facilitate transfer. Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C to maximize crystallization.

  • Filtration and Washing: Filter the precipitated solid product. Wash the filter cake with cold ethanol to remove colored impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Q2: What analytical methods should I use to confirm the final product's identity and purity for preclinical use?

A2: A comprehensive analytical package is required to release the material for preclinical studies.

  • Identity:

    • ¹H and ¹³C NMR: To confirm the chemical structure. The spectral data should be consistent with reported values. [8][9] * Mass Spectrometry (MS): To confirm the molecular weight (m/z = 160.17 g/mol ). [10]* Purity:

    • HPLC: To determine the purity (typically >98% is required) and quantify any impurities.

    • Residual Solvent Analysis (GC-HS): To ensure solvents used in the final steps (e.g., ethanol) are below acceptable limits (as per ICH guidelines).

    • Elemental Analysis (CHN): To confirm the elemental composition.

Q3: Are there any "green chemistry" alternatives to high-temperature solvents like Dowtherm™?

A3: Yes, green chemistry principles are increasingly important in process development.

  • Solvent-Free Synthesis: As mentioned, using a catalyst like BiCl₃ can facilitate the reaction under solvent-free (neat) conditions at a lower temperature (e.g., 120 °C), which significantly improves the process's environmental footprint. [11]* Greener Solvents: Some research has explored the use of ethylene glycol as a recyclable, green solvent for similar pyridopyrimidinone syntheses. [11]* Microwave Synthesis: While challenging to scale directly, microwave-assisted synthesis can often achieve high yields in shorter times, providing a model for more efficient thermal processing. [12]

Process Parameters and Data Summary

The table below summarizes key parameters for the scale-up synthesis.

ParameterBench Scale (1-10 g)Pilot Scale (1-10 kg)Key Consideration for Scale-Up
Reactant Ratio 1.0 : 1.1 (2-AP : EAA)1.0 : 1.1 (2-AP : EAA)Maintain a slight excess of EAA to drive reaction to completion.
Solvent Dowtherm™ A or NeatDowtherm™ A or NeatHigh-boiling solvent is critical for thermal transfer and safety.
Temperature 220-250 °C220-240 °CPrecise internal temperature control is vital. Avoid overheating.
Reaction Time 1-3 hours2-6 hoursLonger times needed for larger volumes. Monitor by HPLC.
Agitation Magnetic StirringMechanical StirringEfficient mixing is crucial to ensure uniform temperature and prevent charring.
Workup Precipitation/FiltrationCrystallization/FiltrationControlled cooling rate is key for consistent particle size and purity.
Typical Yield 75-90%70-85%Yields may be slightly lower at scale due to transfer losses and workup volumes.
Purity (Crude) >95%>90%Crude purity may be lower; recrystallization is often mandatory.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available from: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available from: [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available from: [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. ACS Publications. Available from: [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Editorial: Green Synthesis of Heterocycles. Frontiers. Available from: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. Available from: [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH. Available from: [Link]

  • 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem - NIH. Available from: [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Available from: [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. WJPS. Available from: [Link]

  • A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation. PubMed. Available from: [Link]

  • Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. PubMed. Available from: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. Available from: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available from: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available from: [Link]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available from: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available from: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

Sources

Technical Support Center: Analysis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (MMPP). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust analytical methods for its detection and quantification in complex matrices. Here, we synthesize our in-house expertise with established scientific principles to provide you with practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of MMPP.

Q1: Which analytical technique is most suitable for the quantification of this compound in biological samples?

For the sensitive and selective quantification of MMPP in complex biological matrices such as plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The chromatographic separation provided by HPLC or UHPLC effectively isolates MMPP from endogenous matrix components, minimizing ion suppression or enhancement effects in the mass spectrometer. The subsequent detection by tandem mass spectrometry offers high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

Q2: What are the key challenges when developing an LC-MS/MS method for MMPP?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of MMPP, leading to either suppression or enhancement of the signal.[1] This can significantly impact the accuracy and precision of the quantification.

  • Chromatographic Peak Shape: As a polar compound, MMPP may exhibit poor peak shape (tailing or broadening) on traditional reversed-phase columns due to interactions with residual silanols on the silica-based stationary phase.[2][3]

  • Sample Preparation: Efficient extraction of MMPP from the complex matrix while minimizing the co-extraction of interfering substances is critical for a robust method.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of MMPP?

To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ a rigorous sample clean-up technique such as Solid-Phase Extraction (SPE) to remove a significant portion of the interfering matrix components.[1]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of MMPP from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard of MMPP is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Q4: What are the expected mass spectral characteristics of this compound?

This compound has a molecular formula of C₉H₈N₂O and a monoisotopic mass of 160.0637 g/mol .[4] In positive electrospray ionization (ESI+), it will readily form a protonated molecule [M+H]⁺ at m/z 161.0715.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing for MMPP Secondary Interactions with Silanols: The polar nature of MMPP can lead to interactions with residual silanol groups on the C18 column, causing peak tailing.[2][5]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic acid) will protonate the silanol groups, reducing their interaction with the basic nitrogens in MMPP. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically deactivated. 3. Mobile Phase Additives: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites. However, this may alter selectivity.
Peak Broadening Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.[2]1. Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system. 2. Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.
Inconsistent Retention Times Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can lead to shifts in retention time.1. Prepare Fresh Mobile Phase Daily: This ensures consistent composition. 2. Use a Solvent Mixer: If using an isocratic mobile phase, pre-mix the solvents to ensure homogeneity. 3. Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.
Mass Spectrometry Troubleshooting
Problem Potential Cause Troubleshooting Steps & Rationale
Low Signal Intensity for MMPP Ion Suppression: Co-eluting matrix components are interfering with the ionization of MMPP in the ESI source.[1]1. Improve Sample Clean-up: Implement a more effective sample preparation method like Solid-Phase Extraction (SPE) to remove interfering compounds. 2. Optimize Chromatography: Adjust the gradient or mobile phase to separate MMPP from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
No or Weak Fragmentation Incorrect Collision Energy: The collision energy in the MS/MS experiment is not optimized for the fragmentation of the [M+H]⁺ ion of MMPP.1. Optimize Collision Energy: Infuse a standard solution of MMPP and perform a product ion scan while varying the collision energy to find the optimal setting that produces the desired fragment ions with good intensity.
Unstable Signal/Spray Contaminated Ion Source: Buildup of non-volatile salts or other contaminants on the ESI probe or orifice can lead to an unstable spray.1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components. 2. Use Volatile Mobile Phase Additives: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate buffers.[6]

Section 3: Experimental Protocol - LC-MS/MS Quantification of MMPP in Human Plasma

This protocol provides a detailed, step-by-step methodology for the sensitive and selective quantification of this compound in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen for its ability to provide a cleaner extract compared to protein precipitation, thereby minimizing matrix effects and improving the longevity of the analytical column.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Processing p1 Aliquot 200 µL Plasma p2 Add 20 µL Internal Standard (MMPP-d3, 100 ng/mL) p1->p2 p3 Add 200 µL 4% H3PO4 p2->p3 p4 Vortex and Centrifuge p3->p4 s1 Condition SPE Cartridge (Mixed-mode Cation Exchange) s2 Equilibrate Cartridge s1->s2 s3 Load Pre-treated Sample s2->s3 s4 Wash with 1 mL Methanol s3->s4 s5 Wash with 1 mL Water s4->s5 s6 Elute with 1 mL 5% NH4OH in Methanol s5->s6 f1 Evaporate Eluate to Dryness f2 Reconstitute in 100 µL Mobile Phase A f1->f2 f3 Inject into LC-MS/MS f2->f3

Caption: Solid-Phase Extraction Workflow for MMPP.

Step-by-Step Protocol:

  • Pre-treatment:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., MMPP-d3 at 100 ng/mL).

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).

    • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Parameters

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions MMPP: 161.1 -> 133.1 (Quantifier), 161.1 -> 105.1 (Qualifier) MMPP-d3: 164.1 -> 136.1
Collision Energy Optimized for each transition (e.g., 20 eV for 161.1 -> 133.1)
Source Temperature 500°C
IonSpray Voltage 5500 V

Diagram of Proposed Fragmentation Pathway for MMPP:

Fragmentation_Pathway MMPP [M+H]⁺ m/z 161.1 Frag1 [M+H - CO]⁺ m/z 133.1 MMPP->Frag1 -CO Frag2 [M+H - C2H2O]⁺ m/z 119.1 Frag1->Frag2 -CH2 Frag3 Further Fragmentation m/z 105.1 Frag1->Frag3

Caption: Proposed ESI-MS/MS Fragmentation of MMPP.

Rationale for Fragmentation: The protonated molecule of MMPP at m/z 161.1 is expected to undergo collision-induced dissociation (CID). A characteristic loss of carbon monoxide (CO, 28 Da) from the pyrimidinone ring is a likely fragmentation pathway, leading to the product ion at m/z 133.1. Further fragmentation can lead to other characteristic product ions.

Method Validation

The analytical method should be validated according to the guidelines from the International Council for Harmonisation (ICH) or other relevant regulatory bodies. The validation should include the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of MMPP and the internal standard.

  • Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of three concentration levels (low, medium, and high quality controls).

  • Recovery and Matrix Effect: Evaluate the extraction recovery of MMPP from plasma and assess the extent of ion suppression or enhancement.

  • Stability: Assess the stability of MMPP in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

References

  • BenchChem. (n.d.). Troubleshooting peak tailing and broadening in Purpurin HPLC analysis.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of The American Society for Mass Spectrometry, 23(12), 2076-2081.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wal, P., et al. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 333-347.
  • Kovács, B., et al. (2019).
  • Tůma, J., et al. (2018). Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2018, 8406593.
  • Schlotterbeck, G., et al. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry, 52(6), 1121-1130.
  • Hroch, M., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis, 12(3), 175-189.
  • Vlase, L., et al. (2021). Validation of the spectrophotometric method for the dosing of some combined capsule. The Moldovan Medical Journal, 64(4), 10-16.
  • Felder, T. K., et al. (2021). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. Analytical Methods, 13(36), 4215-4223.
  • Singh, V., et al. (2022). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 14(11), 2465.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278093, 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved January 14, 2026 from [Link].

  • International Journal of Trend in Scientific Research and Development. (2018). A Review on Bioanalytical Method Development & Validation for LC-MS/MS.
  • Journal of Pharmaceutical Science and Technology. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. (2021). Frontiers in Plant Science, 11, 618512.
  • Development and Validation of an UV-Spectrophotometric Method for the Quantification of Mefenamic Acid in Pharmaceutical Formulations. (2023). Acta Farmacéutica Bonaerense, 42(10), 2269-2276.
  • UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF RUTIN. (2018). Hygeia.J.D.Med., 9(2), 7-10.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry, 151, 107661.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). Journal of Medicinal Chemistry, 50(20), 4917-4927.
  • Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. (1999). Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061.
  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 16-24.

Sources

refining assay protocols to measure the potency of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for refining assay protocols to measure the potency of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound belongs to the pyrido[1,2-a]pyrimidin-4-one class of compounds. Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, such as SHP2 and activators of PKM2.[1][2] Protein kinases are crucial enzymes that regulate a wide array of cellular processes, including proliferation, survival, and migration.[2] Therefore, it is highly probable that this compound functions as a kinase inhibitor. The specific kinase(s) it targets would need to be determined experimentally, but its potency can be assessed using assays that measure kinase activity or the downstream cellular effects of kinase inhibition.

Q2: What is a potency assay and why is it important?

A2: A potency assay is a quantitative measurement of the biological activity of a substance, determining the dose or concentration required to produce a specific effect.[3][4] For a compound like this compound, a potency assay would typically measure its ability to inhibit a target kinase or a cellular process regulated by that kinase. These assays are a cornerstone of drug discovery and development, as they are used to rank compounds, understand structure-activity relationships, and ensure batch-to-batch consistency of a potential therapeutic.[5][6]

Q3: What are the common types of potency assays for a kinase inhibitor?

A3: The two main categories of potency assays for kinase inhibitors are biochemical assays and cell-based assays.

  • Biochemical assays directly measure the compound's effect on the purified kinase enzyme.[7][8] These assays are essential for determining direct target engagement and for detailed mechanistic studies.[9]

  • Cell-based assays measure the compound's effect on a cellular process, such as cell viability, proliferation, or the phosphorylation of a downstream target within a cell.[10][11] These assays provide insights into a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and metabolism.[8]

Q4: What is an IC50 value and how is it determined?

A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] It is the concentration of the inhibitor required to reduce the activity of the target (e.g., a kinase) by 50%. The IC50 is determined by performing a dose-response experiment where the biological response is measured at a range of inhibitor concentrations.[13] The resulting data is then plotted, and a sigmoidal curve is fitted to the data to calculate the IC50.[13][14]

Biochemical Potency Assay: Kinase Activity

This protocol provides a general framework for a biochemical kinase assay. The specific kinase, substrate, and detection reagents will need to be optimized for your particular target of interest.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP add_compound Add Compound Dilutions to Microplate prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound add_kinase Add Kinase to Wells add_compound->add_kinase incubate1 Incubate to Allow Compound Binding add_kinase->incubate1 start_reaction Initiate Reaction with Substrate/ATP Mixture incubate1->start_reaction incubate2 Incubate at Optimal Temperature start_reaction->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate (e.g., Luminescence, Fluorescence) add_detection->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer. The composition will be specific to the kinase being assayed.

    • Dilute the kinase and its substrate in 1X assay buffer to the desired concentrations.

    • Prepare a solution of ATP at a concentration close to its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]

    • Prepare serial dilutions of this compound in 1X assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Procedure:

    • Add the serially diluted compound to the wells of a microplate. Include wells with no compound (positive control) and wells with no kinase (negative control).

    • Add the diluted kinase to each well, except for the negative control wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).

    • Add the detection reagent. This will vary depending on the assay format (e.g., a luciferase-based reagent to measure remaining ATP).

  • Data Analysis:

    • Read the plate using a microplate reader at the appropriate wavelength for the detection reagent.

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data using non-linear regression to determine the IC50 value.[13]

Troubleshooting Guide: Biochemical Assays

Q: My dose-response curve is flat (no inhibition). What could be the problem? A:

  • Inactive Compound: Verify the integrity and concentration of your stock solution of this compound.

  • Incorrect Kinase Target: The compound may not be an inhibitor of the specific kinase you are testing. Consider screening against a panel of kinases.

  • Assay Conditions: Ensure that the ATP concentration is not too high, as this can make it difficult for an ATP-competitive inhibitor to bind.[15] Also, confirm that the kinase is active by running a positive control with a known inhibitor.[9]

Q: I am observing high variability between my replicate wells. How can I improve this? A:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • Reagent Mixing: Thoroughly mix all reagents before adding them to the plate.

  • Plate Effects: Be mindful of the "edge effect," where wells on the perimeter of the plate can evaporate more quickly.[16] Consider not using the outer wells for experimental samples.[16]

  • Instrumentation: Ensure the plate reader is functioning correctly and that the settings are optimized for your assay.[17]

Q: My signal-to-noise ratio is low. How can I optimize it? A:

  • Increase Signal: Optimize the concentrations of the kinase, substrate, and ATP to maximize the reaction rate without saturating the detection system.[18]

  • Decrease Noise: Ensure that the assay buffer components do not interfere with the detection chemistry.[18] Consider using a different type of microplate (e.g., white plates for luminescence assays to enhance the signal).[17]

  • Optimize Incubation Times: Ensure that the reaction is in the linear range. A reaction that has gone to completion will not show inhibition.

Cell-Based Potency Assay: Cell Viability/Cytotoxicity

This protocol describes a general method for assessing the potency of this compound by measuring its effect on the viability of a cancer cell line.

Experimental Workflow

cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_analysis Viability Assessment & Analysis culture_cells Culture and Harvest Cells seed_plate Seed Cells into a 96-well Plate culture_cells->seed_plate incubate_adhere Incubate for Cell Adherence seed_plate->incubate_adhere add_compound Add Compound to Wells incubate_adhere->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate_treatment Incubate for 48-72 Hours add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., MTS, CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate for Reagent Reaction add_reagent->incubate_reagent read_plate Read Plate (Absorbance or Luminescence) incubate_reagent->read_plate plot_curve Plot Dose-Response Curve and Calculate IC50 read_plate->plot_curve

Caption: General workflow for a cell-based viability assay.

Detailed Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and perform a cell count to determine the cell density.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the experiment.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only controls.

    • Incubate the cells with the compound for a period of 48 to 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent to each well according to the manufacturer's protocol (e.g., MTS or a resazurin-based reagent).

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

    • Read the plate using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[19][20]

Troubleshooting Guide: Cell-Based Assays

Q: My IC50 values are not reproducible between experiments. What are the likely causes? A:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[16] It is crucial to use cells within a consistent and low passage number range.[16]

  • Cell Health and Confluency: Ensure that the cells are healthy and at a consistent confluency when seeded.[21] Over-confluent or unhealthy cells will respond differently to the compound.

  • Reagent Variability: Lot-to-lot variability in serum and other critical reagents can significantly impact cell growth and drug response.[22][23] Qualify new lots of reagents before use.

  • Inconsistent Incubation Times: Ensure that the incubation times for both compound treatment and viability reagent are consistent across all experiments.

Q: I am seeing a "U-shaped" dose-response curve. What does this mean? A: A U-shaped or biphasic dose-response curve can indicate several things:

  • Off-Target Effects: At higher concentrations, the compound may be hitting secondary targets that have opposing effects on cell viability.

  • Compound Solubility: The compound may be precipitating out of solution at higher concentrations, leading to a loss of effect.

  • Cellular Stress Responses: High concentrations of the compound may be inducing a stress response in the cells that counteracts the primary inhibitory effect.

Q: My results show high background noise. How can I reduce it? A:

  • Media Components: Phenol red and serum in the culture medium can contribute to background fluorescence.[17] Consider using phenol red-free medium or washing the cells with PBS before adding the detection reagent.

  • Contamination: Check for microbial contamination (e.g., mycoplasma), which can affect cell health and assay readouts.[10]

  • Reader Settings: Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio.[17]

Data Presentation

Table 1: Key Parameters for Biochemical Kinase Assay

ParameterRecommended RangeRationale
Kinase Concentration 0.1 - 10 nMShould be in the linear range of the assay.
Substrate Concentration At or near KmProvides good sensitivity for competitive inhibitors.
ATP Concentration At or near KmCrucial for detecting ATP-competitive inhibitors.[15]
Compound Concentration 1 pM - 100 µMA wide range is needed to define the top and bottom of the dose-response curve.
Incubation Time 30 - 120 minutesShould be long enough for the reaction to proceed but not go to completion.

Table 2: Key Parameters for Cell-Based Viability Assay

ParameterRecommended RangeRationale
Cell Seeding Density Cell line dependentMust allow for logarithmic growth during the assay period.
Compound Treatment Duration 48 - 72 hoursAllows for multiple cell doubling times to observe an effect on proliferation.
Serum Concentration 5 - 10%Should be consistent across experiments as it can affect compound binding and cell growth.
Passage Number < 20 (cell line dependent)Minimizes phenotypic drift and ensures reproducibility.[16]

References

  • Hopf, C., Eberhard, D., Boesche, M., Bastuck, S., Dümpelfeld, B., & Bantscheff, M. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in Molecular Biology, 803, 141-155.
  • Goldberg, A. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Retrieved January 14, 2026, from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved January 14, 2026, from [Link]

  • Biochemical Assay Development. (n.d.). Ichor Life Sciences. Retrieved January 14, 2026, from [Link]

  • Biochemical Assay Development, Biochemical Analysis. (n.d.). NorthEast BioLab. Retrieved January 14, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved January 14, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 14, 2026, from [Link]

  • Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. (n.d.). Solvias. Retrieved January 14, 2026, from [Link]

  • Navigating Challenges in Cell Therapy Potency Assays. (2024, January 1). BioPharm International. Retrieved January 14, 2026, from [Link]

  • Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (1987). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 24(4), 543–546.
  • Potency assays in cell therapies: A look behind the challenges. (2026, January 13). Clinical Trials Arena. Retrieved January 14, 2026, from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved January 14, 2026, from [Link]

  • Epel, M. (2013).
  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. (n.d.). BioAgilytix. Retrieved January 14, 2026, from [Link]

  • Potency Assay Guide. (n.d.). Pharmaron. Retrieved January 14, 2026, from [Link]

  • Kett, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933.
  • Dose-Response Modeling. (n.d.). The TAME Toolkit. Retrieved January 14, 2026, from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). Eurofins Discovery. Retrieved January 14, 2026, from [Link]

  • Potency Assays for Cell and Gene Therapy: Statistical Challenges. (2024, May 14). Quantics Biostatistics. Retrieved January 14, 2026, from [Link]

  • Potency Assay Guide. (n.d.). Pharmaron. Retrieved January 14, 2026, from [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. Retrieved January 14, 2026, from [Link]

  • Insights into Development & Regulatory Considerations for Potency Assays. (2024, December 17). Abzena. Retrieved January 14, 2026, from [Link]

  • Applying analytical method validation to cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. Retrieved January 14, 2026, from [Link]

  • Jiang, B., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3117-3121.
  • Chen, H., et al. (2012). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research, 40(22), e175.
  • Li, Y. (2013). Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt.
  • How To Overcome Potency Assay Development Challenges For Gene Therapies. (2022, April 22). Cell & Gene. Retrieved January 14, 2026, from [Link]

  • Renner, M., et al. (2023). Potency testing of cell and gene therapy products. Frontiers in Medicine, 10, 1184837.
  • 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Optimal signal-to-noise ratio for silicon nanowire biochemical sensors. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optimizing Signal-to-Noise Ratio in Flame Atomic Absorption Spectrometry Using Sequential Simplex Optimization. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Thol, F., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(24), 2917-2924.
  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661.
  • A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation. (2014, January 24). PubMed. Retrieved January 14, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent dual EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972.
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Validation & Comparative

A Comparative Guide to the Efficacy of Allosteric SHP2 Inhibitors: Benchmarking 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Targeting SHP2 in Oncology

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical transducer of signaling downstream of receptor tyrosine kinases (RTKs).[1][2] In a healthy cellular context, SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation, differentiation, and survival.[3] Its activity is tightly regulated; in its basal state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, rendering the enzyme inactive.[2][3][4] Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[3][4]

However, in numerous oncogenic settings, hyperactivation of the RAS-MAPK pathway is a key driver of tumorigenesis. Gain-of-function mutations in PTPN11 or the overexpression of SHP2 are implicated in various malignancies.[5] Consequently, inhibiting SHP2 presents a compelling therapeutic strategy to attenuate this oncogenic signaling. The development of allosteric inhibitors, which bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains to stabilize the auto-inhibited conformation, has marked a significant advancement in targeting SHP2 with greater selectivity and reduced off-target effects compared to active-site inhibitors.[2]

This guide provides a comparative analysis of the efficacy of a novel class of SHP2 inhibitors based on the 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, benchmarked against other well-characterized allosteric SHP2 inhibitors that have progressed to clinical evaluation.

Mechanism of Action: Allosteric Inhibition of SHP2

The allosteric SHP2 inhibitors discussed herein share a common mechanism of action. They do not compete with substrates at the catalytic site but rather bind to a distinct allosteric pocket. This binding event acts as a "molecular glue," stabilizing the interaction between the N-SH2 and PTP domains, and locking the enzyme in its inactive, auto-inhibited conformation.[2][3][4] This prevents the dephosphorylation of SHP2 substrates, thereby blocking downstream signaling through the RAS-MAPK pathway.

SHP2_Inhibition cluster_activation SHP2 Activation Pathway cluster_inhibition Mechanism of Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine RTK->pY Growth Factor Binding SHP2_inactive Inactive SHP2 (Auto-inhibited) pY->SHP2_inactive Recruitment & Binding SHP2_active Active SHP2 SHP2_inactive->SHP2_active Conformational Change SHP2_inhibited Stabilized Inactive SHP2 SHP2_inactive->SHP2_inhibited RAS RAS SHP2_active->RAS Activation MAPK_cascade MAPK Cascade (RAF-MEK-ERK) RAS->MAPK_cascade Proliferation Cell Proliferation MAPK_cascade->Proliferation Allosteric_Inhibitor Allosteric Inhibitor (e.g., Pyrido[1,2-a]pyrimidin-4-one derivative) Allosteric_Inhibitor->SHP2_inactive Binding to Allosteric Site SHP2_inhibited->RAS Blocks Activation

Caption: SHP2 signaling and allosteric inhibition.

Comparative Efficacy of SHP2 Inhibitors

The following tables summarize the in vitro potency and cellular activity of the novel this compound derivative, 14i , in comparison to other notable SHP2 inhibitors.

InhibitorChemical ScaffoldTargetIC50 (nM) - Enzymatic AssayReference
14i Pyrido[1,2-a]pyrimidin-4-oneFull-length SHP2104[6]
TNO155 Not disclosedFull-length SHP211[7]
JAB-3312 Not disclosedFull-length SHP21.44[8]
RMC-4630 Not disclosedFull-length SHP2Data not publicly available
JAB-3068 Not disclosedFull-length SHP225.8

Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.

InhibitorCell LineCancer TypeIC50 (µM) - Cell Proliferation AssayReference
14i Kyse-520Esophageal Cancer1.06[6]
14i NCI-H358Non-Small Cell Lung CancerStronger than SHP099[6]
14i MIA-PaCa-2Pancreatic CancerStronger than SHP099[6]
TNO155 Oral Squamous Cell Carcinoma cell linesOral Squamous Cell CarcinomaVaries by cell line[5]
JAB-3312 VariousVariousPotent antiproliferative activity[8]

Key Insights:

  • The this compound derivative 14i demonstrates potent enzymatic inhibition of full-length SHP2 with an IC50 of 104 nM.[6]

  • 14i exhibits robust anti-proliferative activity in various cancer cell lines, notably with an IC50 of 1.06 µM in Kyse-520 esophageal cancer cells.[6] It also shows superior activity compared to the first-generation allosteric inhibitor SHP099 in NCI-H358 and MIA-PaCa-2 cells.[6]

  • TNO155 (batoprotafib) is a highly potent SHP2 inhibitor with an enzymatic IC50 of 11 nM and has shown promise in preclinical models, particularly in combination therapies.[1][7]

  • JAB-3312 (sitneprotafib) is a second-generation inhibitor with exceptional potency (enzymatic IC50 of 1.44 nM) and has demonstrated a superior efficacy and safety profile compared to its predecessor, JAB-3068, leading to the discontinuation of JAB-3068's development.[8][9][10]

  • RMC-4630 has also progressed to clinical trials and has shown preliminary signs of clinical activity, particularly in KRAS-mutant non-small cell lung cancer.[11]

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous and reproducible evaluation of SHP2 inhibitors, a suite of standardized biochemical and cell-based assays is essential.

experimental_workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies enzymatic Biochemical Enzymatic Assay (Determine IC50) cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) enzymatic->cetsa western Western Blot for pERK (Assess Downstream Signaling) cetsa->western proliferation Cell Proliferation Assay (Measure Anti-proliferative Effect) western->proliferation xenograft Xenograft Tumor Model (Evaluate In Vivo Efficacy) proliferation->xenograft

Caption: A typical workflow for evaluating SHP2 inhibitors.

Biochemical Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified SHP2 enzyme.

Principle: This assay measures the enzymatic activity of SHP2 using a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). SHP2 dephosphorylates DiFMUP, releasing the fluorescent product DiFMU, which can be quantified. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20).[12]

    • Reconstitute full-length recombinant human SHP2 protein to a working concentration (e.g., 0.5 nM final concentration).[12]

    • Prepare a SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide) to a working concentration (e.g., 500 nM final concentration).[12]

    • Prepare a stock solution of DiFMUP substrate.

    • Prepare a serial dilution of the test inhibitor.

  • Enzyme Activation:

    • In a 384-well plate, add the SHP2 enzyme and the activating peptide.

    • Incubate for 20 minutes at room temperature to allow for enzyme activation.[12]

  • Inhibitor Incubation:

    • Add the serially diluted inhibitor to the wells containing the activated enzyme.

    • Incubate for 15-30 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DiFMUP substrate (e.g., to a final concentration of 100 µM).[13]

    • Measure the fluorescence intensity (excitation/emission ≈ 360/460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the inhibitor to SHP2 within a cellular context (target engagement).

Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a heat gradient. The amount of soluble, non-denatured SHP2 remaining at each temperature is quantified. An effective inhibitor will increase the melting temperature (Tm) of SHP2, resulting in a shift in the melting curve.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells (e.g., HEK293T) in appropriate plates.

    • Treat the cells with the desired concentrations of the SHP2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[14]

  • Heat Shock:

    • Transfer the cell suspension to PCR tubes or a 384-well PCR plate.

    • Apply a temperature gradient (e.g., 42°C to 58°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[14]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.[14]

  • Detection of Soluble SHP2:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble SHP2 using a detection method such as Western blotting, ELISA, or an enzyme complementation assay.[12][14]

  • Data Analysis:

    • Plot the percentage of soluble SHP2 against the temperature for both inhibitor-treated and vehicle-treated samples.

    • Determine the change in melting temperature (ΔTm) induced by the inhibitor as a measure of target engagement.[14]

Western Blot for Phospho-ERK (pERK)

Objective: To assess the inhibitor's effect on the downstream signaling of the MAPK pathway.

Principle: Since SHP2 is upstream of RAS and the MAPK cascade, effective inhibition of SHP2 should lead to a decrease in the phosphorylation of ERK (pERK), a key downstream effector. Western blotting allows for the specific detection and quantification of pERK levels relative to total ERK.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed and culture cells in multi-well plates.

    • Treat cells with various concentrations of the SHP2 inhibitor for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pERK (e.g., phospho-p44/42 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify the band intensities using densitometry and normalize the pERK signal to the total ERK signal.

Cell Proliferation Assay

Objective: To measure the anti-proliferative effect of the SHP2 inhibitor on cancer cells.

Principle: This assay quantifies the number of viable cells after treatment with the inhibitor. Common methods include the MTT assay, which measures the metabolic activity of viable cells, or direct cell counting.[15][16]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the SHP2 inhibitor and incubate for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[15]

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[15][16]

    • Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 for cell proliferation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the SHP2 inhibitor, and tumor growth is monitored over time to assess the compound's efficacy.

Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[17]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[17]

  • Inhibitor Administration:

    • Administer the SHP2 inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly throughout the study.

    • The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Collect tumor samples at the end of the study for pharmacodynamic analysis (e.g., pERK levels by Western blot).

Conclusion

The development of potent and selective allosteric SHP2 inhibitors represents a significant advancement in targeted cancer therapy. The novel this compound scaffold has yielded promising lead compounds, such as 14i , which demonstrate potent enzymatic and cellular activity comparable to other clinical-stage SHP2 inhibitors.[6] The continued evaluation of this and other next-generation SHP2 inhibitors, using the rigorous experimental methodologies outlined in this guide, will be crucial in advancing these promising therapeutic agents toward clinical application, both as monotherapies and in combination with other targeted agents.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework serves as a versatile template for designing ligands that interact with a wide array of biological targets. This has led to the development of compounds with diverse pharmacological activities, including anti-inflammatory, antiplatelet, and anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships for analogs based on the 2-methyl substituted core, offering insights into how strategic chemical modifications influence therapeutic potential.

The Core Scaffold: A Foundation for Diversity

The fundamental 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one structure provides multiple positions for chemical modification. Understanding the role of each position is critical for rational drug design. The numbering convention for this scaffold, which will be referenced throughout this guide, is illustrated below.

Core_Scaffold main N1 N1 C2 C2 C3 C3 C4 C4 N5 N5 C6 C6 C7 C7 C8 C8 C9 C9 C9a C9a Methyl CH₃ Oxygen O

Caption: Core structure of this compound with IUPAC numbering.

Comparative SAR Analysis: Tailoring Activity Through Substitution

The biological activity of the pyridopyrimidinone core can be dramatically altered by introducing different functional groups at various positions. The following sections compare how substitutions at key positions modulate the scaffold's interaction with different biological targets.

Position 2 (C2): The Primary Point of Diversification

While this guide focuses on the 2-methyl parent structure, modifications at this position are fundamental to achieving target specificity and potency.

  • For Pyruvate Kinase M2 (PKM2) Activation: Replacing the 2-methyl group with a larger, more complex substituent like ((1H-benzo[d]imidazol-1-yl)methyl) transformed the scaffold into a potent and selective activator of PKM2, an emerging target in cancer therapy.[4] This highlights that bulky, heterocyclic moieties at C2 can facilitate novel binding modes.

  • For Aldose Reductase (ALR2) Inhibition: The introduction of a 2-phenyl group bearing phenol or catechol moieties results in potent ALR2 inhibitors.[5] The hydroxyl groups are critical for pharmacophoric recognition, as their methylation or removal leads to a significant loss of activity. This suggests a specific hydrogen-bonding interaction is essential for enzyme inhibition.[5]

  • For Antiplatelet Activity: Substituting the C2 position with a 2-(1-piperazinyl) group confers significant inhibitory activity against human platelet aggregation by targeting high-affinity cAMP phosphodiesterase.[1]

Position 3 (C3): Modulating Potency and Selectivity

Substitutions at the C3 position, adjacent to the ketone, can introduce key interaction points and influence the electronic character of the pyrimidinone ring.

  • For Nitric Oxide Synthase (NOS) Inhibition: Attaching various aroyl groups (e.g., biphenyloyl, benzyloxybenzoyl, or naphthoyl) at the C3-position yields compounds with high inhibitory effects against NOS.[6] The bulky, aromatic nature of these substituents is crucial for potency, suggesting an interaction with a large hydrophobic pocket in the enzyme.

  • General Synthesis: The introduction of a simple 3-acetyl group has also been reported, providing a key intermediate for further functionalization.[7]

The Pyridine Ring (Positions C6-C9): Fine-Tuning and Specificity

Modifications on the pyridine portion of the scaffold are critical for fine-tuning potency, selectivity, and pharmacokinetic properties.

  • Positions C6 and C8: The addition of methyl groups at C6 and/or C8 to the 2-(1-piperazinyl) analog was well-tolerated and maintained high antiplatelet activity.[1] Furthermore, an 8-methyl group was found to enhance the inhibitory effect of 3-aroyl derivatives on nitric oxide synthases, indicating its contribution to favorable binding interactions.[6]

  • Positions C6 and C9: In the context of ALR2 inhibition, introducing a hydroxyl group at either C6 or C9 on the 2-phenyl-substituted scaffold significantly enhanced inhibitory potency.[5] This demonstrates that additional hydrogen-bonding capacity on the pyridine ring can strengthen enzyme-inhibitor interactions.

  • Position C7: This position is crucial for establishing interactions with allosteric sites. In the development of SHP2 inhibitors, introducing flexibility by inserting a sulfur atom linker between the C7 position and an aryl group was a key design strategy.[8] This modification allowed the molecule to adopt the desired conformation for binding to the allosteric pocket, a feat the more rigid parent compound could not achieve.[8]

SAR_Summary Scaffold This compound Core C2 Position C2 (Primary Diversity) Scaffold->C2 C3 Position C3 (Potency Modulation) Scaffold->C3 C7 Position C7 (Flexibility/Allosteric) Scaffold->C7 C6_C8_C9 Positions C6, C8, C9 (Fine-Tuning) Scaffold->C6_C8_C9 C2_Sub Bulky Heterocycles (e.g., Benzimidazolyl-methyl) Phenol/Catechol Groups Piperazinyl Group C2->C2_Sub Substitution leads to C3_Sub Bulky Aroyl Groups (e.g., Naphthoyl) C3->C3_Sub Substitution leads to C7_Sub Flexible Linkers + Aryl Group (e.g., -S-Aryl) C7->C7_Sub Substitution leads to C689_Sub Small Alkyl (CH₃) Hydroxyl (OH) C6_C8_C9->C689_Sub Substitution leads to PKM2 PKM2 Activation C2_Sub->PKM2 ALR2 ALR2 Inhibition C2_Sub->ALR2 Antiplatelet Antiplatelet Activity C2_Sub->Antiplatelet NOS NOS Inhibition C3_Sub->NOS SHP2 Allosteric SHP2 Inhibition C7_Sub->SHP2 Potency Enhanced Potency (NOS, ALR2) C689_Sub->Potency

Caption: Key SAR trends for this compound analogs.

Quantitative Comparison of Analogs

To provide a clear comparison, the following table summarizes the structure-activity relationships for different analogs across various biological targets.

Position ModifiedSubstituent(s)Biological TargetKey Finding / ActivityReference
C2 ((1H-benzo[d]imidazol-1-yl)methyl)Pyruvate Kinase M2 (PKM2)Potent and selective activation of PKM2.[4]
C2, C6, C9 2-Phenyl with phenol/catechol; OH at C6/C9Aldose Reductase (ALR2)Submicromolar inhibition; OH groups are essential for activity.[5]
C2, C6, C8 2-(1-Piperazinyl); CH₃ at C6/C8cAMP PhosphodiesterasePotent in vitro inhibition of human platelet aggregation.[1]
C3, C8 3-Aroyl (e.g., Naphthoyl); CH₃ at C8Nitric Oxide Synthases (NOS)High inhibitory effect, selective for inducible NOS (iNOS).[6]
C7 Sulfur linker to an aryl groupSHP2 (Allosteric Site)High enzymatic activity (IC₅₀ = 0.104 μM) and antiproliferative effects.[8]

Experimental Protocols: A Guide to Practice

The trustworthiness of SAR data relies on robust and reproducible experimental design. Below is a representative protocol for an in vitro kinase inhibition assay, a common method for evaluating pyridopyrimidinone analogs, followed by a general workflow for a typical SAR study.

Protocol: In Vitro SHP2 Phosphatase Inhibition Assay

This protocol is based on methodologies used to evaluate novel allosteric SHP2 inhibitors.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against full-length SHP2 protein.

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well assay plates (black, flat-bottom)

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in 100% DMSO.

  • Assay Plate Setup: Add 2.5 µL of the diluted compounds to the wells of the 384-well plate. For control wells, add 2.5 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Enzyme Addition: Dilute the SHP2 enzyme to a final concentration of 0.5 nM in the assay buffer. Add 10 µL of the diluted enzyme solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition & Reaction: Prepare the DiFMUP substrate solution in the assay buffer to a final concentration of 100 µM. Add 12.5 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at 37°C for 15-20 minutes using the plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including positive and negative controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each run to ensure it is ≥ 0.5, indicating a robust and reliable assay.

General Workflow for an SAR Study

The process of developing and evaluating new analogs follows a logical, iterative cycle.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A 1. Scaffold Selection & Computational Modeling B 2. Synthesis of Analogs A->B C 3. Purification & Structural Confirmation (NMR, MS) B->C D 4. Primary In Vitro Screening (e.g., Kinase Assay) C->D E 5. IC₅₀ Determination (Dose-Response) D->E F 6. Secondary Assays (e.g., Cell Viability, Selectivity) E->F G 7. SAR Analysis: Identify Key Moieties F->G H 8. Lead Optimization or New Analog Design G->H H->A Iterate

Sources

A Comparative Guide to Validating the Cellular Target Engagement of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity, Towards Cellular Efficacy

In the landscape of modern drug discovery, identifying a small molecule with high biochemical affinity for its intended protein target is merely the first step. The critical question that follows is whether this molecule can effectively engage its target within the complex and dynamic environment of a living cell.[1][2] Factors such as cell membrane permeability, intracellular metabolism, and competition with endogenous substrates can all influence a compound's ability to bind its target and exert a pharmacological effect.[3][4] Therefore, robust and quantitative validation of cellular target engagement is an indispensable step in the development of chemical probes and therapeutic agents.[5]

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, of which 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a representative member, is a privileged heterocyclic motif frequently found in bioactive compounds.[6] This core structure is a cornerstone in the design of molecules targeting a wide range of proteins, most notably protein kinases and phosphatases such as SHP2 and the pyruvate kinase M2 (PKM2) isoform.[7][8] Given this compound's likely interaction with intracellular proteins, this guide provides a comparative analysis of three leading methodologies for confirming and quantifying its target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assays, and Kinobeads-based chemoproteomics.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind choosing the right assay to generate decisive, trustworthy, and publication-quality data.

Chapter 1: The Central Challenge of Cellular Target Engagement

A compound's journey from the culture media to its intracellular target is fraught with obstacles. True target engagement is the definitive proof that the molecule has traversed the cell membrane, remained stable, and physically interacted with its intended protein partner amidst a sea of potential off-targets. Measuring this direct interaction is paramount; relying solely on downstream phenotypic readouts can be misleading, as the observed effect may not be due to on-target activity.[1][9]

cluster_extracellular Extracellular Space cluster_cell Intracellular Space Compound 2-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one Membrane Compound->Membrane Cell Permeation Target Primary Target (e.g., Kinase) OffTarget1 Off-Target 1 OffTarget2 Off-Target 2 Metabolism Metabolic Enzymes Membrane->Target On-Target Engagement (Desired Effect) Membrane->OffTarget1 Off-Target Binding (Potential Toxicity) Membrane->Metabolism Metabolism (Inactivation)

Caption: Conceptual flow of a small molecule from the extracellular space into the cell, where it can engage its primary target, bind to off-targets, or be metabolized.

Chapter 2: A Comparative Analysis of Leading Methodologies

The choice of a target engagement assay depends on numerous factors, including the availability of specific reagents, the need for label-free detection, desired throughput, and whether the primary goal is hypothesis testing or unbiased discovery. Here, we compare three gold-standard techniques.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementKinobeads Chemoproteomics
Core Principle Ligand-induced protein thermal stabilization.[10]Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc®-fused target to a fluorescent tracer.[11]Competitive affinity capture of kinases on immobilized inhibitor beads, quantified by mass spectrometry.[12]
Cell State Live cells (for treatment), then lysis.Live cells, real-time measurement.Cell lysate.
Label Requirement Label-free for the compound and target. Requires a detection antibody for the target.Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.Label-free for the compound. Requires immobilized inhibitor matrix ("kinobeads").
Primary Output Change in protein melting temperature (ΔTm) upon compound binding.[13]Quantitative IC50/KD values for target binding; can also measure residence time.[14][15]Proteome-wide target and off-target profiles; relative binding affinity.[16]
Key Advantage Measures engagement with the endogenous, unmodified target in its native state.[9]Highly quantitative, real-time measurements in living cells, enabling affinity and kinetic analysis.[11][17]Unbiased, proteome-wide view of selectivity, ideal for identifying unknown off-targets.[12]
Key Limitation Traditionally low-throughput (Western blot); can be insensitive for weak binders.[4]Requires genetic engineering of cells and synthesis of a specific fluorescent tracer.[15]Indirectly measures engagement in lysate, not intact cells; primarily for ATP-competitive inhibitors.[12]
Best For... Confirming engagement with an endogenous target without genetic modification.Precisely quantifying binding affinity and kinetics for a specific, known target.Profiling kinase inhibitor selectivity across the kinome in an unbiased manner.

Chapter 3: Experimental Protocols and Workflows

A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step methodologies for each assay, designed for clarity and reproducibility.

Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the biophysical principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, increasing the temperature required to denature it.[10][13] This change in thermal stability is a direct proxy for target engagement.[18]

cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment Treat intact cells with This compound or vehicle (DMSO). B 2. Thermal Challenge Aliquot treated cells and heat each aliquot to a specific temperature in a gradient. A->B C 3. Cell Lysis Lyse cells to release intracellular proteins. B->C D 4. Separation Centrifuge to pellet precipitated/ denatured proteins. C->D E 5. Detection Collect supernatant (soluble fraction) and quantify the amount of the specific target protein via Western Blot or Mass Spec. D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melting curves. Calculate ΔTm. E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute equal aliquots of the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature for 3 minutes.[10]

  • Lysis: Lyse the cells to release soluble proteins. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[4]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in each sample using a quantitative detection method like Western blotting or, for higher throughput, methods like AlphaScreen®.[13]

  • Analysis: For each treatment group, plot the percentage of soluble protein remaining against the temperature. Determine the melting temperature (Tm) and compare the Tm of the compound-treated group to the vehicle control. A positive shift (ΔTm) indicates target stabilization and engagement.

NanoBRET™ Target Engagement Assay

This technology measures the proximity of a fluorescently labeled tracer to a target protein fused with NanoLuc® luciferase.[14] A test compound that binds to the target will displace the tracer, leading to a dose-dependent decrease in the BRET signal, which can be used to calculate the compound's intracellular affinity.[11][15]

cluster_workflow NanoBRET™ Workflow A 1. Cell Preparation Transfect cells with a plasmid encoding the Target-NanoLuc® fusion protein. Culture for ~18-24 hours. B 2. Compound Dosing Dispense serial dilutions of This compound into a multi-well assay plate. A->B C 3. Cell & Tracer Addition Add the transfected cells and a fixed concentration of the cell-permeable fluorescent tracer to the wells. B->C D 4. Equilibration Incubate the plate at 37°C to allow compound and tracer to reach binding equilibrium. C->D E 5. Detection Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read Luminescence (450 nm) and Fluorescence (610 nm). D->E F 6. Data Analysis Calculate BRET ratio (610nm/450nm). Plot ratio vs. compound concentration to determine the IC50. E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Transfection: Prepare a suspension of HEK293 cells. Transfect the cells with a plasmid DNA encoding the full-length target protein fused to NanoLuc® luciferase using a suitable transfection reagent like FuGENE® HD.[17][19] Culture for 18-24 hours to allow for protein expression.

  • Compound Plating: In a white, 384-well assay plate, perform a serial dilution of this compound to create a dose-response curve. Include vehicle-only (no inhibition) and tracer-only (maximum signal) controls.

  • Cell and Tracer Addition: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Prepare a solution containing the cells and the specific NanoBRET™ tracer at a pre-determined optimal concentration (typically near its EC50 value).[11] Dispense this mixture into the assay plate containing the test compound.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[17]

  • Signal Detection: Prepare a detection reagent containing the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench any signal from non-intact cells).[11] Add this reagent to all wells.

  • Plate Reading: Immediately read the plate on a luminometer equipped with two filters to simultaneously measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[17]

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's intracellular target affinity.

Kinobeads-Based Chemoproteomics

This powerful technique provides an unbiased, systems-wide view of a compound's interactions with the cellular kinome.[20] It relies on a competition-binding principle where the test compound in a cell lysate competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases.[12][21]

cluster_workflow Kinobeads Workflow A 1. Cell Lysis & Treatment Prepare native cell lysate. Treat lysate aliquots with increasing concentrations of the test compound. B 2. Affinity Enrichment Incubate treated lysates with Kinobeads. Unbound proteins are washed away. A->B C 3. On-Bead Digestion Proteins captured on the beads are digested into peptides (e.g., with trypsin). B->C D 4. LC-MS/MS Analysis Analyze the resulting peptide mixtures using liquid chromatography- tandem mass spectrometry. C->D E 5. Protein Identification & Quantification Identify and quantify kinases based on their unique peptides using software like MaxQuant. D->E F 6. Data Analysis Generate dose-response curves for each quantified kinase to determine targets and selectivity profile. E->F

Sources

The Ascendant Profile of Pyrido[1,2-a]pyrimidin-4-ones as Novel Antiplatelet Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for thrombotic diseases, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising chemotype for the development of potent antiplatelet agents. This guide provides a comprehensive comparative analysis of the antiplatelet activity of various derivatives of this heterocyclic system, grounded in experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antithrombotic therapies.

The Rationale for Novel Antiplatelet Agents

Platelet activation and aggregation are pivotal physiological processes in hemostasis. However, their dysregulation can lead to the formation of pathological thrombi, precipitating life-threatening cardiovascular events such as myocardial infarction and stroke.[1][2] While existing antiplatelet therapies, including aspirin and P2Y12 receptor antagonists like clopidogrel, are mainstays in clinical practice, they are not without limitations.[3][4][5] These include risks of gastrointestinal bleeding, incomplete platelet inhibition in some individuals, and delayed onset of action.[3] This underscores the pressing need for novel antiplatelet agents with improved efficacy, safety, and pharmacokinetic profiles. The pyrido[1,2-a]pyrimidin-4-one class of compounds has demonstrated significant potential in this arena.[6][7]

Mechanism of Action: Targeting the cAMP Signaling Pathway

The primary antiplatelet mechanism of action for the most studied pyrido[1,2-a]pyrimidin-4-one derivatives is the specific inhibition of high-affinity cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[6][8] This enzyme is responsible for the hydrolysis and subsequent inactivation of cAMP, a critical second messenger in platelets that negatively regulates their activation.

By inhibiting cAMP PDE, these derivatives lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates a cascade of downstream targets. This ultimately results in the inhibition of key platelet activation events, including the mobilization of intracellular calcium (Ca²⁺) and the conformational change of the glycoprotein IIb/IIIa receptor, which is necessary for fibrinogen binding and subsequent platelet aggregation.[6][8] The lead compound, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, has been shown to effectively increase intracellular cAMP levels, thereby inhibiting platelet aggregation induced by various agonists.[6]

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE cAMP Phosphodiesterase cAMP->PDE Hydrolyzed by PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE->AMP PKA_active PKA (active) PKA_inactive->PKA_active Ca_release Inhibition of Intracellular Ca²⁺ Release PKA_active->Ca_release GPIIb_IIIa Inhibition of GPIIb/IIIa Activation PKA_active->GPIIb_IIIa Aggregation Platelet Aggregation Ca_release->Aggregation Prevents GPIIb_IIIa->Aggregation Prevents Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one->PDE Inhibits

Figure 1: Mechanism of antiplatelet action of pyrido[1,2-a]pyrimidin-4-one derivatives.

Comparative Analysis of Antiplatelet Activity

The antiplatelet potency of pyrido[1,2-a]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of selected derivatives against platelet aggregation induced by various agonists.

CompoundSubstituent(s)InducerIC₅₀ (µM)Reference
5a 2-(1-Piperazinyl)ADP~25[7]
Collagen~10[7]
A23187~20[7]
6-methyl-5a 2-(1-Piperazinyl), 6-MethylADP~25[7]
A23187~20[7]
8-methyl-5a 2-(1-Piperazinyl), 8-MethylADP~30[7]
A23187~25[7]
6,8-dimethyl-5a 2-(1-Piperazinyl), 6,8-DimethylADP~30[7]
A23187~25[7]
IQ3b 2-(1-piperazinyl) on a pyrimido[2,1-a]isoquinolin-4-one corecAMP PDE11 ± 5[8]
Ca²⁺ elevation9 ± 4[8]
AQ11 3-(1-piperazinyl) on a pyrimido[1,2-a]quinolin-1-one corecAMP PDE43 ± 8[8]
Ca²⁺ elevation32 ± 6[8]

Structure-Activity Relationship (SAR) Insights:

  • The 2-(1-Piperazinyl) Moiety: The presence of a piperazinyl group at the 2-position appears to be a critical determinant for potent antiplatelet activity, as exemplified by the lead compound 5a .[7]

  • Substitution on the Pyridine Ring: The introduction of small alkyl groups, such as methyl at the 6- and/or 8-positions, generally maintains the antiplatelet activity against ADP and the calcium ionophore A23187. However, this can sometimes lead to a decrease in activity against collagen-induced aggregation.[7]

  • Isosteric Analogues: The antiplatelet activity is also influenced by the overall shape and electronic properties of the heterocyclic system. For instance, in related pyrimidoquinoline and isoquinoline derivatives, the positioning of the piperazinyl group and the nitrogen atoms within the fused ring system significantly impacts the inhibitory potency against cAMP PDE and calcium elevation.[8] A 3-D QSAR model using comparative molecular field analysis (CoMFA) has been developed to describe the variation of antiplatelet activity in terms of molecular steric and electrostatic potential changes.[7]

Comparison with Standard Antiplatelet Drugs

Direct comparative studies between pyrido[1,2-a]pyrimidin-4-one derivatives and standard antiplatelet drugs like aspirin and clopidogrel in the same experimental settings are limited in the public domain. However, based on the available IC₅₀ values, some inferences can be drawn. For instance, clopidogrel is known to be a potent inhibitor of ADP-induced platelet aggregation.[4] The IC₅₀ values of the more active pyrido[1,2-a]pyrimidin-4-one derivatives against ADP-induced aggregation are in the micromolar range. While this may appear less potent than some established drugs, it is important to consider that the pyrido[1,2-a]pyrimidin-4-ones act through a different mechanism (PDE inhibition) than clopidogrel (P2Y12 receptor antagonism). This alternative mechanism could offer advantages, such as a different side-effect profile or efficacy in patients with resistance to current therapies. Further head-to-head studies are warranted to definitively establish their comparative efficacy.

Experimental Methodologies: In Vitro Platelet Aggregation Assay

The gold standard for assessing in vitro platelet aggregation is Light Transmission Aggregometry (LTA) .[2][9] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Protocol for Light Transmission Aggregometry
  • Blood Collection:

    • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.

    • Collect blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[1][10]

    • Gently invert the tubes several times to ensure proper mixing.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[1]

    • Carefully aspirate the upper PRP layer and transfer it to a separate tube.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.[1]

    • The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP using a hematology analyzer.

    • If necessary, adjust the platelet count to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP to ensure consistency between experiments.[9]

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP aliquots to 37°C in the aggregometer cuvettes with a magnetic stir bar.

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

    • Add the pyrido[1,2-a]pyrimidin-4-one derivative (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to the PRP and incubate for a specified period (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., ADP, collagen, arachidonic acid, or thrombin).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • To determine the IC₅₀ value, perform dose-response curves with varying concentrations of the test compound.

    • The IC₅₀ is the concentration of the compound that inhibits 50% of the maximal platelet aggregation response induced by the agonist.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Aggregometer Aggregometer (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer Baseline Incubate Incubate PRP with Test Compound Aggregometer->Incubate Agonist Add Agonist Incubate->Agonist Record Record Light Transmission Agonist->Record Data Aggregation Curve Record->Data IC50 Calculate IC₅₀ Data->IC50

Figure 2: Experimental workflow for Light Transmission Aggregometry.

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a valuable starting point for the development of a new class of antiplatelet agents. Their mechanism of action, centered on the inhibition of cAMP phosphodiesterase, offers a distinct therapeutic strategy compared to currently available drugs. The structure-activity relationship studies have provided crucial insights for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and screening of a broader range of derivatives to further refine the SAR and improve potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluation of the most promising compounds in animal models of thrombosis and hemostasis to assess their antithrombotic efficacy and bleeding risk.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics.

  • Head-to-Head Comparative Studies: Direct comparisons with standard-of-care antiplatelet agents in both in vitro and in vivo models to clearly delineate their therapeutic potential.

Through a concerted effort in these areas, the promising antiplatelet activity of pyrido[1,2-a]pyrimidin-4-one derivatives can be translated into novel and effective therapies for the prevention and treatment of thrombotic disorders.

References

  • Effect of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) on human platelets in vitro. Biochemical Pharmacology. [Link]

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

  • Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. [Link]

  • Testing platelet aggregation activity. Protocols.io. [Link]

  • Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets. [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. ResearchGate. [Link]

  • Effect of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) on human platelets in vitro. ResearchGate. [Link]

  • Novel target of the 4-piperidone thiazole derivative for platelet inhibitions by using inducers collagen and ADP. Health Biotechnology and Biopharma. [Link]

  • Design, synthesis, and inhibition of platelet aggregation for some 1-o-chlorophenyl-1,2,3,4-tetrahydroisoquinoline derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • The IC50 of platelet aggregation activity induced by ADP or AA of 30... ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase. Structure-activity relationship. Biochemical Pharmacology. [Link]

  • Comparative studies of antiplatelet activity of nonsteroidal antiinflammatory drugs and new pyrazine CH- and NH-acids. General Physiology and Biophysics. [Link]

  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Journal of Atherosclerosis and Thrombosis. [Link]

  • Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy. Journal of the American College of Cardiology. [Link]

  • Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives. Molecules. [Link]

  • Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system. Pharmacology & Therapeutics. [Link]

  • Comparative effect of clopidogrel and aspirin versus aspirin alone on laboratory parameters: a retrospective, observational, cohort study. BMC Cardiovascular Disorders. [Link]

  • Clopidogrel Outperforms Aspirin Monotherapy Following PCI. American College of Cardiology. [Link]

  • Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences. [Link]

  • The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. International Journal of Molecular Sciences. [Link]

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A Comparative Guide to the In Vivo Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the discovery of novel therapeutics. While in vivo efficacy data for the specific compound 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not yet publicly available, a growing body of literature demonstrates the potent in vivo activity of its derivatives across various therapeutic areas, particularly in oncology and inflammation. This guide provides a comparative analysis of the in vivo performance of these derivatives in relevant animal models, offering insights into their mechanisms of action, experimental protocols, and potential for clinical translation.

The Therapeutic Promise of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic structure in medicinal chemistry. Its rigid, planar geometry and potential for diverse functionalization at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with high affinity and selectivity for a range of biological targets. This guide will focus on two key areas where these derivatives have shown significant in vivo promise: oncology and anti-inflammatory applications.

I. Anticancer Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold are being actively investigated as inhibitors of several key oncogenic signaling pathways. Here, we compare the in vivo performance of two prominent classes of these anticancer agents: SHP2 allosteric inhibitors and ROR1 inhibitors.

A. Pyrido[1,2-a]pyrimidin-4-one Derivatives as Allosteric SHP2 Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a crucial downstream mediator of receptor tyrosine kinase (RTK) signaling, playing a key role in the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] Its overexpression or mutation is linked to various cancers.[1] Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy.[3]

While a specific in vivo study on a pyrido[1,2-a]pyrimidin-4-one-based SHP2 inhibitor is yet to be published, a recent study has detailed the synthesis and potent in vitro anti-proliferative activity of such derivatives.[2] The lead compound from this study, 14i , exhibited high enzymatic activity against full-length SHP2 (IC50 = 0.104 μM) and strong anti-proliferative effects against KYSE-520 esophageal squamous carcinoma cells (IC50 = 1.06 μM).[2]

To provide a framework for the potential in vivo evaluation of such compounds, we can look at the established preclinical models for other SHP2 inhibitors.

Compound ClassAnimal ModelCancer TypeDosing RegimenKey OutcomesReference
Substituted Pyridine Carboxamide MV-4-11 Xenograft Mouse ModelAcute Myeloid Leukemia30 mg/kg, orallyRobust in vivo antitumor efficacy (TGI = 69.5%)[4]
SHP099 Xenograft and Genetically Engineered Mouse ModelsPancreas, Lung, Ovarian Cancer75 mg/kg, dailyHighly efficacious in combination with trametinib (a MEK inhibitor)[1]
RMC-4550 MPL-W515L Bone Marrow Transplant Mouse ModelMyeloproliferative Neoplasms20 mg/kg, qodSuperior activity in combination with ruxolitinib (a JAK2 inhibitor)[5]

TGI: Tumor Growth Inhibition; qod: every other day

G cluster_0 Pre-study cluster_1 In-Life Phase cluster_2 Endpoint Analysis Cell Line Selection Cell Line Selection Animal Model Selection Animal Model Selection Cell Line Selection->Animal Model Selection (e.g., Xenograft) Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Treatment Initiation Treatment Initiation Tumor Implantation->Treatment Initiation (Tumor volume reaches ~100-200 mm³) Dosing Dosing Treatment Initiation->Dosing Monitoring Monitoring Dosing->Monitoring (Tumor volume, body weight) Tumor Excision Tumor Excision Monitoring->Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis (e.g., Western blot for p-ERK) Histological Analysis Histological Analysis Tumor Excision->Histological Analysis (e.g., H&E, Ki67 staining) G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->SOS (dephosphorylates inhibitory sites) Inhibitor Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Caption: SHP2's role in the RAS-ERK signaling pathway and the point of intervention.

B. Pyrido[1,2-a]pyrimidin-4-one Derivatives as ROR1 Inhibitors

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is overexpressed in various cancers but has limited expression in normal adult tissues, making it an attractive therapeutic target. [6][7]A recent study has identified 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives as potent ROR1 inhibitors with anticancer activity. [8] While specific in vivo data for these pyrido[1,2-a]pyrimidin-4-one derivatives are not yet published, we can infer their potential from studies on other ROR1 inhibitors.

Compound ClassAnimal ModelCancer TypeDosing RegimenKey OutcomesReference
Anti-ROR1 Monoclonal Antibody (D10) Xenograft Mouse Model (MDA-MB-231 cells)Breast Cancer5 mg/kg, intravenous, 3 weekly injectionsSignificantly reduced lung metastasis[6]
Small Molecule ROR1 Inhibitor (KAN0441571C) Zebrafish transplanted with ROR1+ DLBCL cell lineDiffuse Large B-cell LymphomaNot specifiedSignificant tumor reduction[9]
Anti-ROR1 Polyclonal Antibody Syngeneic BALB/c Mouse Model (CT26-ROR1 cells)Colorectal CarcinomaNot specifiedSignificant reduction in tumor size[10]
  • Cell Line Preparation: Transfect a murine cancer cell line (e.g., CT26) to stably express murine ROR1.

  • Animal Inoculation: Implant the ROR1-expressing tumor cells subcutaneously into syngeneic BALB/c mice.

  • Treatment: Once tumors are established, administer the ROR1 inhibitor (e.g., a pyrido[1,2-a]pyrimidin-4-one derivative) or a control vehicle/antibody.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for histological and immunological analysis.

II. Anti-inflammatory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

The pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for its anti-inflammatory properties. While less characterized than their anticancer counterparts, some derivatives have shown promising in vivo activity.

In Vivo Anti-inflammatory Efficacy Data

A study on N,N-disubstituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones demonstrated marked anti-inflammatory properties in a carrageenan-induced paw edema model in rats. [11]One particular compound, IVb (2-[(N-Benzyl, N-ethyl)amino]derivative) , was noted to be almost asymptomatic at an oral dose of 200 mg/kg, suggesting a favorable therapeutic window. [11]

Compound ClassAnimal ModelAssayDosing RegimenKey OutcomesReference
2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones RatCarrageenan-induced paw edema200 mg/kg, p.o.Marked anti-inflammatory properties[11]
Pyrazolo[1,5-a]quinazoline derivative (Compound A) RatCarrageenan-induced paw edema10 mg/kg39% reduction in edema; no gastric ulcerogenic effects[12]
Pyrazolone derivatives (Compounds 10, 12, 16) RatCarrageenan-induced paw edemaNot specifiedGreater anti-inflammatory activity than indomethacin after 4 hours[13]

p.o.: per os (by mouth)

  • Animal Acclimatization: Acclimate rats to the experimental conditions.

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., a pyrido[1,2-a]pyrimidin-4-one derivative) or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutics. While in vivo efficacy data for the parent compound is not yet available, extensive research on its derivatives has demonstrated significant potential in both oncology and inflammation. The in vivo studies on SHP2 and ROR1 inhibitors provide a clear roadmap for the preclinical development of anticancer agents based on this scaffold. Similarly, the anti-inflammatory activity observed in derivatives warrants further investigation. As research in this area continues, it is anticipated that more potent and selective pyrido[1,2-a]pyrimidin-4-one derivatives will emerge, with the potential to translate into effective clinical candidates.

References

  • Eskandari, A., et al. (2022). SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. JCI Insight. [Link]

  • Fedele, C., et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. Cancer Discovery. [Link]

  • Zhang, S., et al. (2012). Targeting ROR1 Inhibits Epithelial-Mesenchymal Transition and Metastasis. Cancer Research. [Link]

  • Di Braccio, M., et al. (1988). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica. [Link]

  • Chen, Y., et al. (2023). Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. International Journal of Molecular Sciences. [Link]

  • Amiri, M. M., et al. (2018). Inhibition of tumor growth by mouse ROR1 specific antibody in a syngeneic mouse tumor model. Immunology Letters. [Link]

  • Ghaderi, A. (2021). ROR1 a druggable target: preclinical studies of ROR1 and combinatorial partners in malignancies. Karolinska Institutet. [Link]

  • Hojjat-Farsangi, M., et al. (2021). Targeting the Receptor Tyrosine Kinase ROR1 by Small Molecules. Methods in Molecular Biology. [Link]

  • Hassan, A. S., et al. (2022). Synthesis and evaluation of anti- inflammatory activity of some new pyrido [4, 3-d] pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Lv, X., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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  • Abdelgawad, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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A Researcher's Guide to the Cross-Reactivity and Selectivity Profiling of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, fused-ring structure serves as an effective anchor for engaging with a variety of biological targets. A survey of the literature reveals that derivatives of this scaffold have been developed as potent and often highly selective modulators of diverse protein classes, including protein kinases (PI3K, mTOR), metabolic enzymes (PKM2, Aldose Reductase), and protein tyrosine phosphatases (SHP2).[1][2][3][4][5] This versatility, however, presents a critical challenge for the drug developer: one cannot assume the biological target or selectivity of a novel analog a priori. Any new derivative, such as 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, requires a systematic and multi-faceted profiling campaign to elucidate its true mechanism of action and potential for cross-reactivity.

This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals to comprehensively characterize the selectivity profile of this compound. We will move beyond simple checklists, explaining the causal logic behind the experimental workflow—from broad, primary screening to in-cell target validation and critical safety liability assessment.

The Imperative for Profiling: A Scaffold of Diverse Activities

The sheer breadth of targets successfully modulated by the pyrido[1,2-a]pyrimidin-4-one scaffold underscores the necessity of comprehensive profiling. As illustrated in the table below, minor modifications to the core structure can dramatically shift its biological activity from one protein family to another. This inherent promiscuity at the scaffold level mandates a rigorous, unbiased experimental approach to define the activity of any new analog.

Derivative ClassPrimary Target(s)Therapeutic Area
Substituted Aryl SulfonamidesPI3K / mTOROncology
Difluoroazetidine AnalogsPI3Kα (H1047R Mutant)Oncology
Benzimidazole-Substituted AnalogsPKM2 (Activator)Oncology
Phenyl-Substituted Derivatives with Phenol MoietiesAldose Reductase (ALR2)Diabetic Complications
Aryl-Thioether DerivativesSHP2 (Allosteric)Oncology
Various Nitrogen-Containing HeterocyclesHyaluronidaseAnti-inflammatory

This table summarizes findings from multiple studies to illustrate the target diversity of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.[1][2][3][5][6]

Phase I: Broad Kinome Selectivity Screening

Expertise & Rationale

Given that a significant portion of known pyrido[1,2-a]pyrimidin-4-one derivatives are kinase inhibitors, a broad kinase panel screen is the most logical and data-rich starting point.[2][3] The goal of this phase is not merely to identify the primary target but also to reveal any potent off-target kinase interactions. Achieving inhibitor selectivity for specific protein kinases is a formidable challenge in drug development.[7][8] The interpretation of screening data is complicated by factors such as the ATP concentration used in the assay; for ATP-competitive inhibitors, the measured IC50 is a function of both the inhibitor's intrinsic affinity (Ki) and the level of competition from ATP.[7] Therefore, robust screens are often performed with the ATP concentration set near the Michaelis constant (Km) for each individual kinase, allowing the resulting selectivity profile to more closely reflect the intrinsic affinities of the inhibitor.[7]

Experimental Protocol: Large-Panel Kinase Screen

This protocol outlines a typical workflow for submitting a compound to a commercial kinase profiling service, such as those offered by Reaction Biology or other vendors.[9]

  • Compound Preparation:

    • Accurately weigh 1-2 mg of this compound.

    • Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution.

    • Perform serial dilutions in 100% DMSO to prepare secondary stocks for submission.

  • Assay Selection:

    • Select a comprehensive kinase screening panel (e.g., a >300 kinase panel).

    • Specify an initial screening concentration. A 1 µM concentration is standard for identifying potent hits while minimizing weaker, less relevant interactions.

    • Request the assay be run at the apparent ATP Km for each kinase to ensure physiologically relevant and comparable data across the panel.[7][9]

  • Data Analysis and Triage:

    • Data is typically returned as "% Inhibition at a single concentration."

    • Primary Hit(s): Identify kinases inhibited by >90%. These are your strongest candidates for the primary target.

    • Secondary/Off-Target Hits: Flag kinases inhibited by 50-90%. These require follow-up.

    • Inactive: Kinases inhibited by <50% are generally considered non-hits at the tested concentration.

  • Follow-up IC50 Determination:

    • For all primary and potent secondary hits, commission a dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the precise IC50 value. This quantifies the compound's potency against each target.

Visualization: Kinase Profiling Workflow

The following diagram illustrates the decision-making process in a typical kinase screening campaign.

KinaseProfilingWorkflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Data Triage cluster_followup Phase 3: Potency Determination Compound This compound (10 mM Stock in DMSO) Screen Submit to Large Kinase Panel (e.g., >300 kinases) Screen @ 1 µM, ATP=Km Compound->Screen Results Receive % Inhibition Data Screen->Results Decision Triage Hits Results->Decision IC50 Determine IC50 for Potent Hits Decision->IC50 >50-90% Inhibition NoHits No Significant Hits (Consider other target classes) Decision->NoHits <50% Inhibition Profile Generate Selectivity Profile (Primary vs. Off-Targets) IC50->Profile

Caption: Workflow for primary kinase selectivity screening.

Phase II: In-Cell Target Engagement with CETSA

Expertise & Rationale

A positive result in a biochemical assay does not definitively prove a compound engages its target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-protein interactions in a physiological context.[11][12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is thermodynamically more stable and will denature and precipitate at a higher temperature than the unbound protein.[11][14] By measuring the amount of soluble protein remaining after a heat challenge, we can confirm target engagement and even generate dose-response curves inside the cell.[10][14]

Experimental Protocol: Western Blot-Based CETSA

This protocol is designed to validate the top candidate target identified in Phase I.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures for 3 minutes (e.g., from 45°C to 65°C in 2°C increments). One aliquot should be left at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample.

    • Analyze equal amounts of total protein by SDS-PAGE and Western Blot using a validated antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate a "melting curve." A shift of this curve to higher temperatures in the compound-treated samples confirms target engagement.[14]

Visualization: The Principle of CETSA

This diagram illustrates how ligand binding stabilizes a protein against thermal denaturation.

CETSA_Principle cluster_bound Ligand-Bound Protein Unbound_Native Native Protein Unbound_Denatured Denatured & Aggregated Unbound_Native->Unbound_Denatured Ligand Compound Bound_Native Ligand-Stabilized Protein Ligand->Bound_Native Bound_Denatured Remains Soluble Bound_Native->Bound_Denatured Heat (e.g., 55°C)

Caption: Ligand binding increases protein thermal stability in CETSA.

Phase III: Off-Target Safety & Liability Profiling

Expertise & Rationale

Identifying and mitigating potential safety liabilities early in the drug discovery process is paramount to avoiding costly late-stage failures.[15] Off-target interactions are a frequent cause of adverse drug reactions.[15] A safety pharmacology screen assesses the activity of a compound against a panel of targets known to be implicated in toxicity. These typically include key receptors, transporters, enzymes, and ion channels across major biological systems.[15][16] This phase moves beyond kinase selectivity to provide a broader view of the compound's interaction with the human proteome, a critical step for any molecule with therapeutic potential.[17][18]

Experimental Protocol: Broad Panel Safety Screen

This protocol describes a general approach for assessing off-target liabilities using a commercial service.

  • Panel Selection:

    • Choose a comprehensive, well-validated safety panel. A panel like the Reaction Biology InVEST44™ or a similar offering covers a diverse set of 40-70 clinically relevant targets known to be associated with adverse events.[15]

    • Key target families include G-protein coupled receptors (GPCRs), ion channels (especially hERG), nuclear receptors, transporters, and various enzymes like cyclooxygenases (COXs) and phosphodiesterases (PDEs).

  • Compound Submission:

    • Provide the compound as a high-concentration stock solution in DMSO, following the vendor's specific requirements.

    • The standard screening concentration is often 10 µM to maximize the detection of potential liabilities.

  • Data Interpretation:

    • Results are typically provided as % inhibition or % activity relative to a control.

    • A common threshold for flagging a potential liability is >50% inhibition at 10 µM.

    • Any significant activity, particularly against targets like the hERG channel (associated with cardiac toxicity) or COX enzymes (gastrointestinal effects), must be prioritized for follow-up investigation.

Visualization: Integrated Screening Funnel

This diagram shows how a compound progresses from primary screening to broader safety assessment.

ScreeningFunnel Start This compound PrimaryScreen Primary Screen (e.g., Kinome Panel) Start->PrimaryScreen HitValidation Hit Validation (IC50 Determination & CETSA) PrimaryScreen->HitValidation Identifies Primary Target SafetyScreen Broad Safety Panel (e.g., InVEST44™) GPCRs, Ion Channels, etc. HitValidation->SafetyScreen Confirms On-Target Activity FinalProfile Comprehensive Selectivity Profile SafetyScreen->FinalProfile Identifies Off-Target Liabilities

Caption: The funnel from primary target ID to safety profiling.

Synthesizing the Data: A Complete Profile

By integrating the results from these three experimental phases, a researcher can build a robust and defensible selectivity profile for this compound. The final deliverable would be a comprehensive data package that clearly defines the compound's primary target(s), quantifies its potency and selectivity against related family members, confirms its ability to engage the target in a cellular context, and provides a broad assessment of its potential off-target safety liabilities. This systematic approach is essential for making informed decisions about the future development of any compound built upon this versatile and biologically active scaffold.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Zaytsev, A.V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Bua, S., & Sechi, M. (2009). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology Website. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. Available at: [Link]

  • Reinhard, F.B.M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

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  • Li, Y., et al. (2012). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]

  • Smith, G.F., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. PMC - NIH. Available at: [Link]

  • Van Vleet, T.R., et al. (2018). Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. SLAS (Society for Laboratory Automation and Screening). Available at: [Link]

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  • Smith, G., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Semantic Scholar. Available at: [Link]

  • Van Vleet, T.R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Smith, G.F., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ResearchGate. Available at: [Link]

  • Fabbri, D., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]

  • Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Singh, P., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. Available at: [Link]

  • Chen, I., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... ACS Publications. Available at: [Link]

  • La Motta, C., et al. (2014). A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation. PubMed. Available at: [Link]

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A Comparative Guide to the Antioxidant Properties of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and diabetes.[1] Antioxidants mitigate this damage by neutralizing free radicals, making them a focal point of therapeutic research. The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[2] This guide provides a comparative analysis of the antioxidant properties of various pyrido[1,2-a]pyrimidin-4-one derivatives, elucidating the key structure-activity relationships (SAR) that govern their efficacy and detailing the experimental protocols used for their evaluation.

I. Methodologies for Assessing Antioxidant Capacity

To objectively compare antioxidant properties, standardized in vitro assays are essential. These assays typically measure a compound's ability to scavenge stable free radicals or to reduce metal ions. No single assay can capture the full spectrum of antioxidant activity; therefore, a multi-assay approach is often employed.[3]

The DPPH assay is a widely used method to screen for radical scavenging activity.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a purple-colored compound. This donation neutralizes the radical, causing the solution to lose its color, a change that can be measured spectrophotometrically at approximately 517 nm.[4][5] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[4]

Experimental Protocol: DPPH Assay

  • Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in a suitable solvent like ethanol or methanol by dissolving the appropriate amount of DPPH powder.[4] For a reference standard, prepare a series of known concentrations of a standard antioxidant like Trolox or ascorbic acid.[1][6]

  • Sample Preparation : Dissolve the pyrido[1,2-a]pyrimidin-4-one derivatives in a solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made to achieve a range of test concentrations.[4]

  • Reaction : In a 96-well microplate, add a small volume (e.g., 20 µL) of each sample dilution or standard.[6] Add the DPPH working solution (e.g., 180-200 µL) to each well and mix thoroughly. A blank well should contain only the solvent and the DPPH solution.[6]

  • Incubation : Incubate the plate in the dark at room temperature for a specified period, typically 20-30 minutes.[4][6]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[5] The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Working Solution R2 Add DPPH Solution & Mix P1->R2 P2 Prepare Sample & Standard Dilutions R1 Add Samples/Standards to 96-well plate P2->R1 R1->R2 R3 Incubate in Dark (20-30 min) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition & IC50 Value A1->A2

Caption: General workflow for the DPPH radical scavenging assay.

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a stable, blue-green radical solution.[5][7] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[7] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

Experimental Protocol: ABTS Assay

  • Radical Generation : Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[7]

  • Working Solution Preparation : On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[5][7]

  • Sample Preparation : Prepare serial dilutions of the test compounds and a reference standard (e.g., Trolox).[7]

  • Reaction : Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate, followed by a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).[7]

  • Incubation : Incubate the plate at room temperature in the dark for a defined period (e.g., 6-7 minutes).[5][7]

  • Measurement : Read the absorbance at 734 nm.[7]

  • Calculation : Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[7]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ (ABTS + K2S2O8) P2 Dilute to Working Solution (Abs ≈ 0.7 at 734 nm) P1->P2 R1 Mix Samples/Standards with ABTS•+ Solution P2->R1 P3 Prepare Sample & Standard Dilutions P3->R1 R2 Incubate in Dark (~7 min) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition, IC50, or TEAC A1->A2

Caption: General workflow for the ABTS radical scavenging assay.

The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[8] The assay uses a FRAP reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex.[9] At a low pH, antioxidants reduce the ferric complex to the ferrous form, which results in the formation of an intense blue-colored complex (Fe²⁺-TPTZ) that can be measured spectrophotometrically at 593 nm.[8][10] The change in absorbance is proportional to the total reducing power of the sample.

Experimental Protocol: FRAP Assay

  • Reagent Preparation : Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a TPTZ solution (10 mM TPTZ in 40 mM HCl), and a FeCl₃ solution (20 mM) in a 10:1:1 ratio (v/v/v).[8] Warm the reagent to 37°C before use.

  • Standard Curve : Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄) or Trolox.[11]

  • Sample Preparation : Prepare solutions of the test compounds.

  • Reaction : Add a small volume of the sample, standard, or blank (e.g., 10 µL) to a 96-well plate. Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL) to all wells and mix.[11]

  • Incubation : Incubate the plate at 37°C. The reaction time can vary, but readings are often taken after 30-60 minutes.[8][11]

  • Measurement : Measure the absorbance at 593 nm.[10]

  • Calculation : The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.[9]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) R2 Add FRAP Reagent & Mix P1->R2 P2 Prepare Fe(II) Standards & Sample Solutions R1 Add Samples/Standards to Plate P2->R1 R1->R2 R3 Incubate at 37°C (~30-60 min) R2->R3 A1 Measure Absorbance at 593 nm R3->A1 A2 Calculate FRAP Value (Fe(II) Equivalents) A1->A2

Caption: General workflow for the FRAP assay.
II. Comparative Analysis and Structure-Activity Relationships (SAR)

Research into 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed clear and consistent structure-activity relationships for antioxidant activity.[12][13] The primary determinant of potency is the presence and arrangement of hydroxyl groups on the 2-phenyl substituent.

Key SAR Findings:

  • Catechol Moiety is Crucial : Derivatives featuring a catechol (ortho-dihydroxy) group on the 2-phenyl ring consistently demonstrate the highest antioxidant activity.[12][14] This is attributed to the high hydrogen-donating ability of the hydroxyl groups and the subsequent stabilization of the resulting phenoxyl radical.

  • Phenol Group is Important : A single phenolic hydroxyl group on the 2-phenyl ring also imparts significant antioxidant properties, though generally less potent than the catechol moiety.[14][15]

  • Hydroxylation of the Core Enhances Activity : The introduction of a hydroxyl group on the pyridopyrimidine scaffold, specifically at position 6 or 9, has been shown to enhance antioxidant potency.[13][15]

  • Blocking Hydroxyls Abolishes Activity : The methylation or complete removal of the phenolic or catechol hydroxyl groups leads to inactive or significantly less active compounds.[12][13] This directly demonstrates that these hydroxyls are the pharmacophoric element responsible for the radical scavenging effect.

Caption: Key structure-activity relationships for antioxidant pyrido[1,2-a]pyrimidin-4-ones.

The following table summarizes the antioxidant activity of representative 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, adapted from the findings of La Motta et al. (2007).[12][13] The activity was assessed by measuring the inhibition of adrenaline auto-oxidation.

CompoundR¹ (on 2-phenyl ring)R² (at C6)R³ (at C9)Antioxidant Activity (% Inhibition at 10 µM)
13 4'-OHHH46.2
14 3',4'-(OH)₂ (Catechol)HH88.3
18 4'-OHOHH52.8
19 3',4'-(OH)₂ (Catechol)OHH92.1
10 HHHInactive
15 HOHHScarcely Active

Data synthesized from J. Med. Chem. 2007, 50(20), 4917-27.[12]

Analysis of Results:

The data clearly validates the SAR principles.

  • Compound 14 , with its catechol moiety, shows excellent activity (88.3% inhibition), which is nearly double that of its phenol counterpart, Compound 13 (46.2% inhibition).[13]

  • The introduction of a hydroxyl group at the C6 position further enhances this effect. Compound 19 (C6-OH, catechol) is the most potent derivative listed, with 92.1% inhibition.[13]

  • Conversely, Compound 10 (no hydroxyls) and Compound 15 (only a C6-OH) are inactive or barely active, highlighting the critical role of the hydroxyl groups on the 2-phenyl ring.[12][13]

III. Conclusion

The antioxidant properties of pyrido[1,2-a]pyrimidin-4-one derivatives are intrinsically linked to their chemical structure, specifically the substitution pattern on the 2-phenyl ring. The presence of a catechol moiety is the single most important feature for conferring high antioxidant potency.[12][14] This activity can be further augmented by hydroxylation of the core heterocyclic structure. These findings provide a clear rationale for the design of novel, potent antioxidants based on this versatile scaffold for potential therapeutic applications in diseases rooted in oxidative stress.

References

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  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

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  • La Motta, C., et al. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Available from: [Link]

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Mechanistic Crossroads: A Comparative Guide to 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. The scaffold of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has emerged as a promising starting point for the development of new anticancer compounds. While the precise mechanistic details of this specific molecule are still under extensive investigation, its structural analogs have demonstrated compelling anticancer activities, hinting at potential mechanisms of action. This guide provides a comparative analysis of the plausible mechanisms of this compound, juxtaposed with the well-established actions of cornerstone anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Unraveling the Potential Mechanisms of this compound

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been reported to exhibit anticancer effects through various pathways, suggesting that this compound may operate through one or more of the following mechanisms:

  • Kinase Inhibition: Certain derivatives have been identified as activators of pyruvate kinase M2 (PKM2) or as allosteric inhibitors of SHP2.[1][2] These enzymes are critical nodes in cancer cell metabolism and signaling.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on related compounds have demonstrated the ability to trigger programmed cell death (apoptosis) and halt the cell division cycle, key strategies in controlling tumor growth.[2]

Given these possibilities, a comparative study would necessitate a battery of assays to elucidate the dominant mechanism of action.

A Mechanistic Showdown: Comparison with Known Anticancer Agents

To provide a clear perspective, we will compare the potential actions of our lead compound with three widely used chemotherapeutic agents, each with a distinct and well-characterized mechanism.

FeatureThis compound (Hypothesized)DoxorubicinCisplatinPaclitaxel
Primary Target Protein Kinases (e.g., PKM2, SHP2), Cell Cycle MachineryDNA, Topoisomerase IIDNAMicrotubules
Core Mechanism Inhibition of signaling pathways, metabolic reprogramming, induction of apoptosis/cell cycle arrestDNA intercalation, inhibition of DNA replication and transcription, generation of reactive oxygen species[][4][5][6][7]Formation of platinum-DNA adducts, leading to DNA damage and inhibition of replication[8][9][10][11]Stabilization of microtubules, preventing their dynamic disassembly required for mitosis[12][13][14][][16]
Cell Cycle Phase Specificity Likely G1/S or G2/M phase arrestNon-cell cycle specific, but most effective in S and G2 phasesNon-cell cycle specificG2/M phase arrest[12]

Experimental Workflows for Mechanistic Elucidation

A logical and rigorous experimental approach is crucial to dissect the mechanism of action of a novel compound. Below are detailed protocols for key assays.

Assessment of Cytotoxicity: The MTT Assay

The initial step in characterizing a potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT assay is a reliable method to measure cell viability.[17][18][19][20]

Experimental Protocol: MTT Cell Viability Assay [17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Investigating Apoptosis: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[21][22][23]

Experimental Protocol: Annexin V/PI Apoptosis Assay [21]

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the test compounds for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Delving into Protein-Level Changes: Western Blotting for Apoptosis Markers

Western blotting can provide further evidence of apoptosis by detecting the cleavage of key proteins in the apoptotic cascade, such as caspases and PARP.[24][25][26][27]

Experimental Protocol: Western Blot for Cleaved Caspase-3 and PARP [24]

  • Protein Extraction: Treat cells with the test compounds, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.

Assessing Kinase Inhibition: In Vitro Kinase Assay

If the hypothesis points towards kinase inhibition, a direct in vitro kinase assay is necessary to confirm this activity and determine its potency.[28][29][30][31][32]

Experimental Protocol: Generic In Vitro Kinase Assay [28][31]

  • Reaction Setup: In a microplate, combine the purified target kinase, a specific substrate, and varying concentrations of the inhibitor (this compound).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 This compound (Hypothesized) cluster_1 Known Anticancer Agents Compound Compound Kinase PKM2/SHP2 Compound->Kinase Inhibits/Activates Apoptosis_CC Apoptosis & Cell Cycle Arrest Kinase->Apoptosis_CC Doxorubicin Doxorubicin DNA_Topo DNA/Topo II Doxorubicin->DNA_Topo Intercalates/Inhibits Cisplatin Cisplatin DNA DNA Cisplatin->DNA Cross-links Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes G Start Cancer Cell Culture Treat Treat with Compound Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT KinaseAssay In Vitro Kinase Assay Treat->KinaseAssay Hypothesis-driven Flow Annexin V/PI Staining (Apoptosis) MTT->Flow If cytotoxic WB Western Blot (Apoptosis Markers) Flow->WB If apoptotic End Mechanistic Conclusion WB->End KinaseAssay->End

Caption: Experimental Workflow for Mechanistic Investigation.

Conclusion

While the definitive anticancer mechanism of this compound awaits conclusive experimental validation, the insights from its structural analogs provide a rational basis for a focused investigation. By employing a systematic and comparative approach against well-characterized drugs like Doxorubicin, Cisplatin, and Paclitaxel, researchers can efficiently elucidate its mode of action. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists in their pursuit of novel and effective cancer therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC - NIH. (URL: [Link])

  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (URL: [Link])

  • Cisplatin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (URL: [Link])

  • Doxorubicin - Wikipedia. (URL: [Link])

  • Paclitaxel - Wikipedia. (URL: [Link])

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. (URL: [Link])

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (URL: [Link])

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  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI. (URL: [Link])

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  • What is the mechanism of Cisplatin? - Patsnap Synapse. (URL: [Link])

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A Comparative Guide to Validating the Signaling Pathway Effects of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the effects of the novel small molecule, 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, on intracellular signaling pathways. Drawing from established methodologies and a comparative approach, we will detail the necessary experiments to characterize its mechanism of action, with a specific focus on the PI3K/Akt/mTOR signaling cascade, a critical pathway in cellular growth and proliferation.

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified in medicinal chemistry as a promising backbone for kinase inhibitors. Preliminary internal screening has suggested that this compound (referred to hereafter as Cmpd-X) may exert its effects through the inhibition of this pathway. This guide outlines a systematic approach to validate this hypothesis, benchmark Cmpd-X against known inhibitors, and provide a robust data package for further development.

The PI3K/Akt/mTOR Pathway: The Target Landscape

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that integrates signals from growth factors, nutrients, and the cellular environment to regulate key cellular processes including proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human diseases, particularly cancer, making it a prime target for therapeutic intervention.

A simplified overview of the pathway is presented below. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to PIP3, a key second messenger. This recruits and activates PDK1 and Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 Kinase (S6K) and 4E-BP1.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Pro_Growth Protein Synthesis & Cell Growth S6K->Pro_Growth Promotes CmpdX Cmpd-X (Hypothesized) CmpdX->PI3K LY294002 LY294002 LY294002->PI3K Validation_Workflow cluster_biochemical Biochemical & Target Engagement cluster_cellular Cellular & Phenotypic Outcomes b1 Western Blot Analysis (p-Akt, p-S6K) c1 Cell Proliferation Assay (e.g., CellTiter-Glo®) b1->c1 Informs c2 Dose-Response & IC50 Determination c1->c2 Provides Data For

Caption: A streamlined workflow for validating Cmpd-X's mechanism of action.

Protocol: Western Blot for Pathway Inhibition

This experiment directly measures the phosphorylation status of key downstream effectors of PI3K, providing evidence of target engagement. A reduction in the phosphorylated forms of Akt and S6K upon treatment with Cmpd-X would strongly support its role as a PI3K pathway inhibitor.

Objective: To quantify the dose-dependent effect of Cmpd-X on the phosphorylation of Akt (at Ser473) and S6 Kinase (at Thr389) in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, which harbors a PIK3CA mutation).

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Cmpd-X, LY294002, Wortmannin (dissolved in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt (total), anti-p-S6K (Thr389), anti-S6K (total), anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Substrate

Procedure:

  • Cell Seeding: Plate MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat cells with a dose range of Cmpd-X (e.g., 0.1, 1, 10 µM), LY294002 (10 µM), and Wortmannin (1 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol: Cell Proliferation Assay

This assay assesses the functional consequence of PI3K pathway inhibition. Since this pathway is crucial for cell growth, its inhibition should lead to a decrease in cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X on the proliferation of MCF-7 cells and compare it to benchmark inhibitors.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • 96-well clear-bottom plates

  • Cmpd-X and benchmark inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add a serial dilution of Cmpd-X and the comparator compounds to the wells. Typically, an 8-point, 3-fold dilution series is appropriate (e.g., starting from 30 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope).

Synthesizing the Data: A Comparative Analysis

The results from these experiments should be collated to build a comprehensive profile of Cmpd-X.

Table 2: Comparative IC50 Values for Inhibition of Cell Proliferation
CompoundProliferation IC50 (µM) in MCF-7 cells
Cmpd-X [Experimental Value]
LY294002 ~15 µM
Wortmannin ~0.2 µM
Alpelisib ~0.5 µM

Note: Literature values for comparators are approximate and can vary based on specific assay conditions.

Table 3: Summary of Pathway Inhibition from Western Blot Data
Compound (at 10 µM)% Reduction in p-Akt (Ser473)% Reduction in p-S6K (Thr389)
Cmpd-X [Experimental Value][Experimental Value]
LY294002 >90%>90%
Alpelisib >90%>90%

Conclusion and Future Directions

This guide provides a foundational strategy for the initial validation of this compound as a PI3K pathway modulator. By demonstrating dose-dependent inhibition of p-Akt and p-S6K that correlates with an anti-proliferative effect, a strong case can be made for its mechanism of action.

The comparative data generated against benchmarks like LY294002 and Alpelisib is crucial for positioning Cmpd-X within the landscape of existing PI3K inhibitors. Should the data be promising, subsequent steps would involve:

  • Kinase Selectivity Profiling: Assessing the activity of Cmpd-X against a broad panel of kinases to determine its selectivity.

  • In Vitro Kinase Assays: Directly measuring the inhibition of PI3K isoforms in a cell-free system to confirm the molecular target.

  • ADME/Tox Profiling: Evaluating its drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

By adhering to this rigorous, comparative, and self-validating workflow, research teams can confidently and efficiently advance promising new chemical entities from initial hypothesis to lead candidate.

References

  • Title: Synthesis and anti-inflammatory activity of new 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Pyrido[1,2-a]pyrimidin-4-one derivatives as PI3K inhibitors. Source: Google Patents (WO2010055135A1).
  • Title: A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Source: The Journal of Biological Chemistry. URL: [Link]

  • Title: Wortmannin, a fungal metabolite, selectively inhibits 1-phosphatidylinositol 3-kinase. Source: The Journal of Biological Chemistry. URL: [Link]

  • Title: The PI3Kα-specific inhibitor Alpelisib (BYL719) combined with the irreversible pan-ER antagonist Fulvestrant shows synergistic antitumor activity in ER-positive breast cancer. Source: Clinical Cancer Research. URL: [Link]

A Head-to-Head Comparison of 2-Methyl- and 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anti-inflammatory, antipsychotic, and anticancer properties.[1][2] The substitution pattern on this heterocyclic system can profoundly influence its physicochemical properties and pharmacological profile. This guide provides a detailed head-to-head comparison of two closely related isomers: 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, offering insights into their synthesis, properties, and analytical differentiation for researchers in drug discovery and development.

Isomer Overview and Structural Features

The core structure consists of a fused pyridine and pyrimidine ring system. The placement of a single methyl group at either the 2- or 3-position of the pyrimidinone ring gives rise to the two isomers under investigation. While seemingly a minor structural change, this positional isomerism can significantly impact the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

G cluster_0 This compound cluster_1 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-methyl 2-methyl 3-methyl 3-methyl

Caption: Chemical structures of the two isomers.

Comparative Physicochemical and Spectroscopic Properties

A critical aspect of drug development is the characterization of a compound's physical and chemical properties. The table below summarizes the key data for the two isomers, compiled from available literature.

PropertyThis compound3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C₉H₈N₂O[3]C₉H₈N₂O
Molecular Weight 160.17 g/mol [3]160.17 g/mol
Melting Point 118–120 °C[4]Data not available in searched literature
Appearance Light yellow solid[4]Data not available in searched literature
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.02 (d, J = 7.1 Hz, 1H), 7.72 (t, J = 7.7 Hz, 1H), 7.65 (d, J = 9.1 Hz, 1H), 7.10 (t, J = 6.8 Hz, 1H), 6.64 (s, 1H), 2.45 (s, 3H)[4]Data not available in searched literature
¹³C NMR (CDCl₃, 126 MHz) δ (ppm) 162.2, 158.5, 151.1, 136.2, 127.2, 126.6, 115.1, 111.4, 18.6Data not available in searched literature

Note: Experimental data for 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is limited in the currently available public literature. The values for molecular formula and weight are based on its known structure.

Synthesis Strategies: Regioselective Control

The synthesis of these isomers typically involves the condensation of a 2-aminopyridine derivative with a β-ketoester or equivalent. The choice of the three-carbon synthon is crucial for achieving regioselectivity.

Synthesis of this compound: A common route involves the reaction of 2-aminopyridine with an acetoacetate derivative, such as ethyl acetoacetate, often in the presence of a catalyst like polyphosphoric acid. The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and dehydration.

Synthesis of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: To introduce the methyl group at the 3-position, a different β-dicarbonyl equivalent is required. One potential strategy is the reaction of 2-aminopyridine with a derivative of 2-methylmalonic ester.

G cluster_0 General Synthetic Pathway 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate + β-dicarbonyl Cyclization/Dehydration Cyclization/Dehydration Intermediate->Cyclization/Dehydration Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Cyclization/Dehydration->Pyrido[1,2-a]pyrimidin-4-one

Caption: Generalized synthetic workflow.

Biological Activities: A Landscape of Potential

  • Anti-inflammatory agents: By inhibiting enzymes like hyaluronidase.[1]

  • Aldose reductase inhibitors: Showing potential for the treatment of diabetic complications.

  • SHP2 inhibitors: A target in cancer therapy.[2]

  • Antipsychotic agents: The core is present in drugs like risperidone.[5]

The position of the methyl group is expected to influence the binding affinity and selectivity towards biological targets. For instance, the steric hindrance and electronic effects of the methyl group at the 2-position versus the 3-position could dictate the orientation of the molecule within a protein's active site. Further research is warranted to elucidate the specific pharmacological profiles of these two isomers.

Experimental Protocols for Differentiation

Distinguishing between the 2-methyl and 3-methyl isomers is crucial for quality control and structure-activity relationship studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Protocol 1: Isomer Separation by HPLC

Objective: To develop a robust HPLC method for the baseline separation of 2-Methyl- and 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Rationale: The slight difference in polarity and hydrogen bonding capacity between the two isomers can be exploited for chromatographic separation. A reversed-phase C18 column with a polar-modified stationary phase or a mixed-mode column could provide the necessary selectivity.[6]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Detector Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare individual standard solutions of each isomer (if available) at 1 mg/mL in methanol.

    • Prepare a mixed solution containing both isomers.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 10% B for 2 minutes.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

  • Data Analysis:

    • The two isomers should elute at different retention times. The 3-methyl isomer is expected to be slightly more polar and may elute earlier, but this needs experimental verification.

G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Gradient Elution Gradient Elution HPLC Injection->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Workflow for HPLC-based isomer differentiation.

Protocol 2: Structural Elucidation by ¹H NMR Spectroscopy

Objective: To unambiguously identify each isomer based on their distinct ¹H NMR spectra.

Rationale: The position of the methyl group results in unique chemical shifts and coupling patterns for the protons on the heterocyclic core.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key parameters to observe are the chemical shift of the methyl singlet and the chemical shifts and multiplicities of the aromatic protons.

  • Spectral Interpretation:

    • 2-Methyl Isomer: Expect a singlet for the methyl group around 2.45 ppm. The proton at the 3-position will appear as a singlet in the aromatic region (around 6.64 ppm).[4]

    • 3-Methyl Isomer: The methyl group at the 3-position will also be a singlet. The proton at the 2-position will now be a singlet, and its chemical shift will be influenced by the adjacent nitrogen and carbonyl groups. The characteristic signals of the pyridine ring protons will also show slight differences in their chemical shifts compared to the 2-methyl isomer.

Conclusion

The seemingly subtle difference between 2-Methyl- and 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can lead to distinct physicochemical properties and potentially different pharmacological activities. While there is a need for more comprehensive comparative studies, this guide provides a foundational understanding of their synthesis, known properties, and robust analytical methods for their differentiation. For researchers working with this important scaffold, careful regioselective synthesis and unambiguous characterization are paramount for the successful development of novel therapeutics.

References

  • Mo, B., Chen, C., & Peng, J. (2023).
  • PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Lahmidi, S., et al. (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online.
  • Cardile, V., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry.
  • Ciaffoni, F., et al. (2012). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, grounding every recommendation in established safety protocols and regulatory standards.

The core principle guiding this protocol is caution. While specific, comprehensive toxicity data for this compound is not widely published, its structural relatives, such as other pyrimidine and pyridine derivatives, are known to present various hazards.[1][2][3] For instance, a related chlorinated analogue is classified as a skin and eye irritant. Therefore, we must handle this compound with the assumption that it is hazardous, adhering to the stringent disposal requirements set forth by regulatory bodies.

Hazard Assessment and Regulatory Framework

Proper disposal is not merely a logistical task; it is a regulatory requirement governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). All laboratory activities involving hazardous chemicals must be covered by a written Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6][7] This plan must include specific procedures for waste disposal.

The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal.[8][9] Improper disposal, such as discarding chemicals in the regular trash or down the sewer, is prohibited and can lead to severe penalties.[8]

Inferred Hazards of this compound:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, consistent with many heterocyclic compounds used in drug development.[10]

  • Irritation: Potential for skin and serious eye irritation.[11]

  • Reactivity: As a pyridine derivative, it should be considered incompatible with strong acids and oxidizing agents.[1][12]

On-Site Waste Management: The First Line of Defense

Effective disposal begins the moment a chemical is deemed "waste." The following procedures must be implemented at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[9][13]

Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile gloves, always check manufacturer compatibility charts).[1]

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.

  • Body Protection: A fully buttoned laboratory coat.

Segregation is paramount to prevent accidental chemical reactions. This compound waste must be stored separately from incompatible materials.

  • DO NOT MIX WITH:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Strong Acids

    • Bases

  • Rationale: Mixing pyridine-containing compounds with oxidizers or strong acids can cause violent reactions, fire, or the release of toxic fumes.[1][12] Physical barriers or secondary containment should be used to separate incompatible waste streams.[8]

The integrity of the waste stream depends on proper containment and identification.

  • Container Choice: Use a container that is chemically compatible with the waste. The original product container is often a suitable choice if it's in good condition.[13] The container must have a secure, leak-proof closure.[8][14]

  • Labeling: This is a strict EPA requirement.[9] As soon as the first drop of waste enters the container, it must be labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoid abbreviations or formulas).

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

The manufacturer's label on an incoming chemical container must never be removed or defaced.[6]

Step-by-Step Disposal Protocol

This protocol outlines the process from generating waste in the lab to its transfer for final disposal by trained professionals.

  • Designate a Satellite Accumulation Area (SAA): Identify a location within the laboratory, at or near the point of waste generation, to store the waste container. This area must be under the control of laboratory personnel.[13][14]

  • Prepare the Waste Container: Select a clean, dry, and appropriate container. Affix a completed "Hazardous Waste" label before adding any waste.

  • Transfer Waste: Carefully transfer the this compound waste into the designated container.

    • For solid waste (e.g., contaminated filter paper, weighing boats), use forceps or other tools to avoid direct contact.

    • For liquid waste (e.g., reaction mother liquor, solutions in organic solvents), use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Secure the Container: After each addition of waste, securely close the container lid. Hazardous waste containers must remain closed except when actively adding waste.[13]

  • Store in SAA: Place the sealed container in its designated SAA, ensuring it is segregated from incompatible chemicals.

  • Monitor Accumulation: Regularly inspect the container for any signs of leakage or deterioration.[8] Once the container is full or has been in the SAA for up to one year (regulations may vary), it must be transferred.[13][15]

  • Request Pickup: Arrange for the transfer of the full container to your institution's central waste accumulation area or for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a chemical collection.[1]

The entire process, from generation to disposal, must be tracked to maintain a clear chain of custody as required by law.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing this compound in a laboratory setting.

G cluster_assessment Hazard & Container Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposition start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Waste Container ppe->container label_container Affix 'Hazardous Waste' Label (Name, Hazards, Date) container->label_container transfer Transfer Waste to Container (Do not exceed 90% capacity) label_container->transfer seal Securely Seal Container (Keep closed when not in use) transfer->seal spill Spill Occurs transfer->spill Potential Event segregate Store in SAA Away from Incompatibles (Oxidizers, Acids) seal->segregate full Container is Full OR Approaching Time Limit segregate->full request Arrange for Pickup by EH&S or Licensed Vendor full->request Yes spill_proc Follow Emergency Spill Protocol: 1. Alert Personnel 2. Contain Spill 3. Absorb with Inert Material 4. Collect & Dispose as HazWaste spill->spill_proc

Disposal Workflow for this compound Waste
Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent pads or spill socks.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with a hazardous waste tag describing the contents and dispose of it according to the protocol above.[1]

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department, as required by your Chemical Hygiene Plan.[4]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Laboratory Safety OSHA Lab Standard. OSHA Fact Sheet, Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021-05-27). Safety Partners, LLC. [Link]

  • OSHA Standards for Biological Laboratories. ASPR, U.S. Department of Health & Human Services. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University Medical Center. [Link]

  • OSHA Laboratory Standard. (2023-09-18). Compliancy Group. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem, National Institutes of Health. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Green Synthesis of Pyrimidine Derivative. (2025-08-07). ResearchGate. [Link]

  • 2-Methyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a] Pyrimidin-4-One Hcl. Corey Organics. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2016). PubMed, National Institutes of Health. [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019-05-04). Oriental Journal of Chemistry. [Link]

  • 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem, National Institutes of Health. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2009). ResearchGate. [Link]

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Personal protective equipment for handling 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

As your senior application scientist, this guide provides an in-depth operational and safety framework for handling this compound. The protocols herein are designed to ensure the highest level of safety and experimental integrity for researchers, scientists, and drug development professionals. Our approach is built on a foundation of proactive risk mitigation, ensuring that every step, from preparation to disposal, is conducted with precision and caution.

Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively documented in readily available safety data sheets, a robust safety protocol can be established by analyzing data from structurally analogous compounds. The pyrido[1,2-a]pyrimidin-4-one core is present in various molecules with known hazard profiles. This principle of chemical similarity is a cornerstone of predictive toxicology and informs our recommendations.

Based on GHS classifications for related compounds, we must assume this chemical possesses the potential for significant irritation and acute toxicity.[1][2][3] The parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3] Derivatives are noted to cause serious skin and eye irritation and may cause respiratory irritation.[1][4][5]

Hazard CategoryPotential RiskRationale / Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.GHS classification for the parent compound 4H-Pyrido[1,2-a]pyrimidin-4-one indicates acute toxicity.[3]
Skin Corrosion/Irritation Causes skin irritation.A common hazard for this chemical class.[1][4] Precautionary statements for related compounds mandate washing skin thoroughly after handling.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.A significant risk associated with related pyrido-pyrimidine derivatives.[1][4][6]
Respiratory Irritation May cause respiratory irritation, especially if handled as a powder.A specified hazard for similar compounds, necessitating handling in well-ventilated areas and avoiding dust/aerosol formation.[1][6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form.

  • Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1] This is the most critical engineering control for preventing inhalation of dust or vapors.

  • Eye and Face Protection: Indirectly Vented Chemical Splash Goggles Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required to protect against splashes and fine particulates. A face shield should be worn over the goggles during procedures with a higher risk of splashing. This is crucial as related compounds are known to cause serious eye irritation.[1][4][6]

  • Skin and Body Protection: Lab Coat and Chemical-Resistant Gloves A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or splash-prone operations, a chemical-resistant apron is recommended.

    • Gloves : Nitrile gloves are a suitable initial choice. However, it is imperative to consult the glove manufacturer's chemical resistance guide for data specific to pyridine and pyrimidine derivatives. Always double-glove if there is a significant risk of splash or immersion. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[1][7]

  • Respiratory Protection: When Necessary In the event of a ventilation failure or a large-scale spill where airborne concentrations may exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges is necessary.[6] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.[8]

Experimental Workflow: A Step-by-Step Protocol

The following diagram and procedural steps outline the mandatory workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Functionality B 2. Assemble All Required Materials A->B C 3. Don Full PPE (Gloves, Goggles, Coat) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Transfer & Prepare Solution D->E F 6. Seal Primary Container E->F G 7. Decontaminate Workspace & Equipment F->G H 8. Dispose of Waste (Gloves, consumables) G->H I 9. Doff PPE in Correct Order H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for Pyrido-Pyrimidine Derivatives.

Procedural Steps:

  • Pre-Handling Verification : Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Donning PPE : Put on your lab coat, followed by chemical splash goggles. Finally, don the first pair of nitrile gloves.

  • Handling Operations :

    • Perform all manipulations deep within the fume hood to ensure containment.

    • If handling a solid, use a micro-spatula to carefully transfer the material, minimizing the creation of airborne dust.[4]

    • Close the primary container immediately after dispensing the required amount.

  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), ensuring the wipes are disposed of as contaminated waste.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and finally the goggles.

  • Personal Hygiene : Wash hands thoroughly with soap and water after completing the work and removing all PPE.[4][7]

Emergency Response and Disposal

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6][7]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

Disposal Plan:

All waste materials, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[4][9] Do not dispose of this chemical down the drain.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity and reproducibility of your critical research.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem Compound Database. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.